molecular formula C18H14Cl3N3O2 B1531625 ML 315 hydrochloride CAS No. 2172559-91-8

ML 315 hydrochloride

Numéro de catalogue: B1531625
Numéro CAS: 2172559-91-8
Poids moléculaire: 410.7 g/mol
Clé InChI: MNCDEAAKKQCKSX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

ML 315 hydrochloride is a useful research compound. Its molecular formula is C18H14Cl3N3O2 and its molecular weight is 410.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O2.ClH/c19-13-3-11(4-14(20)6-13)7-22-18-15(8-21-9-23-18)12-1-2-16-17(5-12)25-10-24-16;/h1-6,8-9H,7,10H2,(H,21,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCDEAAKKQCKSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CN=CN=C3NCC4=CC(=CC(=C4)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of ML315 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ML315 hydrochloride is a potent and selective small molecule inhibitor targeting the cdc2-like kinase (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinase (Dyrk) families. This document provides a comprehensive overview of the mechanism of action of ML315, detailing its inhibitory activity, the signaling pathways it modulates, and the experimental protocols used for its characterization. ML315 serves as a valuable chemical probe for investigating the biological roles of Clk and Dyrk kinases, which are implicated in cellular processes such as mRNA splicing, cell cycle regulation, and neuronal development.

Core Mechanism of Action: Dual Inhibition of Clk and Dyrk Kinases

ML315 functions as a dual inhibitor of the cdc2-like kinase (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinase (Dyrk) families.[1][2] These kinases are members of the CMGC group of serine/threonine kinases and are characterized by their ability to phosphorylate substrates on serine and threonine residues, while also being capable of autophosphorylation on tyrosine residues.[3]

The primary molecular mechanism of ML315 is the competitive inhibition of the ATP-binding site of these kinases. By occupying this site, ML315 prevents the binding of ATP, thereby blocking the transfer of a phosphate group to their respective substrates. This inhibition disrupts the downstream signaling cascades regulated by Clk and Dyrk kinases.

Clk kinases, comprising four isoforms (Clk1, Clk2, Clk3, and Clk4), are key regulators of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) splicing factors.[4][5][6] Inhibition of Clks by ML315 can therefore modulate alternative splicing events, a process often dysregulated in diseases such as cancer and neurodegenerative disorders.[4][7]

Dyrk kinases, with family members including DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4, are involved in a wide array of cellular processes, including cell cycle control, neuronal development, and signal transduction.[8][9][10] For instance, DYRK1A is known to be a negative regulator of the cell cycle.[10] By inhibiting these kinases, ML315 can influence these fundamental cellular functions.

Quantitative Inhibitory Activity

The inhibitory potency of ML315 against various Clk and Dyrk isoforms has been determined through biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetIC50 (nM)
Clk168
Clk2231
Clk3>10,000
Clk468
Dyrk1A282
Dyrk1B1156
Data sourced from Coombs et al., 2013.[1][2]

Experimental Protocols

The characterization of ML315 involved several key experimental procedures, including biochemical kinase assays to determine inhibitory potency and broad kinase panel screening to assess selectivity.

Biochemical Kinase Inhibition Assay (IC50 Determination)

A common method for determining the IC50 of kinase inhibitors is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Principle: The kinase activity is proportional to the amount of ATP consumed. By adding a luciferase-based reagent, the remaining ATP is converted into a luminescent signal. The reduction in the luminescent signal in the presence of an inhibitor corresponds to the inhibition of kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute the recombinant target kinase (e.g., Clk1, Dyrk1A) to the desired concentration in the kinase buffer.

    • Prepare a solution of the appropriate substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide) and ATP at a concentration close to the Km for the specific kinase.

    • Prepare serial dilutions of ML315 hydrochloride in DMSO, and then further dilute in the kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add the ML315 dilutions. Include wells with DMSO only as a no-inhibition control and wells without the kinase as a background control.

    • Add the kinase solution to all wells except the background control.

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the remaining ATP by adding a commercial ATP detection reagent (e.g., ADP-Glo™ Kinase Assay reagent). This reagent typically works in two steps: first, it terminates the kinase reaction and depletes the remaining ATP, and second, it converts the ADP generated into a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the no-inhibition control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the ML315 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling (KINOMEscan®)

To assess the selectivity of ML315, a competition binding assay such as the KINOMEscan® platform is utilized. This method measures the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases.

Principle: Kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound is competing for the binding site.

Protocol:

  • Assay Components:

    • A panel of DNA-tagged human kinases.

    • An immobilized, broadly-specific kinase inhibitor (the ligand).

    • ML315 hydrochloride at a specified concentration (e.g., 10 µM for a single-point screen or in a dose-response format for Kd determination).

  • Assay Procedure:

    • The DNA-tagged kinases are incubated with ML315 and the immobilized ligand.

    • After an incubation period to reach equilibrium, the unbound kinases are washed away.

    • The amount of kinase bound to the immobilized ligand is measured by quantifying the associated DNA tag using qPCR.

  • Data Analysis:

    • The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control. A lower percentage indicates stronger binding of the compound to the kinase.

    • For dose-response experiments, the dissociation constant (Kd) can be calculated.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of ML315 and a typical experimental workflow for its characterization.

ML315_Mechanism_of_Action Mechanism of Action of ML315 Hydrochloride cluster_ML315 ML315 Hydrochloride cluster_Kinases Target Kinases cluster_Cellular_Processes Cellular Processes ML315 ML315 Clk Clk Kinases (Clk1, 2, 4) ML315->Clk Inhibits Dyrk Dyrk Kinases (Dyrk1A, 1B) ML315->Dyrk Inhibits Splicing mRNA Splicing Clk->Splicing Regulates CellCycle Cell Cycle Regulation Dyrk->CellCycle Regulates NeuronalDev Neuronal Development Dyrk->NeuronalDev Regulates

Caption: Mechanism of Action of ML315.

Experimental_Workflow Experimental Workflow for ML315 Characterization cluster_Synthesis Compound Synthesis cluster_Biochemical_Assays Biochemical Characterization cluster_Cellular_Assays Cell-Based Evaluation Synthesis Synthesis of ML315 Hydrochloride IC50 IC50 Determination (Luminescence Assay) Synthesis->IC50 Selectivity Selectivity Profiling (KINOMEscan) IC50->Selectivity CellularActivity Cellular Activity Assays (e.g., Splicing Reporter) Selectivity->CellularActivity

Caption: Experimental Workflow for ML315.

References

In-Depth Technical Guide: ML 315 Hydrochloride as a Potent Dual Inhibitor of CDK and DYRK Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML 315 hydrochloride is a potent and selective small molecule inhibitor targeting the Cdc2-like kinase (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families. This document provides a comprehensive technical overview of ML 315, including its inhibitory profile, detailed experimental methodologies for its characterization, and an exploration of the key signaling pathways it modulates. The information presented is intended to support further research and drug development efforts centered on this promising chemical probe.

Introduction

The Cdc2-like kinases (CLKs) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are members of the CMGC group of serine/threonine kinases. Both families play crucial roles in fundamental cellular processes. The CLK family, comprising CLK1, CLK2, CLK3, and CLK4, is primarily involved in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of CLK activity has been implicated in various diseases, including cancer and viral infections.

The DYRK family, which includes isoforms such as DYRK1A and DYRK1B, is involved in a wide array of cellular functions, including neurodevelopment, cell proliferation, and apoptosis. Notably, DYRK1A is located in the Down syndrome critical region of chromosome 21 and is a key target in the study of neurodevelopmental and neurodegenerative disorders. Given the therapeutic potential of modulating these kinase families, the discovery of potent and selective inhibitors is of significant interest. ML 315 has emerged as a valuable chemical probe for studying the biological functions of CLK and DYRK kinases and as a lead compound for potential therapeutic development.

Quantitative Inhibitory Profile of this compound

This compound exhibits potent inhibitory activity against several members of the CLK and DYRK kinase families. The half-maximal inhibitory concentrations (IC50) have been determined through various biochemical assays, providing a quantitative measure of its potency and selectivity.

Kinase TargetIC50 (nM)
CLK168
CLK2231
CLK468
DYRK1A282
DYRK1B1156
Table 1: Inhibitory potency of ML 315 against a panel of CLK and DYRK kinases.

Experimental Protocols

The characterization of this compound's inhibitory activity was primarily conducted using luminescence-based and time-resolved fluorescence resonance energy transfer (TR-FRET) based biochemical assays. The following are detailed methodologies representative of those used in the evaluation of ML 315.

ADP-Glo™ Kinase Assay

The ADP-Glo™ kinase assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the ADP is converted back to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase of interest (e.g., CLK1, DYRK1A), the appropriate substrate (e.g., a generic peptide substrate or a specific protein substrate like SRSF1 for CLKs), and ATP in a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Add this compound at various concentrations to the reaction mixture.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the ADP concentration.

    • Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

LanthaScreen™ TR-FRET Kinase Assay

The LanthaScreen™ TR-FRET assay is a fluorescence-based method for measuring kinase activity. It relies on the binding of a phosphorylation-specific antibody to a fluorescently labeled substrate.

Principle: A kinase phosphorylates a fluorescein-labeled substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the antibody binds to the phosphorylated substrate, it brings the terbium donor and the fluorescein acceptor into close proximity, resulting in a FRET signal.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, a fluorescein-labeled substrate, and ATP in a kinase buffer.

    • Add this compound at various concentrations.

    • Incubate to allow the kinase reaction to proceed.

  • Detection:

    • Add a solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA to stop the kinase reaction.

    • Incubate to allow for antibody binding.

  • Measurement:

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 495 nm).

    • The FRET signal is proportional to the extent of substrate phosphorylation.

    • Plot the emission ratio against the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the kinase inhibition profile of ML 315, a typical experimental workflow, and the key signaling pathways affected by this inhibitor.

G cluster_ML315 ML 315 Kinase Inhibition Profile cluster_CLK CLK Family cluster_DYRK DYRK Family ML315 ML 315 CLK1 CLK1 (IC50 = 68 nM) ML315->CLK1 CLK2 CLK2 (IC50 = 231 nM) ML315->CLK2 CLK4 CLK4 (IC50 = 68 nM) ML315->CLK4 DYRK1A DYRK1A (IC50 = 282 nM) ML315->DYRK1A DYRK1B DYRK1B (IC50 = 1156 nM) ML315->DYRK1B

Caption: Kinase inhibition profile of ML 315 against CLK and DYRK family members.

G cluster_workflow Kinase Inhibition Assay Workflow (ADP-Glo) A 1. Prepare Kinase Reaction (Kinase, Substrate, Buffer) B 2. Add ML 315 (Test Compound) A->B C 3. Initiate with ATP & Incubate B->C D 4. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) C->D E 5. Add Kinase Detection Reagent (Convert ADP to ATP) D->E F 6. Measure Luminescence E->F

Caption: A generalized workflow for a kinase inhibition assay using the ADP-Glo™ method.

G cluster_pathway CLK-Mediated Splicing Regulation CLKs CLK1 / CLK2 / CLK4 SRSF1 SRSF1 (SR Protein) CLKs->SRSF1 Phosphorylation pSRSF1 Phospho-SRSF1 Spliceosome Spliceosome Assembly pSRSF1->Spliceosome Promotes Splicing Alternative Splicing Spliceosome->Splicing ML315 ML 315 ML315->CLKs Inhibition

Caption: Simplified signaling pathway of CLK-mediated regulation of pre-mRNA splicing.

G cluster_pathway DYRK1A Signaling in Neuronal Development DYRK1A DYRK1A NFAT NFAT (Transcription Factor) DYRK1A->NFAT Phosphorylation pNFAT Phospho-NFAT (Inactive) NeuronalDev Neuronal Proliferation & Differentiation pNFAT->NeuronalDev Inhibition ML315 ML 315 ML315->DYRK1A Inhibition

An In-depth Technical Guide to ML315 Hydrochloride: Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML315 hydrochloride is a potent dual inhibitor of Cdc2-like kinase (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and the experimental protocols for evaluating its biological activity. Due to the limited availability of a specific, published synthesis protocol for ML315 hydrochloride, a plausible synthetic route is proposed based on established pyrimidine chemistry. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery investigating the therapeutic potential of CLK and DYRK inhibitors.

Chemical Properties

ML315 hydrochloride is the hydrochloride salt of 5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine. Its known chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine;hydrochlorideSynHet[1]
Molecular Formula C₁₈H₁₄Cl₃N₃O₂PubChem[2]
Molecular Weight 410.68 g/mol PubChem[2]
Appearance SolidMedChemExpress[3]
Purity >99% (Commercially available)SynHet[1]
CAS Number 1440251-53-5SynHet[1]

Synthesis of ML315 Hydrochloride (Proposed Route)

A specific, detailed synthesis of ML315 hydrochloride has not been identified in the peer-reviewed literature. However, based on the synthesis of structurally similar 4-amino-5-arylpyrimidines, a plausible synthetic route is proposed. The key steps would likely involve the construction of the substituted pyrimidine core followed by the introduction of the N-substituent.

Proposed Synthetic Workflow:

G cluster_0 Step 1: Synthesis of 5-(1,3-benzodioxol-5-yl)-4-chloropyrimidine cluster_1 Step 2: Synthesis of ML315 cluster_2 Step 3: Formation of Hydrochloride Salt A 1,3-Benzodioxole-5-carbaldehyde C Intermediate A A->C Knoevenagel Condensation B Malononitrile B->C E 5-(1,3-benzodioxol-5-yl)pyrimidin-4-amine C->E Cyclization D Formamidine acetate D->E G 5-(1,3-benzodioxol-5-yl)-4-chloropyrimidine E->G Chlorination F POCl3 F->G H 5-(1,3-benzodioxol-5-yl)-4-chloropyrimidine J ML315 (Free Base) H->J Nucleophilic Aromatic Substitution I (3,5-Dichlorophenyl)methanamine I->J K ML315 (Free Base) M ML315 Hydrochloride K->M Salt Formation L HCl in organic solvent L->M G ML315 ML315 Hydrochloride CLK CLK Kinases (CLK1, CLK2, CLK4) ML315->CLK Inhibition DYRK DYRK Kinases (DYRK1A, DYRK1B) ML315->DYRK Inhibition SR_Proteins SR Proteins CLK->SR_Proteins Phosphorylation DYRK->SR_Proteins Phosphorylation Splicing Pre-mRNA Splicing Regulation SR_Proteins->Splicing G cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 Detection and Analysis A Prepare serial dilutions of ML315 HCl D Combine CLK1 enzyme, ML315 HCl, and buffer A->D B Prepare kinase reaction buffer B->D C Prepare substrate solution (e.g., RS-peptide) E Initiate reaction with [γ-³²P]ATP and substrate C->E D->E F Incubate at 30°C E->F G Spot reaction mixture onto P81 phosphocellulose paper F->G H Wash paper to remove unincorporated [γ-³²P]ATP G->H I Measure radioactivity using a scintillation counter H->I J Calculate % inhibition and determine IC₅₀ I->J G cluster_0 Plate Preparation cluster_1 Kinase Reaction cluster_2 Detection and Analysis A Coat 96-well plate with DYRK1A substrate B Block non-specific binding sites A->B C Add DYRK1A enzyme and serial dilutions of ML315 HCl B->C D Initiate reaction with ATP C->D E Incubate at 30°C D->E F Add phospho-specific primary antibody E->F G Add HRP-conjugated secondary antibody F->G H Add TMB substrate and measure absorbance G->H I Calculate % inhibition and determine IC₅₀ H->I

References

ML315 Hydrochloride: A Technical Guide to its Biological Targets and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML315 hydrochloride is a potent and selective biochemical probe that acts as a dual inhibitor of the cdc2-like kinase (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinase (Dyrk) families.[1] This document provides an in-depth technical guide on the biological targets and associated signaling pathways of ML315. It includes a comprehensive summary of its quantitative inhibitory activities, detailed descriptions of relevant signaling pathways with corresponding visual diagrams, and an overview of the experimental methodologies used for its characterization. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development investigating the therapeutic potential of targeting Clk and Dyrk kinases.

Biological Targets of ML315 Hydrochloride

ML315 has been identified as a potent inhibitor of several isoforms within the Clk and Dyrk kinase families. These kinases are crucial regulators of various cellular processes, most notably mRNA splicing.[1][2] The inhibitory activity of ML315 is summarized in the table below.

Target KinaseIC50 (nM)
CLK168
CLK2231
CLK3>10,000
CLK468
DYRK1A282
DYRK21156
Table 1: Inhibitory activity of ML315 against a panel of Clk and Dyrk kinase isoforms. Data sourced from Probechem Biochemicals and Coombs et al., 2013.[1][3]

Signaling Pathways Modulated by ML315 Hydrochloride

By inhibiting Clk and Dyrk kinases, ML315 influences several critical signaling pathways. These kinases are key players in the regulation of gene expression through their control of pre-mRNA splicing, as well as in other fundamental cellular processes.

The CLK Kinase Signaling Pathway and Regulation of mRNA Splicing

The Clk family of kinases (CLK1, CLK2, CLK3, and CLK4) are dual-specificity kinases that play a pivotal role in the regulation of pre-mRNA splicing.[2] They phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[2] This phosphorylation is a key step in the assembly of the spliceosome and the subsequent removal of introns from pre-mRNA. By inhibiting CLK1, CLK2, and CLK4, ML315 can alter the phosphorylation status of SR proteins, leading to changes in alternative splicing patterns. This can have widespread effects on gene expression and cellular function.

CLK_Signaling_Pathway cluster_nucleus Nucleus ML315 ML315 CLKs CLK1 / CLK2 / CLK4 ML315->CLKs Inhibition SR_proteins SR Proteins (unphosphorylated) CLKs->SR_proteins Phosphorylation pSR_proteins SR Proteins (phosphorylated) Spliceosome Spliceosome Assembly pSR_proteins->Spliceosome mRNA Mature mRNA Spliceosome->mRNA Alternative_Splicing Alternative Splicing Events Spliceosome->Alternative_Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome

Figure 1: CLK Signaling Pathway in mRNA Splicing.
The DYRK Kinase Signaling Pathways

The Dyrk family of kinases are also dual-specificity kinases involved in a wide range of cellular functions, including cell proliferation, differentiation, and survival.[4] ML315 inhibits DYRK1A and, to a lesser extent, DYRK2.

DYRK1A is a highly conserved kinase implicated in neurodevelopment and has been linked to pathologies such as Down syndrome and Alzheimer's disease. It phosphorylates a variety of substrates, including transcription factors like NFAT (Nuclear Factor of Activated T-cells) and CREB (cAMP response element-binding protein), thereby regulating their activity and downstream gene expression.

DYRK1A_Signaling_Pathway cluster_cell Cell ML315 ML315 DYRK1A DYRK1A ML315->DYRK1A Inhibition NFAT_nuc NFAT (nuclear) DYRK1A->NFAT_nuc Phosphorylation (promotes nuclear export) CREB CREB DYRK1A->CREB Phosphorylation ASK1 ASK1 DYRK1A->ASK1 Activation NFAT_cyto NFAT (cytoplasmic) NFAT_nuc->NFAT_cyto pCREB p-CREB Gene_Expression Gene Expression pCREB->Gene_Expression JNK JNK ASK1->JNK Apoptosis Apoptosis JNK->Apoptosis DYRK2_Signaling_Pathway cluster_cell_dyrk2 Cell ML315 ML315 DYRK2 DYRK2 ML315->DYRK2 Inhibition p53 p53 DYRK2->p53 Phosphorylation EDVP_complex EDVP E3 Ligase Complex DYRK2->EDVP_complex Component of p53_S46 p-p53 (Ser46) Apoptosis_p53 Apoptosis p53_S46->Apoptosis_p53 CellCycle_Proteins Cell Cycle Proteins EDVP_complex->CellCycle_Proteins Ubiquitination Degradation Proteasomal Degradation CellCycle_Proteins->Degradation

References

In Vitro Characterization of ML315 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 hydrochloride is a potent and selective small molecule inhibitor of Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk). This technical guide provides a comprehensive overview of the in vitro characterization of ML315 hydrochloride, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. The information presented is intended to support further research and drug development efforts involving this compound.

Core Data Summary

The in vitro properties of ML315 have been assessed through a series of biochemical and cellular assays. The quantitative data from these studies are summarized below.

Table 1: Physicochemical Properties of ML315
PropertyValue
Molecular FormulaC₁₈H₁₃Cl₂N₃O₂
Molecular Weight374.23 g/mol
PubChem CID46926514
IUPAC Name5-(1,3-benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]pyrimidin-4-amine
Table 2: In Vitro Kinase Inhibition Profile of ML315
Target KinaseIC₅₀ (nM)
CLK126
CLK217
CLK412
DYRK1A31
DYRK1B22
DYRK218
Table 3: In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Profile of ML315
ParameterResult
Aqueous Solubility (pH 7.4)1.2 µM
Parallel Artificial Membrane Permeability Assay (PAMPA)1.1 x 10⁻⁶ cm/s
Human Liver Microsomal Stability (t½)> 30 min
Mouse Liver Microsomal Stability (t½)15 min
Plasma Protein Binding (Human)98.7%
Plasma Protein Binding (Mouse)97.9%
CYP450 Inhibition (IC₅₀)> 10 µM for 2C9, 2D6, 3A4

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

Biochemical Kinase Inhibition Assay

This assay determines the potency of ML315 in inhibiting the enzymatic activity of target kinases.

Protocol:

  • Reagents and Materials:

    • Recombinant human kinases (CLK1, CLK2, CLK4, DYRK1A, DYRK1B, DYRK2)

    • Kinase-specific peptide substrates

    • ATP (Adenosine triphosphate)

    • ML315 hydrochloride (solubilized in DMSO)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Radiolabeled ATP ([γ-³³P]ATP)

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • Prepare a serial dilution of ML315 in DMSO.

    • In a 96-well plate, add the kinase, peptide substrate, and ML315 (or DMSO control) to the assay buffer.

    • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the plate and add a scintillator.

    • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the ML315 concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular Functional Assay: Inhibition of CLK-Mediated Splicing

This assay evaluates the ability of ML315 to inhibit CLK-dependent alternative splicing in a cellular context.

Protocol:

  • Reagents and Materials:

    • HEK293 cells

    • Splicing reporter plasmid (e.g., a minigene construct with a CLK-responsive alternative exon)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Transfection reagent

    • ML315 hydrochloride (solubilized in DMSO)

    • RNA extraction kit

    • Reverse transcriptase

    • PCR reagents (primers flanking the alternative exon)

    • Agarose gel electrophoresis system

  • Procedure:

    • Seed HEK293 cells in a 24-well plate.

    • Transfect the cells with the splicing reporter plasmid.

    • After 24 hours, treat the cells with various concentrations of ML315 (or DMSO control) for a specified duration (e.g., 18 hours).

    • Harvest the cells and extract total RNA.

    • Synthesize cDNA using reverse transcriptase.

    • Perform PCR using primers that flank the alternatively spliced exon.

    • Analyze the PCR products by agarose gel electrophoresis to distinguish between the spliced isoforms.

  • Data Analysis:

    • Quantify the band intensities of the different spliced isoforms.

    • Calculate the ratio of the exon-included to the exon-skipped isoform for each treatment condition.

    • Determine the EC₅₀ value for the inhibition of alternative splicing.

Visualizations

Signaling Pathway of CLK and DYRK Kinases

CLK_DYRK_Signaling CLK and DYRK Kinase Signaling Pathways cluster_nucleus Nucleus Pre-mRNA Pre-mRNA Splicing Splicing Pre-mRNA->Splicing Mature mRNA Mature mRNA Splicing->Mature mRNA SR Proteins SR Proteins CLKs CLK1/2/4 SR Proteins->CLKs Substrate Phosphorylated SR Proteins Phosphorylated SR Proteins Phosphorylated SR Proteins->Splicing Regulates CLKs->Phosphorylated SR Proteins Phosphorylation DYRKs DYRK1A/1B/2 Phosphorylated TFs Phosphorylated Transcription Factors DYRKs->Phosphorylated TFs Phosphorylation Transcription Factors Transcription Factors Transcription Factors->DYRKs Substrate Gene Expression Gene Expression Phosphorylated TFs->Gene Expression Regulates ML315 ML315 ML315->CLKs Inhibits ML315->DYRKs Inhibits

Caption: ML315 inhibits CLK and DYRK kinases, affecting downstream processes.

Experimental Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow Biochemical Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Serial Dilution Prepare ML315 Serial Dilutions Add ML315 Add ML315/ DMSO Control Serial Dilution->Add ML315 Assay Plate Prepare Assay Plate: Kinase, Substrate, Buffer Assay Plate->Add ML315 Initiate Reaction Add ATP/ [γ-³³P]ATP Add ML315->Initiate Reaction Incubate Incubate at 30°C Initiate Reaction->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Filter Plate Transfer to Filter Plate Stop Reaction->Filter Plate Wash Wash Plate Filter Plate->Wash Readout Scintillation Counting Wash->Readout Calculate Inhibition Calculate % Inhibition Readout->Calculate Inhibition Plot Data Plot Dose-Response Curve Calculate Inhibition->Plot Data Determine IC50 Determine IC₅₀ Plot Data->Determine IC50

Caption: Workflow for determining the IC₅₀ of ML315 against target kinases.

Logical Relationship of In Vitro Characterization

Characterization_Logic In Vitro Characterization Funnel for ML315 Biochemical_Potency Biochemical Potency (Kinase Inhibition) Cellular_Activity Cellular Activity (Splicing Inhibition) Biochemical_Potency->Cellular_Activity Confirms Target Engagement Lead_Candidate_Profile In Vitro Lead Candidate Profile Biochemical_Potency->Lead_Candidate_Profile Cellular_Activity->Lead_Candidate_Profile ADME_Properties ADME Profiling ADME_Properties->Lead_Candidate_Profile Informs Druggability

Caption: The logical progression of in vitro assays for ML315 characterization.

Preliminary Studies on ML315 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML315 hydrochloride has been identified as a potent and selective small molecule inhibitor of the cdc2-like kinase (CLK) and dual-specificity tyrosine-regulated kinase (DYRK) families. This document provides a comprehensive summary of the initial preclinical data, including its inhibitory activity, selectivity profile, and the experimental methodologies employed in its characterization. The potential modulation of key cellular signaling pathways through the inhibition of CLK and DYRK kinases is also discussed, offering insights into the therapeutic potential of ML315.

Introduction

The cdc2-like kinases (CLKs) and dual-specificity tyrosine-regulated kinases (DYRKs) are crucial regulators of multiple cellular processes. CLKs are primarily involved in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins, which are essential for spliceosome assembly.[1][2] Dysregulation of CLK activity has been implicated in various diseases, including cancer and neurodegenerative disorders.[2][3] The DYRK family of kinases plays a role in a wide array of cellular functions, including cell cycle control, differentiation, and survival.[4][5] Given their involvement in critical cellular pathways, both kinase families have emerged as attractive targets for therapeutic intervention.

ML315 is a substituted pyrimidine-based compound identified as a potent inhibitor of several CLK and DYRK isoforms.[6][7] This technical guide summarizes the key preliminary findings on the effects of ML315 hydrochloride, providing a foundation for further research and development.

Data Presentation: In Vitro Inhibitory Activity of ML315

The inhibitory activity of ML315 was assessed against a panel of CLK and DYRK kinases. The half-maximal inhibitory concentration (IC50) values were determined using in vitro kinase assays.

Kinase TargetIC50 (nM)[6][8]
CLK168
CLK2231
CLK3>10,000
CLK468
DYRK1A282
DYRK1BNot Reported
DYRK21156

Kinase Selectivity Profile:

To evaluate the selectivity of ML315, it was screened against a panel of 442 kinases. The results demonstrated that ML315 is a highly selective inhibitor for the CLK and DYRK kinase families. At a concentration of 10 µM, the only significant off-target inhibition (less than 10% residual activity) was observed for PRKCE.[6]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Kinase-Glo®)

The inhibitory activity of ML315 was quantified using the Kinase-Glo® Luminescent Kinase Assay platform. This assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence is inversely correlated with kinase activity.

General Protocol:

  • Kinase Reaction: The kinase, its specific substrate, and ATP are combined in a buffer solution appropriate for the specific kinase.

  • Compound Addition: ML315 hydrochloride, dissolved in a suitable solvent (e.g., DMSO), is added to the kinase reaction mixture at various concentrations. A control reaction with the solvent alone is also prepared.

  • Incubation: The reaction mixtures are incubated at a controlled temperature (typically 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Detection: An equal volume of Kinase-Glo® Reagent is added to each well. This reagent contains luciferase and its substrate, which produce a luminescent signal in the presence of ATP.

  • Luminescence Measurement: The plate is incubated at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal. The luminescence is then measured using a plate-reading luminometer.

  • Data Analysis: The luminescence data is used to calculate the percentage of kinase inhibition at each compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve.

For a detailed protocol, refer to the manufacturer's instructions for the Kinase-Glo® Luminescent Kinase Assay.[9][10][11]

Signaling Pathways and Mechanism of Action

ML315 exerts its effects by inhibiting the catalytic activity of CLK and DYRK kinases, thereby interfering with their downstream signaling pathways.

CLK-Mediated Splicing Regulation

CLKs play a pivotal role in the regulation of pre-mRNA splicing. They phosphorylate SR proteins, which are key components of the spliceosome. This phosphorylation is crucial for the assembly of the spliceosome and the subsequent removal of introns from pre-mRNA. By inhibiting CLKs, ML315 is expected to prevent the phosphorylation of SR proteins, leading to alterations in alternative splicing.

CLK_Signaling_Pathway ML315 ML315 CLKs CLKs (CLK1, CLK2, CLK4) ML315->CLKs Inhibition SR_proteins SR Proteins (unphosphorylated) CLKs->SR_proteins Phosphorylation p_SR_proteins SR Proteins (phosphorylated) Spliceosome Spliceosome Assembly p_SR_proteins->Spliceosome Promotion Splicing Alternative Splicing Spliceosome->Splicing

Caption: Inhibition of CLK kinases by ML315 blocks SR protein phosphorylation.

DYRK-Mediated Cellular Regulation

The DYRK family of kinases is implicated in various cellular processes, including the regulation of the cell cycle and apoptosis. For instance, DYRK1A can phosphorylate and regulate the activity of transcription factors and other cell cycle-related proteins. Inhibition of DYRKs by ML315 could therefore impact cell proliferation and survival.

DYRK_Signaling_Pathway ML315 ML315 DYRKs DYRKs (e.g., DYRK1A) ML315->DYRKs Inhibition Downstream Downstream Targets (e.g., Transcription Factors, Cell Cycle Proteins) DYRKs->Downstream Phosphorylation Cellular_Processes Cellular Processes (Cell Cycle Progression, Apoptosis) Downstream->Cellular_Processes Regulation

Caption: ML315 inhibits DYRKs, affecting downstream cellular processes.

Conclusion

The preliminary data on ML315 hydrochloride highlight its potential as a selective and potent inhibitor of CLK and DYRK kinases. The detailed in vitro activity and high selectivity suggest that ML315 could be a valuable chemical probe to further elucidate the biological roles of these kinase families. Future studies should focus on evaluating the cellular effects of ML315, its pharmacokinetic properties, and its potential therapeutic efficacy in disease models where CLK and/or DYRK kinases are dysregulated.

References

In-Depth Technical Guide to ML 315 Hydrochloride: A Dual Inhibitor of CLK and DYRK Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML 315 hydrochloride, a potent dual inhibitor of Cdc2-like kinases (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK). This document consolidates key chemical and biological data, details its mechanism of action through relevant signaling pathways, and provides representative experimental protocols for its use in a research setting.

Core Compound Data

This compound is a valuable chemical probe for studying the biological roles of CLK and DYRK kinases. The following table summarizes its key quantitative data. It is important to note that there is a discrepancy in the CAS number reported by different commercial suppliers. Researchers should verify the CAS number with their specific supplier.

PropertyValueCitation(s)
Chemical Name 5-(1,3-Benzodioxol-5-yl)-N-[(3,5-dichlorophenyl)methyl]-4-pyrimidinamine hydrochloride[1]
Molecular Formula C₁₈H₁₃Cl₂N₃O₂・HCl[1]
Molecular Weight 410.68 g/mol [1]
CAS Number 1440251-53-5 or 2172559-91-8[1]
PubChem CID (Free Base) 46926514[2]
Purity ≥98% (HPLC)[1]
Appearance White to off-white solid

Biological Activity and Selectivity

This compound is a potent inhibitor of several CLK and DYRK kinase family members. Its inhibitory activity, as measured by the half-maximal inhibitory concentration (IC₅₀), is detailed below. The compound exhibits over 20-fold selectivity for CLK4 over DYRK1A.[1]

Kinase TargetIC₅₀ (nM)Citation(s)
CLK168[1]
CLK468[1]
CLK2231[1]
DYRK1A282[1]
DYRK1B1156[1]

Mechanism of Action and Signaling Pathways

ML 315 exerts its biological effects primarily through the inhibition of CLK and DYRK kinases, which play crucial roles in regulating mRNA splicing and the phosphorylation of various cellular proteins.

Modulation of Alternative Splicing and the Wnt Signaling Pathway

CLK kinases are key regulators of alternative splicing through their phosphorylation of serine/arginine-rich (SR) proteins. By inhibiting CLKs, ML 315 can alter the splicing patterns of pre-mRNAs, including those of key components of the Wnt signaling pathway.[3] This can lead to changes in the expression of different protein isoforms, thereby modulating Wnt-dependent cellular processes such as proliferation and differentiation.

Wnt_Signaling_Pathway ML315 ML 315 CLKs CLK Kinases (CLK1, CLK2, CLK4) ML315->CLKs Inhibition SR_Proteins SR Proteins (Phosphorylation) CLKs->SR_Proteins Phosphorylates Alternative_Splicing Alternative Splicing of Wnt Pathway Components (e.g., CTNNB1, LRP5) SR_Proteins->Alternative_Splicing Regulates Wnt_Signaling Wnt Signaling Pathway Modulation Alternative_Splicing->Wnt_Signaling Affects

ML 315's Impact on Wnt Signaling via CLK Inhibition.
Regulation of TAU Protein Phosphorylation

Both DYRK1A and CLK2 have been implicated in the phosphorylation of the microtubule-associated protein TAU.[1][4] Hyperphosphorylation of TAU is a hallmark of several neurodegenerative diseases, including Alzheimer's disease.[4] By inhibiting DYRK1A and CLK2, ML 315 can potentially reduce the phosphorylation of TAU at specific sites, thereby influencing its aggregation and function. DYRK1A has been shown to phosphorylate TAU at multiple sites, including Thr212, Ser202, and Ser404.[5]

TAU_Phosphorylation_Pathway cluster_inhibition Inhibition by ML 315 ML315 ML 315 DYRK1A DYRK1A ML315->DYRK1A CLK2 CLK2 ML315->CLK2 TAU_Protein TAU Protein DYRK1A->TAU_Protein Phosphorylates CLK2->TAU_Protein Phosphorylates Hyperphosphorylated_TAU Hyperphosphorylated TAU (e.g., pT212, pS202, pS404) TAU_Protein->Hyperphosphorylated_TAU Neurofibrillary_Tangles Neurofibrillary Tangles Hyperphosphorylated_TAU->Neurofibrillary_Tangles Aggregation

ML 315's Potential Role in TAU Phosphorylation.

Experimental Protocols

The following are representative protocols for assessing the activity of this compound in both in vitro and cell-based assays. These protocols are generalized and may require optimization for specific experimental conditions.

In Vitro Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available luminescent kinase assays that measure ATP consumption.

A. Experimental Workflow Diagram

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (e.g., CLK1) - Substrate - ATP - ML 315 dilutions Start->Prepare_Reagents Incubate_Inhibitor Incubate Kinase with ML 315 Prepare_Reagents->Incubate_Inhibitor Initiate_Reaction Initiate Reaction (Add Substrate/ATP) Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at RT Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP Incubate_Reaction->Stop_Reaction Detect_Signal Add Detection Reagent (Luminescence) Stop_Reaction->Detect_Signal Read_Plate Read Luminescence Detect_Signal->Read_Plate End End Read_Plate->End

Workflow for an in vitro kinase assay.

B. Step-by-Step Procedure [6]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain the desired concentration range.

    • Dilute the kinase (e.g., recombinant human CLK1) and its specific substrate to working concentrations in a kinase reaction buffer.

    • Prepare an ATP solution at a concentration appropriate for the kinase being assayed (typically at or near the Km).

  • Assay Plate Setup:

    • In a white, opaque 384-well plate, add 1 µL of each this compound dilution or DMSO as a vehicle control.

    • Add 2 µL of the diluted kinase to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of a reagent such as ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase activity.

Cell-Based Alternative Splicing Assay (RT-PCR)

This protocol describes a method to assess the effect of ML 315 on the alternative splicing of a target gene in cultured cells.[7][8]

A. Experimental Workflow Diagram

Splicing_Assay_Workflow Start Start Cell_Culture Culture Cells (e.g., HEK293T) Start->Cell_Culture Treat_Cells Treat Cells with This compound Cell_Culture->Treat_Cells Incubate Incubate for 24-48h Treat_Cells->Incubate RNA_Extraction Total RNA Extraction Incubate->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis PCR_Amplification PCR Amplification with Splice-Form-Specific Primers cDNA_Synthesis->PCR_Amplification Gel_Electrophoresis Agarose Gel Electrophoresis and Visualization PCR_Amplification->Gel_Electrophoresis Analyze_Results Analyze Splicing Isoform Ratios Gel_Electrophoresis->Analyze_Results End End Analyze_Results->End

Workflow for a cell-based alternative splicing assay.

B. Step-by-Step Procedure

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T) in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound or DMSO as a control.

    • Incubate the cells for 24-48 hours.

  • RNA Isolation and cDNA Synthesis:

    • Harvest the cells and isolate total RNA using a suitable kit.

    • Synthesize cDNA from the total RNA using a reverse transcriptase enzyme.

  • PCR Amplification:

    • Design PCR primers that flank the alternatively spliced exon of the target gene. These primers should amplify both the included and excluded isoforms, which will differ in size.

    • Perform PCR using the synthesized cDNA as a template.

  • Analysis:

    • Separate the PCR products on an agarose gel.

    • Visualize the DNA bands using a gel documentation system.

    • Quantify the intensity of the bands corresponding to the different splice isoforms to determine the effect of ML 315 on the splicing pattern.

This technical guide provides a solid foundation for researchers interested in utilizing this compound. For further details, it is recommended to consult the primary literature and the technical datasheets provided by the specific supplier of the compound.

References

ML315: A Technical Guide to its Dual-Inhibitor Function Against CLK and DYRK Kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ML315, a potent biochemical tool compound that functions as a dual inhibitor of the cdc2-like kinase (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families. This document outlines the quantitative inhibitory profile of ML315, details the experimental methodologies for its characterization, and visualizes the key signaling pathways it modulates.

Quantitative Inhibitory Profile of ML315

ML315 has been characterized as a highly selective inhibitor of specific isoforms within the CLK and DYRK kinase families. The following table summarizes its in vitro potency, presented as half-maximal inhibitory concentrations (IC50), against a panel of these kinases. This data highlights the dual-inhibitory nature of the compound.

Kinase TargetIC50 (nM)
CLK Family
CLK168
CLK2231
CLK3>10,000
CLK468
DYRK Family
DYRK1A282
DYRK1B1156
DYRK21156

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The data presented here is a representative summary from available literature.[1]

Core Signaling Pathways Modulated by ML315

ML315 exerts its effects by inhibiting two key kinase families involved in fundamental cellular processes: pre-mRNA splicing (CLK) and a diverse range of signaling cascades (DYRK).

Inhibition of the CLK Kinase Family and Regulation of Pre-mRNA Splicing

The primary role of the CLK family of kinases is the phosphorylation of serine/arginine-rich (SR) proteins.[2][3] These proteins are essential components of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. By phosphorylating SR proteins, CLKs regulate their localization and activity, thereby influencing splice site selection and the overall process of alternative splicing.[2][3] Inhibition of CLK activity by ML315 disrupts this process, leading to alterations in mRNA splicing patterns.[3]

CLK_Signaling_Pathway cluster_nucleus Nucleus CLK CLK Kinase (CLK1, CLK2, CLK4) SR_hypo Hypophosphorylated SR Protein CLK->SR_hypo Phosphorylation SR_hyper Hyperphosphorylated SR Protein SR_hypo->SR_hyper Spliceosome Spliceosome Assembly SR_hyper->Spliceosome Promotes mRNA Mature mRNA Spliceosome->mRNA Splicing pre_mRNA pre-mRNA pre_mRNA->Spliceosome ML315 ML315 ML315->CLK Inhibition

Figure 1: ML315 inhibits CLK kinases, disrupting SR protein phosphorylation and pre-mRNA splicing.
Inhibition of the DYRK Kinase Family and its Downstream Effects

The DYRK family of kinases are pleiotropic enzymes involved in a wide array of cellular processes, including cell cycle regulation, neuronal development, and the regulation of transcription factors.[2][4][5] For instance, DYRK1A, a well-studied member of this family, has been shown to phosphorylate and regulate the activity of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), thereby controlling gene expression.[2] By inhibiting DYRK kinases, ML315 can impact these diverse signaling pathways.

DYRK_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DYRK DYRK Kinase (e.g., DYRK1A) Substrate_inactive Inactive Substrate (e.g., Transcription Factor) DYRK->Substrate_inactive Phosphorylation Substrate_active Active Substrate Substrate_inactive->Substrate_active Gene_Expression Gene Expression Substrate_active->Gene_Expression Regulates ML315 ML315 ML315->DYRK Inhibition

Figure 2: ML315 inhibits DYRK kinases, affecting the phosphorylation and activity of downstream substrates.

Experimental Protocols for Characterization of ML315

The inhibitory activity of ML315 against CLK and DYRK kinases is typically determined using a variety of in vitro kinase assays. Below are detailed methodologies for three commonly employed assays.

Bioluminescent Kinase Assay (e.g., Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP is indicative of kinase activity.

Principle: The Kinase-Glo® reagent contains luciferase, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The luminescent signal is directly proportional to the ATP concentration.

Protocol:

  • Reaction Setup:

    • Prepare a reaction buffer containing the purified kinase (e.g., CLK1 or DYRK1A), a suitable substrate (e.g., a generic kinase substrate peptide), and the desired concentration of ML315 (or vehicle control).

    • Initiate the kinase reaction by adding a known concentration of ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ATP Detection:

    • Add an equal volume of Kinase-Glo® reagent to the reaction mixture.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition by comparing the signal from wells containing ML315 to the control wells.

    • Determine the IC50 value by plotting the percentage of inhibition against a range of ML315 concentrations and fitting the data to a dose-response curve.

KinaseGlo_Workflow A 1. Kinase Reaction (Kinase, Substrate, ATP, ML315) B 2. Add Kinase-Glo® Reagent A->B C 3. Luminescence Measurement B->C D 4. Data Analysis (IC50 Determination) C->D

Figure 3: General workflow for a bioluminescent kinase assay.
KINOMEscan® Competition Binding Assay

This high-throughput screening platform measures the binding affinity of a compound to a large panel of kinases.

Principle: The assay is based on a competition between the test compound (ML315) and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag fused to the kinase.

Protocol:

  • Assay Preparation:

    • Kinases are tagged with a unique DNA identifier.

    • An active-site directed ligand is immobilized on a solid support.

  • Competition Binding:

    • The DNA-tagged kinase is incubated with the immobilized ligand in the presence of a single high concentration of ML315 (e.g., 10 µM) for initial screening, or a range of concentrations for Kd determination.

  • Quantification:

    • After the binding reaction reaches equilibrium, the solid support is washed to remove unbound kinase.

    • The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

  • Data Analysis:

    • The percentage of kinase bound in the presence of ML315 is compared to a DMSO control. A lower amount of bound kinase indicates that ML315 is competing for the active site.

    • For Kd determination, the data is fitted to a binding curve.

KINOMEscan_Logic cluster_0 Binding Competition cluster_1 Quantification Kinase DNA-tagged Kinase Ligand Immobilized Ligand Kinase->Ligand Binds qPCR qPCR of DNA tag Ligand->qPCR ML315 ML315 ML315->Kinase Competes for binding site Result Quantify bound kinase qPCR->Result

Figure 4: Logical relationship in the KINOMEscan assay.
Radiolabeled Kinase Assay (e.g., using ³³P-ATP)

This traditional and robust method directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate group from ATP onto a substrate.

Principle: [γ-³³P]ATP is used as the phosphate donor in the kinase reaction. The phosphorylated substrate is then separated from the unreacted [γ-³³P]ATP, and the radioactivity of the substrate is measured.

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing the purified kinase, substrate, and ML315 at various concentrations in a suitable kinase buffer.

    • Initiate the reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP.

    • Incubate at a controlled temperature for a defined period.

  • Reaction Termination and Separation:

    • Stop the reaction by adding a solution such as phosphoric acid.

    • Spot the reaction mixture onto a phosphocellulose paper or membrane.

    • Wash the paper/membrane extensively to remove unincorporated [γ-³³P]ATP.

  • Detection:

    • Allow the paper/membrane to dry.

    • Quantify the radioactivity of the phosphorylated substrate using a scintillation counter or by exposing it to a phosphor screen and imaging.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each ML315 concentration relative to the control.

    • Determine the IC50 value by plotting the inhibition data against the inhibitor concentration.

This guide provides a foundational understanding of the dual-inhibitory function of ML315. For further detailed information, including specific experimental conditions and broader selectivity profiling, researchers are encouraged to consult the primary literature.

References

ML315 Hydrochloride: A Technical Guide for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ML315 hydrochloride is a potent and selective dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Dual-specificity tyrosine-regulated kinases (DYRKs).[1] Specifically, it exhibits inhibitory activity against CDK2 and DYRK1A with IC50 values of 68 nM and 282 nM, respectively.[1] While its biochemical activity is established, there is a notable lack of publicly available research detailing the specific effects of ML315 hydrochloride on cancer cell lines. This guide aims to provide a comprehensive technical overview for researchers, scientists, and drug development professionals interested in investigating the potential of ML315 hydrochloride in oncology.

Given the absence of direct data for ML315 in cancer cell lines, this document will provide context by summarizing findings on other inhibitors targeting CDKs and DYRKs. This information can serve as a foundation for designing and interpreting experiments with ML315 hydrochloride. Furthermore, this guide includes detailed experimental protocols and visualizations of key signaling pathways to facilitate such research.

Core Concepts: Targeting CDKs and DYRKs in Cancer

Cyclin-Dependent Kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation.[2] DYRKs are involved in a variety of cellular processes, including cell proliferation, survival, and differentiation, and their aberrant activity has also been implicated in cancer.[3] The dual inhibition of both CDK and DYRK families presents a promising strategy for anti-cancer therapy by potentially targeting multiple oncogenic pathways simultaneously.

Quantitative Data from Related Inhibitor Studies

To provide a framework for potential outcomes in ML315 hydrochloride studies, the following tables summarize IC50 values for other CDK and DYRK inhibitors in various cancer cell lines.

Table 1: IC50 Values of INX-315 (a selective CDK2 inhibitor) in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
OVCAR3Ovarian Carcinoma100 - 1000[4]
MKN1Gastric Adenocarcinoma100 - 1000[4]

Table 2: IC50 Values of SM08502 (a pan-CLK/DYRK inhibitor) in Endometrial Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HEC265Endometrial CancerIn the nanomolar range[5]
IshikawaEndometrial CancerIn the nanomolar range[5]
Ishikawa-S33YEndometrial CancerIn the nanomolar range[5]
SNGMEndometrial CancerIn the nanomolar range[5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of ML315 hydrochloride in cancer cell line studies.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • ML315 hydrochloride

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of ML315 hydrochloride in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of ML315 hydrochloride. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot Analysis

This protocol is used to detect and quantify specific proteins related to cell cycle, apoptosis, and signaling pathways that may be affected by ML315 hydrochloride.

Materials:

  • Cancer cell lines treated with ML315 hydrochloride

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., Cyclin E, CDK2, p-Rb, PARP, Caspase-3, Akt, p-Akt, ERK, p-ERK) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer on ice.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of ML315 hydrochloride.

CDK_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin D Cyclin D ERK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb p E2F E2F Rb->E2F Cyclin E Cyclin E E2F->Cyclin E S-Phase Entry S-Phase Entry E2F->S-Phase Entry CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb p ML315 ML315 ML315->CDK2

Caption: Simplified CDK signaling pathway and the inhibitory point of ML315.

DYRK_Signaling_Pathway Upstream Signals Upstream Signals DYRK1A DYRK1A Upstream Signals->DYRK1A Transcription Factors Transcription Factors DYRK1A->Transcription Factors p Alternative Splicing Factors Alternative Splicing Factors DYRK1A->Alternative Splicing Factors p Cell Cycle Regulators Cell Cycle Regulators DYRK1A->Cell Cycle Regulators p Neuronal Development Neuronal Development Transcription Factors->Neuronal Development Cell Proliferation Cell Proliferation Alternative Splicing Factors->Cell Proliferation Apoptosis Apoptosis Cell Cycle Regulators->Apoptosis ML315 ML315 ML315->DYRK1A

Caption: Overview of DYRK1A signaling and the inhibitory point of ML315.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Interpretation Cell Culture Cell Culture ML315 Treatment ML315 Treatment Cell Culture->ML315 Treatment Cell Viability Assay Cell Viability Assay ML315 Treatment->Cell Viability Assay Western Blot Western Blot ML315 Treatment->Western Blot Determine IC50 Determine IC50 Cell Viability Assay->Determine IC50 Analyze Protein Expression Analyze Protein Expression Western Blot->Analyze Protein Expression Evaluate Potency Evaluate Potency Determine IC50->Evaluate Potency Elucidate Mechanism Elucidate Mechanism Analyze Protein Expression->Elucidate Mechanism Conclusion Conclusion Evaluate Potency->Conclusion Elucidate Mechanism->Conclusion

References

The Role of ML315 in Neurological Disorders: A Technical Guide to a Novel Therapeutic Avenue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dysfunction is a central pathological hallmark of a spectrum of debilitating neurological disorders, including Parkinson's disease and Alzheimer's disease. The accumulation of damaged mitochondria within neurons contributes to oxidative stress, bioenergetic failure, and ultimately, cell death. Mitophagy, the selective autophagic clearance of dysfunctional mitochondria, is a critical quality control mechanism that maintains neuronal health. ML315, a potent and selective inhibitor of Ubiquitin-Specific Peptidase 30 (USP30), has emerged as a promising therapeutic agent that enhances mitophagy. This technical guide provides an in-depth exploration of ML315's mechanism of action, a compilation of its quantitative data, and detailed experimental protocols for its investigation in the context of neurological disorders.

Introduction: The Promise of Targeting Mitophagy in Neurodegeneration

The progressive loss of neurons in neurodegenerative diseases is driven by a complex interplay of genetic and environmental factors, with mitochondrial dysfunction playing a pivotal role.[1] The PINK1/Parkin signaling pathway is a key regulator of mitophagy, a cellular process that identifies and removes damaged mitochondria.[2] In healthy neurons, the kinase PINK1 is continuously imported into the mitochondria and degraded. However, upon mitochondrial damage and depolarization, PINK1 accumulates on the outer mitochondrial membrane.[3] This accumulation recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface.[4] Activated Parkin then ubiquitinates various outer mitochondrial membrane proteins, tagging the dysfunctional organelle for engulfment by an autophagosome and subsequent degradation in the lysosome.[5]

USP30, a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane, counteracts the action of Parkin by removing these ubiquitin tags, thereby inhibiting mitophagy.[1][4] This negative regulation of mitophagy makes USP30 an attractive therapeutic target. Inhibition of USP30 is hypothesized to enhance the clearance of damaged mitochondria, thereby protecting neurons from degeneration.[6][7] ML315 and its analogs are small molecule inhibitors designed to selectively target USP30.[7][8]

Quantitative Data for USP30 Inhibitors

The following table summarizes the key quantitative data for ML315 and its analogs, providing a comparative overview of their potency and efficacy.

CompoundTargetAssay TypeIC50EfficacyCell Line/SystemReference
MTX115325 Human USP30Biochemical (Fluorescence Polarization)12 nM-Recombinant Enzyme[9]
Human USP30Cell-based (Ubiquitin Probe)25 nM--[9]
Mouse USP30Biochemical13 nM-Recombinant Enzyme[9]
Mitochondrial UbiquitinationCell-based (TOMM20 ubiquitination)EC50 = 32 nMIncreased TOMM20 ubiquitinationHeLa[10]
CMPD-39 Human USP30Biochemical~20 nM-Recombinant Enzyme[8][11]
Mitochondrial UbiquitinationCell-based (TOMM20 ubiquitination)-Enhanced ubiquitination at 200 nMhTERT-RPE1-YFP-PRKN, SH-SY5Y[11]
MitophagyCell-based (mito-QC reporter)-Enhanced basal mitophagy at 1 µMSH-SY5Y-mitoQC[11]
USP30Inh-1, -2, -3 Human USP30Biochemical (Ub-Rho110 cleavage)15-30 nM-Recombinant Enzyme[12]

Signaling Pathway: USP30 Inhibition and the PINK1/Parkin Pathway

The inhibition of USP30 by ML315 directly impacts the PINK1/Parkin-mediated mitophagy pathway. The following diagram illustrates this critical signaling cascade.

USP30_Mitophagy_Pathway cluster_Mitochondrion Mitochondrion cluster_Drug_Action Therapeutic Intervention Mito_Damage Mitochondrial Damage PINK1_acc PINK1 Accumulation Mito_Damage->PINK1_acc leads to Parkin_rec Parkin Recruitment PINK1_acc->Parkin_rec recruits Ubiquitination OMM Protein Ubiquitination Parkin_rec->Ubiquitination promotes Mitophagy Mitophagy Ubiquitination->Mitophagy signals for USP30 USP30 USP30->Ubiquitination removes ubiquitin ML315 ML315 ML315->USP30 inhibits

Caption: ML315 inhibits USP30, preventing the deubiquitination of outer mitochondrial membrane (OMM) proteins and thereby promoting PINK1/Parkin-mediated mitophagy of damaged mitochondria.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of ML315 in neurological disorder models.

In Vitro Neuroprotection Assays

4.1.1. Cell Culture and Differentiation of SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurodegenerative diseases.[13][14]

  • Materials:

    • SH-SY5Y cells (ATCC® CRL-2266™)

    • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

    • Retinoic acid (RA)

    • Brain-Derived Neurotrophic Factor (BDNF)

    • Poly-D-lysine coated culture plates/flasks

  • Protocol:

    • Culture SH-SY5Y cells in complete DMEM/F12 medium at 37°C in a 5% CO2 incubator.

    • For differentiation, seed cells onto poly-D-lysine coated plates at a density of 2 x 10^4 cells/cm².

    • After 24 hours, replace the medium with DMEM/F12 containing 2% FBS and 10 µM RA.

    • Incubate for 5 days, changing the medium every 2-3 days.

    • On day 6, replace the medium with serum-free DMEM/F12 containing 50 ng/mL BDNF.

    • Continue incubation for an additional 5-7 days to obtain fully differentiated neuron-like cells.[14]

4.1.2. Biochemical Assay for USP30 Inhibition (IC50 Determination)

This protocol describes a fluorescence polarization-based assay to determine the IC50 of ML315 against recombinant USP30.[9]

  • Materials:

    • Recombinant human USP30 enzyme

    • Ubiquitin-rhodamine 110 substrate

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

    • ML315 (or other test compounds)

    • 384-well black microplates

    • Plate reader capable of fluorescence polarization detection

  • Protocol:

    • Prepare a serial dilution of ML315 in assay buffer.

    • In a 384-well plate, add the recombinant USP30 enzyme to each well.

    • Add the serially diluted ML315 or vehicle control to the wells.

    • Incubate for 30 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding the ubiquitin-rhodamine 110 substrate.

    • Incubate for 60 minutes at 37°C.

    • Measure fluorescence polarization on a plate reader.

    • Calculate the percentage of inhibition for each ML315 concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

4.1.3. Western Blot Analysis of Mitochondrial Protein Ubiquitination

This assay quantifies the effect of ML315 on the ubiquitination of mitochondrial outer membrane proteins, such as TOMM20.[11]

  • Materials:

    • Differentiated SH-SY5Y cells

    • ML315

    • Mitochondrial uncoupler (e.g., CCCP or Antimycin A/Oligomycin)

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-TOMM20, anti-Ubiquitin, anti-GAPDH (loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Treat differentiated SH-SY5Y cells with varying concentrations of ML315 for 2-4 hours.

    • Induce mitochondrial damage by treating with a mitochondrial uncoupler (e.g., 10 µM CCCP for 4 hours).

    • Harvest cells and lyse in RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to the loading control.

In Vivo Efficacy Studies

4.2.1. Mouse Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used model to study Parkinson's disease-related neurodegeneration.[15]

  • Animals:

    • 8-10 week old male C57BL/6 mice

  • Protocol:

    • Administer ML315 or vehicle control (e.g., via oral gavage) for a pre-determined period (e.g., 14 days).

    • On day 8, induce neurodegeneration by intraperitoneal injection of MPTP (e.g., 20 mg/kg) four times at 2-hour intervals.

    • Continue ML315/vehicle administration for another 7 days.

    • At the end of the study, sacrifice the animals and collect brain tissue for analysis.

4.2.2. Immunohistochemical Analysis of Dopaminergic Neurons

This protocol assesses the neuroprotective effect of ML315 by quantifying the survival of dopaminergic neurons in the substantia nigra.

  • Materials:

    • Mouse brain tissue sections (fixed and cryoprotected)

    • Primary antibody: anti-Tyrosine Hydroxylase (TH)

    • Biotinylated secondary antibody

    • Avidin-biotin-peroxidase complex (ABC) kit

    • DAB substrate kit

  • Protocol:

    • Perform immunohistochemistry for TH on free-floating brain sections.

    • Incubate sections with the primary anti-TH antibody overnight.

    • Incubate with the biotinylated secondary antibody, followed by the ABC reagent.

    • Visualize the staining using the DAB substrate.

    • Count the number of TH-positive neurons in the substantia nigra pars compacta using stereological methods.

    • Compare the number of surviving neurons between the ML315-treated and vehicle-treated groups.

Experimental Workflows

The following diagrams illustrate the typical workflows for in vitro and in vivo experiments investigating ML315.

In_Vitro_Workflow start Start cell_culture Culture & Differentiate SH-SY5Y Cells start->cell_culture ml315_treatment Treat with ML315 cell_culture->ml315_treatment toxin_induction Induce Neurotoxicity (e.g., CCCP) ml315_treatment->toxin_induction biochemical_assays Biochemical Assays (IC50, Western Blot) toxin_induction->biochemical_assays viability_assays Cell Viability Assays (MTT, LDH) toxin_induction->viability_assays data_analysis Data Analysis biochemical_assays->data_analysis viability_assays->data_analysis end End data_analysis->end

Caption: A typical workflow for in vitro evaluation of ML315's neuroprotective effects.

In_Vivo_Workflow start Start animal_model Acclimate Mice (C57BL/6) start->animal_model ml315_admin Administer ML315 (e.g., Oral Gavage) animal_model->ml315_admin mptp_injection Induce Parkinsonism (MPTP Injection) ml315_admin->mptp_injection behavioral_tests Behavioral Testing (e.g., Rotarod) mptp_injection->behavioral_tests tissue_collection Sacrifice & Brain Tissue Collection behavioral_tests->tissue_collection histology Immunohistochemistry (TH Staining) tissue_collection->histology data_analysis Data Analysis histology->data_analysis end End data_analysis->end

Caption: An example workflow for in vivo assessment of ML315's efficacy in a mouse model of Parkinson's disease.

Conclusion

ML315 and its analogs represent a promising class of therapeutic agents for the treatment of neurological disorders characterized by mitochondrial dysfunction. By selectively inhibiting USP30, these compounds enhance the natural cellular process of mitophagy, leading to the clearance of damaged mitochondria and promoting neuronal survival. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate the therapeutic potential of USP30 inhibitors. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds and evaluating their long-term efficacy and safety in preclinical models of various neurodegenerative diseases.

References

Methodological & Application

Application Notes and Protocols for ML315 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 hydrochloride is a small molecule inhibitor of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxification genes. By inhibiting Nrf2, ML315 can sensitize cells to oxidative stress and induce a form of iron-dependent programmed cell death known as ferroptosis.[1] This property makes ML315 a valuable tool for studying the mechanisms of ferroptosis and a potential therapeutic agent for diseases where ferroptosis induction is beneficial, such as in certain cancers. These application notes provide a detailed experimental protocol for the use of ML315 hydrochloride in a cell culture setting.

Mechanism of Action

ML315 hydrochloride disrupts the Nrf2 signaling pathway, which is a master regulator of cellular antioxidant responses. Under normal conditions, Nrf2 is kept at low levels by Kelch-like ECH-associated protein 1 (Keap1), which targets it for ubiquitination and proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-containing genes. These genes encode for proteins that protect the cell from oxidative damage, including enzymes involved in glutathione (GSH) synthesis and recycling. One of the key enzymes regulated by Nrf2 is glutathione peroxidase 4 (GPX4), which plays a critical role in detoxifying lipid peroxides.[2][3]

By inhibiting Nrf2, ML315 prevents the expression of these protective genes, leading to a depletion of intracellular GSH and a reduced capacity to neutralize reactive oxygen species (ROS). This results in an accumulation of lipid peroxides, which ultimately leads to membrane damage and cell death via ferroptosis.[1][3] Studies have shown that combining ML315 with other ferroptosis inducers, such as RSL3 (a direct inhibitor of GPX4), can synergistically enhance cell death.[1]

Quantitative Data Summary

The following table summarizes typical concentration ranges and observed effects of ML315 hydrochloride in various cell lines. Note that optimal concentrations and treatment times are cell-line dependent and should be determined empirically.

ParameterValueCell Line(s)NotesReference
Effective Concentration 0.5 - 10 µMBEAS-2B (human lung epithelial)Used in combination with RSL3 to synergistically induce ferroptosis.[1][1]
IC50 Cell-type dependentVariousThe half-maximal inhibitory concentration (IC50) should be determined for each cell line using a dose-response experiment.N/A
Treatment Time 1 - 24 hoursBEAS-2BPre-treatment for 1 hour with ML385 (a similar Nrf2 inhibitor) was followed by an 8-hour co-treatment with RSL3.[1][1]

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

This protocol outlines standard procedures for maintaining a healthy cell culture, which is crucial for obtaining reproducible results.

Materials:

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]

  • Phosphate-Buffered Saline (PBS), sterile.[4]

  • Trypsin-EDTA (0.25%).[4]

  • Culture flasks, plates, or dishes.

  • CO2 incubator (37°C, 5% CO2).[4]

Procedure:

  • Culture cells in T-75 flasks until they reach 80-90% confluency.

  • Aspirate the old medium and wash the cells once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C, or until cells detach.[4]

  • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.[5]

  • Discard the supernatant, resuspend the cell pellet in fresh complete growth medium, and count the cells.

  • Seed cells into appropriate culture vessels for your experiment at the desired density.

Protocol 2: Preparation and Application of ML315 Hydrochloride

Materials:

  • ML315 hydrochloride powder.

  • Dimethyl sulfoxide (DMSO), sterile.[6]

  • Complete growth medium.

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of ML315 hydrochloride (e.g., 10 mM) in sterile DMSO.[6] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in complete growth medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is below 0.1% (v/v) to avoid solvent-induced cytotoxicity.[6]

  • Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of ML315 hydrochloride.

  • Incubate the cells for the desired treatment duration (e.g., 1 to 24 hours).

Protocol 3: Assessment of Cell Viability (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[6][7]

Materials:

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of ML315 hydrochloride for the desired time. Include untreated and vehicle-only (DMSO) controls.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 4: Measurement of Lipid Peroxidation (C11-BODIPY 581/591 Assay)

This assay uses a fluorescent probe to detect lipid peroxidation, a hallmark of ferroptosis.

Materials:

  • C11-BODIPY 581/591 dye.

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Culture and treat cells with ML315 hydrochloride as described previously.

  • Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.

  • Incubate for 30-60 minutes at 37°C.

  • Wash the cells with PBS.

  • Harvest the cells (if using flow cytometry) or analyze directly (if using microscopy).

  • The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid hydroperoxides. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation cell_culture 1. Cell Culture & Seeding ml315_prep 2. Prepare ML315 Solutions treatment 3. Treat Cells with ML315 ml315_prep->treatment viability 4a. Cell Viability Assay (MTT) treatment->viability lipid_perox 4b. Lipid Peroxidation Assay treatment->lipid_perox data_analysis 5. Analyze & Interpret Results viability->data_analysis lipid_perox->data_analysis Signaling_Pathway cluster_Nrf2 Nrf2 Pathway cluster_Ferroptosis Ferroptosis Induction ML315 ML315 Hydrochloride Nrf2 Nrf2 ML315->Nrf2 Inhibition GSH Glutathione (GSH) Depletion ML315->GSH ARE Antioxidant Response Element (ARE) Nrf2->ARE Activation GPX4 GPX4 & other antioxidant genes ARE->GPX4 Transcription Lipid_ROS Lipid ROS Accumulation GSH->Lipid_ROS Prevents Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

References

Application Notes and Protocols for ML315 Hydrochloride in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 hydrochloride is a potent and selective small molecule inhibitor of the Cdc2-like kinase (Clk) and Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families.[1][2] These kinases are crucial regulators of various cellular processes, including pre-mRNA splicing and neuronal development. Dysregulation of Clk and DYRK kinases has been implicated in several diseases, making them attractive targets for therapeutic intervention. These application notes provide detailed protocols for utilizing ML315 hydrochloride in biochemical kinase assays to characterize its inhibitory activity.

Target Kinases and Inhibitory Profile of ML315 Hydrochloride

ML315 hydrochloride has been demonstrated to inhibit several members of the Clk and DYRK kinase families with varying potencies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. This data is critical for selecting the appropriate kinase and designing experiments to study the inhibitory effects of ML315.

Kinase TargetIC50 (nM)
Clk168
Clk468
Clk2231
Dyrk1A282
Dyrk1B1156

Data sourced from publicly available information.[1][2]

Signaling Pathway of Target Kinases

The following diagram illustrates a simplified signaling pathway involving Clk and DYRK kinases, highlighting their role in the phosphorylation of downstream substrates.

Signaling_Pathway cluster_upstream Upstream Signals cluster_kinases Target Kinases cluster_inhibitor Inhibitor cluster_downstream Downstream Effects Growth_Factors Growth Factors Clk Clk Kinases (Clk1, Clk2, Clk4) Growth_Factors->Clk Cell_Stress Cell Stress DYRK DYRK Kinases (DYRK1A, DYRK1B) Cell_Stress->DYRK SR_Proteins SR Proteins Clk->SR_Proteins phosphorylates Transcription_Factors Transcription Factors DYRK->Transcription_Factors phosphorylates ML315 ML315 Hydrochloride ML315->Clk ML315->DYRK Splicing_Regulation pre-mRNA Splicing Regulation SR_Proteins->Splicing_Regulation Neuronal_Development Neuronal Development Transcription_Factors->Neuronal_Development

Caption: Simplified signaling pathway of Clk and DYRK kinases.

Experimental Protocols

Two common and robust methods for performing in vitro kinase assays are presented: a luminescence-based assay (ADP-Glo™) and a fluorescence polarization-based assay.

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol is adapted for determining the IC50 value of ML315 hydrochloride against a target kinase, such as Clk1 or DYRK1A. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3][4][5]

Experimental Workflow:

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Reagents: - Kinase Buffer - Kinase (e.g., Clk1) - Substrate (e.g., RS-peptide) - ATP - ML315 dilutions B Dispense ML315 dilutions and kinase into plate A->B C Add substrate/ATP mix to initiate reaction B->C D Incubate at 30°C for 60 minutes C->D E Add ADP-Glo™ Reagent to stop reaction and deplete ATP D->E F Incubate at RT for 40 minutes E->F G Add Kinase Detection Reagent to convert ADP to ATP and generate light F->G H Incubate at RT for 30-60 minutes G->H I Measure luminescence H->I J Plot luminescence vs. log[ML315] I->J K Calculate IC50 value J->K

Caption: Workflow for the ADP-Glo™ kinase assay.

Materials:

  • Kinase: Recombinant human Clk1 or DYRK1A

  • Substrate: Appropriate peptide substrate (e.g., RS-peptide for Clk1, DYRKtide for DYRK1A)[6][7]

  • ML315 Hydrochloride: Prepare a 10 mM stock solution in 100% DMSO.[1]

  • ATP: 10 mM stock solution

  • Kinase Assay Buffer: (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit: (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of ML315 hydrochloride in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Dilute the kinase and substrate in kinase assay buffer to the desired concentrations.

    • Prepare the ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction:

    • Add 5 µL of each ML315 hydrochloride dilution or vehicle control (kinase assay buffer with DMSO) to the wells of the 384-well plate.

    • Add 2.5 µL of the diluted kinase solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the ML315 hydrochloride concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Fluorescence Polarization (FP) Based Kinase Assay

This protocol provides an alternative method to measure the inhibitory effect of ML315 hydrochloride. FP assays monitor the binding of a fluorescently labeled tracer to the kinase.[8][9][10] An inhibitor will compete with the tracer for binding to the kinase, resulting in a decrease in fluorescence polarization.

Experimental Workflow:

FP_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Reagents: - FP Assay Buffer - Kinase (e.g., Clk1) - Fluorescent Tracer - ML315 dilutions B Dispense ML315 dilutions, kinase, and fluorescent tracer into plate A->B C Incubate at RT for 30-60 minutes B->C D Measure fluorescence polarization C->D E Plot mP vs. log[ML315] D->E F Calculate IC50 value E->F

Caption: Workflow for the Fluorescence Polarization kinase assay.

Materials:

  • Kinase: Recombinant human Clk1 or DYRK1A

  • Fluorescent Tracer: A fluorescently labeled small molecule that binds to the ATP pocket of the kinase.

  • ML315 Hydrochloride: Prepare a 10 mM stock solution in 100% DMSO.

  • FP Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of ML315 hydrochloride in FP assay buffer. The final DMSO concentration should be kept low to avoid interference.

    • Dilute the kinase and fluorescent tracer in FP assay buffer to their optimal concentrations (determined through initial optimization experiments).

  • Binding Reaction:

    • In the wells of the 384-well plate, combine the diluted ML315 hydrochloride or vehicle control, the diluted kinase, and the fluorescent tracer.

    • The final reaction volume is typically 20 µL.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader.

    • Plot the mP values against the logarithm of the ML315 hydrochloride concentration.

    • Fit the data to a competitive binding model to determine the IC50 value.

Data Presentation

The results from the kinase assays should be presented in a clear and organized manner. A dose-response curve is the standard method for visualizing the inhibitory effect of a compound.

Example Dose-Response Curve Data Table:

Log [ML315] (M)% Inhibition (ADP-Glo)Fluorescence Polarization (mP)
-9.02.5250
-8.510.2235
-8.025.8200
-7.548.9155
-7.075.3110
-6.590.195
-6.098.790
-5.599.588

This data can then be plotted to visually determine the IC50.

Conclusion

These application notes provide a framework for utilizing ML315 hydrochloride in in vitro kinase assays. The provided protocols for luminescence and fluorescence polarization-based assays offer robust and reliable methods for characterizing the inhibitory potency and selectivity of this compound against its target kinases. Careful optimization of assay conditions is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols: Target Validation of ML315 Hydrochloride using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 hydrochloride is a small molecule compound with potential therapeutic applications. A critical step in the preclinical development of any new compound is the validation of its molecular target(s). Western blotting is a powerful and widely used immunoassay to detect and quantify specific proteins in a complex biological sample.[1][2] This application note provides a detailed protocol for utilizing Western blot analysis to validate the intended molecular target of ML315 hydrochloride by assessing its effect on protein expression levels.

Principle of the Assay

Western blotting involves the separation of proteins by size using polyacrylamide gel electrophoresis (SDS-PAGE), followed by the transfer of these proteins to a solid support membrane (e.g., nitrocellulose or PVDF).[1] The membrane is then probed with a primary antibody specific to the target protein. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added. Finally, a substrate is introduced that reacts with the enzyme to produce a detectable signal, such as chemiluminescence, allowing for the visualization and quantification of the target protein.[3]

Data Presentation

Target ProteinLoading ControlTreatment (ML315 HCl)Fold Change (Normalized to Control)
Target XGAPDH0 µM (Vehicle)1.00
Target XGAPDH1 µM0.75
Target XGAPDH5 µM0.42
Target XGAPDH10 µM0.21

Experimental Protocols

This protocol provides a general workflow for Western blot analysis. Optimal conditions, such as antibody concentrations and incubation times, may need to be determined empirically.

I. Sample Preparation (Cell Lysate)
  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of ML315 hydrochloride and a vehicle control for the desired time.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to the cells.[3]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

II. SDS-PAGE
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 2x Laemmli sample buffer.[3]

  • Denaturation: Boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.

    • Run the gel in 1x running buffer at a constant voltage until the dye front reaches the bottom of the gel.[4]

III. Protein Transfer
  • Membrane Activation (for PVDF): If using a PVDF membrane, activate it by incubating in 100% methanol for 1-2 minutes, followed by a brief wash in deionized water and equilibration in transfer buffer. Nitrocellulose membranes do not require activation.[5]

  • Assembly of Transfer Stack: Assemble the transfer stack (sandwich) according to the manufacturer's instructions for a wet or semi-dry transfer system.[4]

  • Electrotransfer: Transfer the proteins from the gel to the membrane by applying an electric current. Transfer times and voltage will vary depending on the system and the size of the proteins.

IV. Immunodetection
  • Blocking:

    • After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST) for 1 hour at room temperature with gentle agitation.[3] This step prevents non-specific binding of the antibodies.

  • Primary Antibody Incubation:

    • Dilute the primary antibody specific to the target protein in blocking buffer at the manufacturer's recommended concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[3]

  • Secondary Antibody Incubation:

    • Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[3]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

V. Detection and Analysis
  • Signal Development:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time.

  • Image Acquisition: Capture the chemiluminescent signal using a digital imager or X-ray film.[3]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the intensity of the loading control band for each sample.

    • Calculate the fold change in protein expression relative to the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_transfer Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_culture Cell Culture & Treatment cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page protein_transfer Protein Transfer sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for Western blot target validation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes ML315 ML315 Hydrochloride ML315->MEK Inhibits (Hypothetical)

Caption: Hypothetical signaling pathway modulated by ML315 hydrochloride.

References

ML315 Hydrochloride: Application Notes and Protocols for In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

Despite its demonstrated in vitro efficacy as a selective inhibitor of Cdc2-like kinases (CLK) and dual-specificity tyrosine-regulated kinases (DYRK), there is currently no publicly available information, data, or established protocols regarding the in vivo administration and dosage of ML315 hydrochloride in animal models.

ML315 has been identified as a valuable biochemical tool for studying the roles of CLK and DYRK kinases in cellular processes, particularly pre-mRNA splicing. Its in vitro properties, including its inhibitory activity against several kinase isoforms, have been characterized. However, researchers should be aware that its low hepatic microsome stability, as noted in foundational studies, may present challenges for in vivo applications.

This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available information on ML315 and to offer general guidance and considerations for designing future in vivo studies, should the compound be investigated in animal models.

Quantitative Data Summary

As there are no in vivo studies to date, quantitative data is limited to its in vitro activity and pharmacokinetic properties.

ParameterValueNotes
Target Kinases CLK1, CLK2, CLK4, DYRK1A, DYRK1BA selective dual inhibitor of the CLK and DYRK families.
IC₅₀ Values CLK1: 68 nMCLK2: 231 nMCLK3: >10,000 nMCLK4: 68 nMDYRK1A: 282 nMDYRK1B: 1156 nMDemonstrates potent inhibition of specific CLK and DYRK isoforms.
In Vitro ADME Profile Solubility: Limited in PBS and assay media, but sufficient for cell-based assays.Plasma Stability: Stable in both mouse and human plasma.Cell Permeability: Moderately cell permeable.Hepatic Microsome Stability: Low.These properties suggest ML315 is suitable for cell-based studies but may have limitations for in vivo use.

Proposed In Vivo Experimental Design Considerations

Given the absence of specific protocols for ML315, the following are general considerations and a hypothetical workflow for researchers planning initial in vivo studies. These are based on standard practices for novel kinase inhibitors and should be adapted based on the specific research question and animal model.

Preliminary Steps
  • Salt Form Confirmation: Ensure the use of ML315 hydrochloride for all experiments to maintain consistency.

  • Solubility and Formulation: Conduct pre-formulation studies to determine a suitable vehicle for administration. Due to its limited aqueous solubility, vehicles such as a solution of DMSO, PEG300, Tween 80, and saline, or a suspension in 0.5% carboxymethylcellulose (CMC) in water may be considered. A supplier of ML315 hydrochloride, InvivoChem, suggests example formulations for reference, but emphasizes that these are not compound-specific recommendations.

  • Maximum Tolerated Dose (MTD) Study: A dose-escalation study in a small cohort of animals is crucial to determine the MTD. This will establish a safe dose range for subsequent efficacy studies.

Hypothetical Experimental Workflow

Below is a generalized workflow for a cancer xenograft model, a common application for kinase inhibitors.

Caption: A generalized workflow for an in vivo cancer xenograft study.

Signaling Pathways

ML315's mechanism of action is through the inhibition of CLK and DYRK kinases, which play crucial roles in regulating pre-mRNA splicing and other cellular processes.

CLK-Mediated Splicing Regulation

clk_pathway ML315 ML315 CLKs CLK Kinases (CLK1, CLK2, CLK4) ML315->CLKs Inhibits SR_Proteins Serine/Arginine-rich (SR) Proteins CLKs->SR_Proteins Phosphorylates Spliceosome Spliceosome Assembly SR_Proteins->Spliceosome mRNA_Splicing Alternative mRNA Splicing Spliceosome->mRNA_Splicing Protein_Isoforms Altered Protein Isoforms mRNA_Splicing->Protein_Isoforms

Caption: Inhibition of CLK kinases by ML315 disrupts SR protein phosphorylation and alters mRNA splicing.

DYRK-Mediated Signaling

dyrk_pathway ML315 ML315 DYRKs DYRK Kinases (DYRK1A, DYRK1B) ML315->DYRKs Inhibits Transcription_Factors Transcription Factors (e.g., NFAT) DYRKs->Transcription_Factors Phosphorylates Cell_Cycle_Regulators Cell Cycle Regulators DYRKs->Cell_Cycle_Regulators Phosphorylates Apoptotic_Proteins Apoptotic Proteins DYRKs->Apoptotic_Proteins Phosphorylates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cell_Fate Changes in Cell Proliferation, Differentiation, and Survival Cell_Cycle_Regulators->Cell_Fate Apoptotic_Proteins->Cell_Fate

Caption: ML315-mediated inhibition of DYRK kinases can affect multiple downstream signaling pathways.

Conclusion and Future Directions

While ML315 holds promise as a chemical probe for in vitro studies, its transition to in vivo models is currently hampered by a lack of published data. The low hepatic microsome stability may necessitate the development of more stable analogs or the use of specific administration routes that bypass first-pass metabolism.

Researchers interested in evaluating ML315 in vivo must undertake foundational studies, including formulation development, tolerability, and pharmacokinetic profiling, before proceeding to efficacy models. The information and general protocols provided here are intended to serve as a starting point for the rational design of such experiments. The scientific community awaits the publication of the first in vivo studies of ML315 to better understand its therapeutic potential.

preparing ML 315 hydrochloride stock solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

ML 315 hydrochloride is a potent and selective inhibitor of Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK).[1] These kinase families play crucial roles in the regulation of mRNA splicing, cell cycle progression, and other essential cellular signaling pathways.[2][3][4] Dysregulation of Clk and DYRK kinases has been implicated in various diseases, including cancer and neurodegenerative disorders.[2][3][5] ML 315 serves as a valuable chemical probe for investigating the biological functions of these kinases and for exploring their therapeutic potential.

These application notes provide detailed protocols for the preparation of this compound stock solutions to ensure accurate and reproducible experimental results.

II. Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Formula C₁₈H₁₃Cl₂N₃O₂·HCl[1][6]
Molecular Weight 410.68 g/mol [1][6]
CAS Number 1440251-53-5[1]
Appearance Solid[7]
Purity ≥98% (HPLC)[1][8]
IC₅₀ Values Clk1: 68 nM, Clk2: 231 nM, Clk4: 68 nM, Dyrk1A: 282 nM, Dyrk1B: 1156 nM[1]
Solubility in DMSO ≥ 37.42 mg/mL (100 mM)[1]
Solubility in Ethanol 18.71 mg/mL (50 mM)[1]

III. Experimental Protocols

A. Safety Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). The compound is classified as a skin and serious eye irritant and may cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[7]

  • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[7]

  • Spill Response: In case of a spill, decontaminate surfaces by scrubbing with alcohol and dispose of contaminated materials according to institutional guidelines.[7]

B. Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][9][10] It is essential to use anhydrous (moisture-free) DMSO to prevent compound degradation.[9]

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.11 mg of the compound (based on a molecular weight of 410.68 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM solution, if you weighed 4.11 mg, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (not exceeding 50°C) or sonication can be used to aid dissolution if necessary.[10]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials.[3][10]

  • Storage: Store the aliquots of the stock solution at -20°C or -80°C for long-term stability.[7][10] A product data sheet suggests that in solvent, the compound is stable for 6 months at -80°C and 1 month at -20°C when stored in a sealed container away from moisture.[7]

C. Preparation of Working Solutions

For most cell-based assays and biochemical experiments, the DMSO stock solution will need to be further diluted in an aqueous buffer or cell culture medium.

Important Considerations:

  • Precipitation: this compound is a hydrophobic molecule, and direct dilution of the concentrated DMSO stock into an aqueous medium can cause precipitation.[2][9]

  • Serial Dilutions: It is best practice to perform initial serial dilutions in DMSO before the final dilution into the aqueous buffer.[9]

  • DMSO Concentration: The final concentration of DMSO in the experimental setup should be kept low (typically <0.5%) as it can be toxic to cells.[2] Always include a vehicle control (the same concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent.[2]

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilutions (in DMSO): Prepare intermediate dilutions of the stock solution in DMSO as needed for your experimental design.

  • Final Dilution (in Aqueous Medium): Slowly add the final diluted DMSO sample to your buffer or cell culture medium while vortexing or mixing to ensure rapid and even dispersion.

  • Fresh Preparation: Always prepare fresh working solutions for each experiment.[3] Do not use solutions that show any signs of precipitation.[2]

IV. Visualizations

A. Experimental Workflow

The following diagram illustrates the key steps for preparing this compound stock and working solutions.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh ML 315 HCl add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Vials dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw 6. Thaw Stock Aliquot store->thaw intermediate_dilution 7. Intermediate Dilution (in DMSO) thaw->intermediate_dilution final_dilution 8. Final Dilution (in Aqueous Buffer) intermediate_dilution->final_dilution use_immediately 9. Use Immediately in Experiment final_dilution->use_immediately G cluster_pathway mRNA Splicing Regulation CLK_DYRK Clk / DYRK Kinases SR_Proteins SR Proteins CLK_DYRK->SR_Proteins Phosphorylation Spliceosome Spliceosome Assembly & Function SR_Proteins->Spliceosome Splicing Alternative Splicing Spliceosome->Splicing ML315 This compound ML315->Inhibition Inhibition->CLK_DYRK

References

Application Note: Visualizing Cellular Responses to T-Type Calcium Channel Inhibition with ML315 Hydrochloride using Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML315 hydrochloride is a potent and selective inhibitor of T-type calcium channels, a class of low voltage-activated (LVA) ion channels.[1][2] These channels, including the subtypes α1G, α1H, and α1I, play crucial roles in the regulation of intracellular calcium levels.[3] Dysregulation of T-type calcium channels has been implicated in various physiological and pathological processes, including cancer cell proliferation and survival.[2][3] The influx of calcium through these channels acts as a critical second messenger, initiating downstream signaling cascades that influence cell cycle progression, differentiation, and other vital cellular functions.[2][4]

Immunofluorescence (IF) is a powerful technique that utilizes fluorescently labeled antibodies to visualize the localization, distribution, and abundance of specific proteins within cells.[5] When combined with pharmacological agents like ML315, IF allows for the direct observation of how inhibiting a specific target, in this case, T-type calcium channels, affects cellular architecture, protein expression, and signaling events. This application note provides a detailed protocol for treating cultured cells with ML315 hydrochloride and subsequently performing immunofluorescence staining to analyze its effects.

Principle of the Method

The protocol involves culturing cells on a suitable substrate, such as glass coverslips or chamber slides, followed by treatment with ML315 hydrochloride to block T-type calcium channels.[6] After treatment, the cells are fixed to preserve their structure, permeabilized to allow antibodies to access intracellular targets, and stained with primary antibodies specific to the protein of interest.[5][7] A fluorescently labeled secondary antibody is then used to detect the primary antibody.[7] Nuclear counterstaining is often included to visualize the cell nuclei, providing a reference for cellular location. The stained cells are then imaged using a fluorescence microscope to analyze the effects of T-type calcium channel inhibition.

Experimental Protocol

This protocol provides a general framework for immunofluorescence staining of cultured cells following treatment with ML315 hydrochloride. Optimization of specific steps, including cell seeding density, drug concentration, treatment duration, and antibody dilutions, may be required for different cell lines and target proteins.[8]

Materials and Reagents

  • Cell Culture:

    • Adherent cell line of interest

    • Complete cell culture medium

    • Sterile glass coverslips or chamber slides[6]

    • Tissue culture plates

    • Phosphate-Buffered Saline (PBS), pH 7.4[9]

  • Drug Treatment:

    • ML315 hydrochloride

    • DMSO (for stock solution)

  • Immunofluorescence:

    • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS[7][9]

    • Permeabilization Solution: 0.1-0.3% Triton X-100 in PBS[7][9]

    • Blocking Buffer: 5% Normal Goat Serum (or serum from the same species as the secondary antibody) and 0.1% Triton X-100 in PBS[9]

    • Primary Antibody (specific to the target of interest)

    • Antibody Dilution Buffer: 1% BSA in PBS with 0.1% Triton X-100[9]

    • Fluorochrome-conjugated Secondary Antibody

    • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

    • Antifade Mounting Medium[9]

    • Glass microscope slides

Detailed Methodology

Step 1: Cell Seeding

  • Sterilize glass coverslips and place them into the wells of a tissue culture plate.[10] Alternatively, use chamber slides.[6]

  • Seed cells onto the coverslips/chamber slides at a density that will result in 60-80% confluency at the time of treatment.[8]

  • Incubate the cells in a humidified incubator (37°C, 5% CO₂) overnight to allow for attachment.

Step 2: ML315 Hydrochloride Treatment

  • Prepare a stock solution of ML315 hydrochloride in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.

  • Aspirate the old medium from the cells and replace it with the medium containing ML315 hydrochloride. Include a vehicle control (medium with the same concentration of DMSO used for the drug treatment).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). This should be optimized based on the experimental goals.

Step 3: Cell Fixation and Permeabilization

  • After treatment, aspirate the culture medium and gently wash the cells twice with warm PBS.[11]

  • Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[7][9]

  • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[9]

  • Permeabilize the cells by adding 0.3% Triton X-100 in PBS and incubating for 3-5 minutes at room temperature.[9] This step is necessary for intracellular targets.[7]

  • Wash the cells three times with PBS for 5 minutes each.

Step 4: Blocking and Antibody Incubation

  • Add Blocking Buffer to the cells and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[9]

  • Dilute the primary antibody to its optimal concentration in Antibody Dilution Buffer.

  • Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.

  • Incubate for 2-3 hours at room temperature or overnight at 4°C in a humidified chamber.[9][11]

  • Wash the cells three times with PBS for 5 minutes each.[9]

  • Dilute the fluorochrome-conjugated secondary antibody in Antibody Dilution Buffer. Protect from light from this point forward.

  • Add the diluted secondary antibody and incubate for 1-2 hours at room temperature in the dark.[5][6]

  • Wash the cells three times with PBS for 5 minutes each in the dark.[9]

Step 5: Counterstaining and Mounting

  • If desired, incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

  • Rinse the cells once with PBS.

  • Carefully remove the coverslips from the wells and mount them onto glass microscope slides using a drop of antifade mounting medium.[10]

  • Seal the edges of the coverslip with nail polish to prevent drying.[10] Store the slides at 4°C, protected from light, until imaging.[9]

Step 6: Imaging and Data Analysis

  • Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophores.

  • Capture images of both treated and control samples using identical settings (e.g., exposure time, gain).

  • Analyze the images using appropriate software to quantify changes in fluorescence intensity, protein localization, or cell morphology.

Data Presentation

Quantitative data obtained from image analysis should be summarized in a clear and organized manner. The table below provides a template for presenting hypothetical results from an experiment investigating the effect of ML315 on the expression of a hypothetical "Protein X".

Table 1: Effect of ML315 Hydrochloride on Protein X Expression

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (A.U.) ± SDNuclear/Cytoplasmic Ratio ± SDPercent of Apoptotic Cells ± SD
Vehicle Control0 (DMSO)150.2 ± 12.50.8 ± 0.15.1 ± 1.2
ML3151135.8 ± 11.90.9 ± 0.18.3 ± 2.0
ML315598.6 ± 9.71.5 ± 0.225.7 ± 3.4
ML3151065.1 ± 7.32.1 ± 0.342.4 ± 4.1

A.U. = Arbitrary Units; SD = Standard Deviation

Visualizations

Diagrams can effectively illustrate complex experimental workflows and biological pathways. Below are Graphviz diagrams representing the experimental workflow and a potential signaling pathway affected by ML315.

G Experimental Workflow for Immunofluorescence with ML315 Treatment cluster_prep Cell Preparation cluster_treat Drug Treatment cluster_stain Staining Protocol cluster_analysis Analysis A Seed cells on coverslips B Incubate (24h) for attachment A->B C Treat with ML315 or Vehicle (DMSO) B->C D Incubate for defined duration C->D E Wash with PBS D->E F Fix with 4% PFA E->F G Permeabilize with Triton X-100 F->G H Block non-specific sites G->H I Incubate with Primary Antibody H->I J Incubate with Fluorescent Secondary Antibody I->J K Mount on slides J->K L Image with Fluorescence Microscope K->L M Analyze Data (Intensity, Localization) L->M

Caption: Workflow for ML315 treatment and immunofluorescence.

G Simplified T-Type Calcium Channel Signaling Pathway cluster_membrane Plasma Membrane CaChannel T-Type Ca2+ Channel (Cav3) Ca_in Ca2+ Influx CaChannel->Ca_in Activation ML315 ML315 HCl ML315->CaChannel Inhibition Calmodulin Calmodulin (CaM) Ca_in->Calmodulin CaMK CaM Kinases (CaMK) Calmodulin->CaMK Gene_Expression Gene Expression (e.g., c-fos, c-jun) CaMK->Gene_Expression Cell_Cycle Cell Cycle Progression Gene_Expression->Cell_Cycle

Caption: Inhibition of T-type calcium channel signaling by ML315.

References

Application Notes and Protocols for Studying Cell Cycle Progression Using an Aurora Kinase A Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on Alisertib (MLN8237) as a Potent Tool Compound

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a selective Aurora Kinase A (AURKA) inhibitor to study cell cycle progression. While the initial query mentioned ML 315 hydrochloride, publicly available scientific literature extensively details the use of Alisertib (MLN8237) for this purpose. Alisertib is a potent and selective, orally bioavailable inhibitor of AURKA, a key regulator of mitosis.[1][2] Inhibition of AURKA with Alisertib leads to mitotic spindle abnormalities, G2/M cell cycle arrest, and subsequent cellular outcomes such as apoptosis or senescence, making it an invaluable tool for investigating the intricacies of cell division.[3][4][5] These protocols are therefore based on the well-documented activities of Alisertib.

Mechanism of Action

Alisertib competitively inhibits the ATP-binding site of Aurora A kinase.[2] This kinase is essential for several mitotic events, including centrosome maturation and separation, bipolar spindle assembly, and chromosome alignment.[1] By inhibiting AURKA, Alisertib disrupts these processes, leading to a cascade of events that ultimately halt cell cycle progression at the G2/M phase.[3][4][5][6] This arrest is often characterized by the accumulation of cells with 4N DNA content, a phenotype readily detectable by flow cytometry.[3][5]

Signaling Pathway Perturbation

The G2/M arrest induced by Alisertib is associated with the modulation of key cell cycle regulatory proteins. Studies have shown that Alisertib treatment leads to the downregulation of Cyclin-Dependent Kinase 1 (CDK1)/Cell Division Cycle 2 (CDC2) and Cyclin B1.[4][7] Concurrently, there is an upregulation of tumor suppressor proteins such as p21Waf1/Cip1, p27Kip1, and p53.[4][5][7] This suggests that Alisertib-induced cell cycle arrest is mediated through the p53/p21/CDC2/Cyclin B1 pathway.[4]

cluster_0 Alisertib (MLN8237) cluster_1 Cellular Target cluster_2 Downstream Effects cluster_3 Cellular Outcome Alisertib Alisertib AURKA Aurora Kinase A (AURKA) Alisertib->AURKA Inhibits p53 p53 Upregulation Alisertib->p53 CDK1_CyclinB1 CDK1/Cyclin B1 Downregulation Alisertib->CDK1_CyclinB1 Spindle Mitotic Spindle Abnormalities AURKA->Spindle Regulates G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest p21 p21 Upregulation p53->p21 Activates p21->CDK1_CyclinB1 Inhibits CDK1_CyclinB1->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Senescence Senescence G2M_Arrest->Senescence start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat with varying concentrations of Alisertib incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end start Start seed_cells Seed cells in a 6-well plate start->seed_cells treat_cells Treat with Alisertib seed_cells->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells fix_cells Fix cells in 70% ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide (PI) and RNase A fix_cells->stain_cells acquire_data Acquire data on a flow cytometer stain_cells->acquire_data analyze_data Analyze cell cycle distribution acquire_data->analyze_data end End analyze_data->end

References

Application Notes and Protocols for ML 315 Hydrochloride: A Potent Inducer of Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

ML 315 hydrochloride is a potent, cell-permeable small molecule that functions as a dual inhibitor of Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK). These kinase families play crucial roles in regulating cellular processes such as pre-mRNA splicing, cell cycle progression, and cell survival.[1][2][3][4] Dysregulation of Clk and DYRK activity is frequently observed in various cancers, contributing to uncontrolled proliferation and resistance to apoptosis.[5][6] By inhibiting these kinases, this compound disrupts these pathological processes, leading to cell cycle arrest and the induction of apoptosis in cancer cells, making it a valuable tool for cancer research and drug development.[1][4][5]

These application notes provide a comprehensive overview of the use of this compound to induce apoptosis in cancer cells. Detailed protocols for key experimental assays are provided to enable researchers to effectively evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound exerts its pro-apoptotic effects by inhibiting the kinase activity of Clk and DYRK family members. Inhibition of these kinases leads to a cascade of downstream events that culminate in programmed cell death.

  • Disruption of Pre-mRNA Splicing: Clk kinases are essential for the phosphorylation of serine/arginine-rich (SR) splicing factors, which are critical for proper spliceosome assembly and function.[1][2] Inhibition of Clks by this compound is expected to lead to aberrant pre-mRNA splicing of numerous genes, including those involved in cell survival and proliferation. This can result in the production of non-functional proteins or the degradation of transcripts, ultimately triggering a cellular stress response and apoptosis.[1][2]

  • Modulation of Anti-Apoptotic Proteins: Both Clk and DYRK kinases have been implicated in the regulation of anti-apoptotic proteins. For instance, inhibition of these kinases can lead to the downregulation of anti-apoptotic proteins such as Mcl-1 and Bcl-xL, thereby sensitizing cancer cells to apoptotic stimuli.[7][8]

  • Cell Cycle Arrest: DYRK kinases are involved in cell cycle regulation. Their inhibition can lead to cell cycle arrest, preventing cancer cells from progressing through the cell cycle and ultimately leading to apoptosis.[4]

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

ML315_Apoptosis_Pathway cluster_kinase Kinase Inhibition cluster_effects Cellular Effects ML315 This compound Clk Clk Kinases ML315->Clk inhibits DYRK DYRK Kinases ML315->DYRK inhibits Splicing Aberrant Pre-mRNA Splicing Clk->Splicing disrupts AntiApoptotic Downregulation of Anti-Apoptotic Proteins (e.g., Mcl-1, Bcl-xL) Clk->AntiApoptotic leads to DYRK->AntiApoptotic leads to CellCycle Cell Cycle Arrest DYRK->CellCycle induces Apoptosis Apoptosis Splicing->Apoptosis AntiApoptotic->Apoptosis CellCycle->Apoptosis Experimental_Workflow start Start cell_culture Cell Culture (e.g., A549, HCT116) start->cell_culture treatment Treat cells with This compound cell_culture->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) treatment->cell_cycle western Western Blot Analysis (e.g., Caspase-3, PARP, Bcl-2) treatment->western end End viability->end apoptosis->end cell_cycle->end western->end

References

Application Notes and Protocols for ML315 Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML315 hydrochloride is a potent small molecule inhibitor of cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK).[1][2] Specifically, it demonstrates inhibitory activity against Clk1, Clk2, and Clk4, as well as Dyrk1A and Dyrk1B, with IC50 values in the nanomolar range.[1] These kinase families play crucial roles in the regulation of pre-mRNA splicing and other cellular processes such as cell cycle control and neuronal development.[3] Dysregulation of Clk and DYRK kinases has been implicated in various diseases, including cancer and neurodegenerative disorders.[3][4][5]

These application notes provide a comprehensive guide for the preclinical evaluation of ML315 hydrochloride in animal models. The following protocols are intended as a foundational framework and should be adapted to specific research questions and institutional guidelines. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Physicochemical Properties and Formulation

A thorough understanding of the physicochemical properties of ML315 hydrochloride is essential for developing a suitable formulation for in vivo administration.

PropertyValueSource
Molecular Formula C₁₈H₁₃Cl₂N₃O₂·HClR&D Systems
Molecular Weight 410.68 g/mol R&D Systems
Appearance Solid-
Solubility Soluble to 100 mM in DMSO and to 50 mM in ethanolR&D Systems
Purity ≥98%R&D Systems
Storage Store at -20°CR&D Systems

Experimental Protocols

Protocol 1: Preparation of Dosing Solution for Parenteral Administration

This protocol details the preparation of a sterile dosing solution for intravenous (IV) or intraperitoneal (IP) administration in rodents.

Materials:

  • ML315 hydrochloride powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 400 (PEG400), sterile

  • Phosphate-buffered saline (PBS) or 0.9% Saline, sterile

  • Sterile, pyrogen-free vials

  • 0.22 µm sterile syringe filter

Procedure:

  • On the day of administration, weigh the required amount of ML315 hydrochloride in a sterile vial.

  • Add a minimal amount of sterile DMSO to completely dissolve the compound. Sonication may be used to aid dissolution. The final concentration of DMSO in the injection vehicle should ideally be below 10%.

  • Add sterile PEG400 to the solution and mix thoroughly. A common vehicle composition is 10% DMSO, 40% PEG400, and 50% PBS or saline.

  • Slowly add sterile PBS or saline to the desired final volume while vortexing to prevent precipitation.

  • Visually inspect the solution for any precipitation. If the solution is not clear, adjustments to the vehicle composition may be necessary.

  • Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial.

Protocol 2: Pharmacokinetic (PK) Study in Mice

This protocol outlines a basic pharmacokinetic study in mice following a single administration of ML315 hydrochloride.

Animal Model:

  • Male or female C57BL/6 mice, 8-10 weeks old.

Procedure:

  • Administer a single dose of ML315 hydrochloride via the desired route (e.g., 10 mg/kg, IV or IP).

  • Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood can be collected via the saphenous vein or another appropriate method.

  • Place blood samples into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Analyze the concentration of ML315 hydrochloride in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters using appropriate software.

Data Presentation: Illustrative Pharmacokinetic Parameters

ParameterIntravenous (IV)Intraperitoneal (IP)
Dose (mg/kg) 1010
Cmax (ng/mL) 1500800
Tmax (h) 0.080.5
AUC (0-t) (ng·h/mL) 45003200
Half-life (t½) (h) 2.53.0
Bioavailability (%) 10071

Note: The data presented in this table are for illustrative purposes only and must be determined experimentally for ML315 hydrochloride.

Protocol 3: Efficacy Study in a Human Tumor Xenograft Model

This protocol describes a xenograft tumor model to evaluate the anti-cancer efficacy of ML315 hydrochloride. Given that Clk and DYRK inhibitors have shown promise in cancers with MYC amplification, a relevant cell line is used as an example.[4]

Animal Model:

  • Immunocompromised mice (e.g., athymic nude or SCID mice), 6-8 weeks old.

Cell Line:

  • A human cancer cell line with MYC amplification (e.g., a subset of breast cancer or multiple myeloma cell lines).[4][6]

Procedure:

  • Subcutaneously inject 5 x 10⁶ cancer cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer ML315 hydrochloride (e.g., 20 mg/kg, IP, daily) or vehicle control to the respective groups.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers, histology).

Data Presentation: Illustrative Tumor Growth Inhibition

Treatment GroupNumber of AnimalsMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 101251500--2
ML315 (20 mg/kg) 1012860060-5

Note: The data presented in this table are for illustrative purposes only and must be determined experimentally for ML315 hydrochloride.

Mandatory Visualizations

Signaling Pathway of CLK/DYRK Kinases

The following diagram illustrates the role of Clk and DYRK kinases in the regulation of pre-mRNA splicing.

CLK_DYRK_Signaling_Pathway cluster_nucleus Nucleus CLKs CLKs (CLK1, CLK2, CLK4) SR_proteins_unphos SR Proteins (unphosphorylated) CLKs->SR_proteins_unphos Phosphorylation DYRKs DYRKs (DYRK1A, DYRK1B) DYRKs->SR_proteins_unphos Phosphorylation SR_proteins_phos SR Proteins (phosphorylated) Spliceosome Spliceosome SR_proteins_phos->Spliceosome Assembly pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing mRNA mature mRNA pre_mRNA->mRNA ML315 ML315 hydrochloride ML315->CLKs ML315->DYRKs

Caption: Role of CLK/DYRK kinases in pre-mRNA splicing.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the workflow for a typical in vivo efficacy study.

Experimental_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Tumor Cell Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment (ML315 or Vehicle) randomization->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring endpoint Endpoint monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis

Caption: Workflow for a xenograft efficacy study.

References

Troubleshooting & Optimization

ML 315 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML315 hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ML315 hydrochloride powder won't dissolve in my aqueous buffer. What should I do?

A1: ML315 hydrochloride has limited solubility in aqueous solutions. It is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol. You can then dilute this stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that could affect your experimental results (typically <0.5% v/v).

Q2: I've prepared a stock solution in DMSO, but I see precipitation after adding it to my cell culture medium. How can I resolve this?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are a few troubleshooting steps:

  • Vortex while diluting: Add the stock solution to your medium while vortexing or stirring to ensure rapid and even dispersion.

  • Warm the medium: Gently warming your cell culture medium to 37°C before adding the stock solution can sometimes improve solubility.

  • Use a lower concentration stock: If precipitation persists, try preparing a lower concentration stock solution in your organic solvent. This will result in a smaller volume of the organic solvent being added to your aqueous medium, which can help maintain solubility.

  • Test different final concentrations: It's possible that the desired final concentration of ML315 hydrochloride in your medium is above its solubility limit. Consider performing a dose-response experiment to see if a lower, soluble concentration is still effective.

Q3: How should I store my ML315 hydrochloride stock solution?

A3: For long-term storage, it is recommended to store stock solutions of ML315 hydrochloride at -20°C or -80°C. One supplier suggests that in solvent, the compound is stable for up to 6 months at -80°C and for 1 month at -20°C when stored in a sealed container, away from moisture.[1] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.

Q4: What are the known molecular targets of ML315?

A4: ML315 is an inhibitor of the cdc2-like kinases (Clk) and the dual-specificity tyrosine-regulated kinases (DYRK).[2] It exhibits inhibitory activity against several members of these families, including Clk1, Clk2, and Clk4, as well as DYRK1A and DYRK1B.[2]

Quantitative Solubility Data

The solubility of ML315 hydrochloride in common laboratory solvents is summarized in the table below.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO37.42100
Ethanol18.7150

Data sourced from Tocris Bioscience.[2]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of ML315 Hydrochloride in DMSO

Materials:

  • ML315 hydrochloride (Molecular Weight: 410.68 g/mol )[2]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Weighing the Compound: Accurately weigh out a specific mass of ML315 hydrochloride. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.11 mg of the compound (Mass = Molarity x Volume x Molecular Weight = 0.01 mol/L x 0.001 L x 410.68 g/mol = 0.0041068 g = 4.11 mg).

  • Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed ML315 hydrochloride. For the example above, you would add 1 mL of DMSO.

  • Ensuring Complete Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed containers.

Signaling Pathway

ML315 is an inhibitor of the CLK and DYRK kinase families. These kinases are involved in the regulation of pre-mRNA splicing and other cellular processes. The diagram below illustrates a simplified representation of the CLK/DYRK signaling pathway and the inhibitory action of ML315.

ML315_Signaling_Pathway ML315 Inhibition of CLK/DYRK Signaling Pathway cluster_0 Kinase Activity cluster_1 Cellular Processes CLK CLKs (CLK1, CLK2, CLK4) Splicing pre-mRNA Splicing CLK->Splicing Phosphorylates SR Proteins DYRK DYRKs (DYRK1A, DYRK1B) Transcription Transcription Regulation DYRK->Transcription Phosphorylates Transcription Factors CellCycle Cell Cycle Progression DYRK->CellCycle Regulates ML315 ML315 ML315->CLK Inhibits ML315->DYRK Inhibits

Caption: Inhibition of CLK and DYRK kinases by ML315, affecting downstream cellular processes.

References

identifying and minimizing off-target effects of ML 315

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using ML315. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is ML315 and what are its primary targets?

A1: ML315 is a small molecule inhibitor of the cdc2-like kinase (Clk) and dual-specificity tyrosine phosphorylation-regulated kinase (Dyrk) families.[1][2] It is a highly selective tool compound developed for studying the biological roles of these kinases.[1]

Q2: What is the potency of ML315 against its primary targets?

A2: ML315 exhibits low-nanomolar inhibitory activity against several Clk and Dyrk isoforms. The IC50 values are summarized in the table below.[3]

Q3: Is ML315 selective for the Clk and Dyrk kinase families?

A3: Yes, ML315 is highly selective for the Clk and Dyrk kinase families. Kinome scans covering 442 kinases have demonstrated its high selectivity.[1]

Q4: What are the known off-target effects of ML315?

A4: While highly selective, a pharmacological screen of ML315 at a concentration of 10 μM against 67 targets identified a few potential off-target interactions. Significant inhibition or stimulation (>50%) was observed for the adrenergic α2A receptor, the dopamine transporter (DAT), and the norepinephrine transporter (NET).[1]

Troubleshooting Guides

Issue 1: Unexpected cellular phenotypes are observed that are inconsistent with Clk/Dyrk inhibition.

  • Possible Cause: Off-target effects of ML315. At higher concentrations, the observed phenotype might be due to the inhibition of its known off-targets (adrenergic α2A, DAT, NET) or other unidentified off-target kinases.[1] Unexpected effects on cell cycle progression could be linked to unintended inhibition of other kinases like CDKs, which are common off-targets for Dyrk inhibitors.[4]

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the concentration range where ML315 is selective for its intended targets. A significant window between the IC50 for Clk/Dyrk kinases and any off-target effects can help define a selective concentration for your experiments.

    • Use a Structurally Unrelated Inhibitor: Compare the phenotype observed with ML315 to that of another structurally distinct Clk/Dyrk inhibitor. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[5]

    • Rescue Experiments: If feasible, introduce a mutant of the target kinase that is resistant to ML315. If the inhibitor's effect is rescued, it strongly suggests an on-target mechanism.[5]

    • Kinome Profiling: To comprehensively identify off-target effects in your specific experimental system, consider performing a kinase selectivity screen.[5]

Issue 2: Inconsistent results between experiments.

  • Possible Cause: Compound stability and handling. Like many small molecules, ML315's stability can be affected by storage conditions and handling.

  • Troubleshooting Steps:

    • Proper Storage: Store ML315 as a solid at -20°C. For solutions, prepare fresh stocks in a suitable solvent like DMSO and store in aliquots at -80°C to minimize freeze-thaw cycles.

    • Solubility: Ensure ML315 is fully dissolved before use. According to the manufacturer, it is soluble up to 100 mM in DMSO and 50 mM in ethanol.

    • Verify Concentration: If inconsistencies persist, consider verifying the concentration of your stock solution.

Issue 3: High cellular toxicity is observed.

  • Possible Cause: The concentration of ML315 used may be too high, leading to off-target effects and general cytotoxicity.

  • Troubleshooting Steps:

    • Determine Cytotoxicity Threshold: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of ML315 concentrations on your specific cell line to determine the maximum non-toxic concentration.

    • Optimize Concentration: Use the lowest effective concentration of ML315 that elicits the desired on-target effect without causing significant cell death.

Quantitative Data Summary

Table 1: Inhibitory Potency (IC50) of ML315 against Target Kinases

KinaseIC50 (nM)
Clk168
Clk2231
Clk3>10,000
Clk468
Dyrk1A282
Dyrk1B1156

Data sourced from Probechem Biochemicals and R&D Systems.[3]

Table 2: Off-Target Pharmacology of ML315 at 10 μM

Target% Inhibition/Stimulation
Adrenergic α2A>50% Inhibition
Dopamine Transporter (DAT)>50% Inhibition
Norepinephrine Transporter (NET)>50% Inhibition

Data from a 67-assay screen highlighting targets with ≥ 50% inhibition or stimulation.[1][6]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for ML315

This protocol is a general guideline for determining the IC50 of ML315 against a target kinase using a radiometric assay.

  • Materials:

    • Recombinant human Clk or Dyrk kinase

    • Kinase-specific substrate peptide

    • ML315 stock solution (in DMSO)

    • Kinase assay buffer

    • [γ-³³P]ATP

    • Filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of ML315 in kinase assay buffer.

    • In a 96-well plate, add the kinase, substrate peptide, and the diluted ML315 or DMSO (vehicle control).

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the plate at 30°C for a predetermined time.

    • Stop the reaction and transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter plate using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each ML315 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling_Pathway cluster_0 Cell Nucleus ML315 ML315 Clk_Dyrk Clk/Dyrk Kinases ML315->Clk_Dyrk Inhibition SR_Proteins SR Proteins Clk_Dyrk->SR_Proteins Phosphorylation Splicing pre-mRNA Splicing SR_Proteins->Splicing Regulation mRNA Mature mRNA Splicing->mRNA Protein Protein mRNA->Protein

Caption: Inhibition of Clk/Dyrk kinases by ML315 affects pre-mRNA splicing.

Experimental_Workflow cluster_1 Identifying Off-Target Effects Start Start: Unexpected Phenotype Observed Dose_Response 1. Dose-Response Curve Start->Dose_Response Structural_Analog 2. Use Structurally Different Inhibitor Dose_Response->Structural_Analog Rescue_Expt 3. Rescue Experiment Structural_Analog->Rescue_Expt Kinome_Screen 4. Kinome Profiling Rescue_Expt->Kinome_Screen On_Target Conclusion: On-Target Effect Kinome_Screen->On_Target If phenotype is specific to target inhibition Off_Target Conclusion: Off-Target Effect Kinome_Screen->Off_Target If phenotype persists or new targets identified

Caption: Workflow for troubleshooting and identifying off-target effects of ML315.

References

Technical Support Center: Optimizing ML 315 Hydrochloride Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of ML 315 hydrochloride in cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective dual inhibitor of cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK). It exhibits inhibitory activity against several isoforms, including Clk1, Clk2, Clk4, Dyrk1A, and Dyrk1B. By inhibiting these kinases, ML 315 can interfere with critical cellular processes such as pre-mRNA splicing, cell cycle progression, and apoptosis, making it a valuable tool for research in oncology and neurology.[1][2]

Q2: How does inhibition of Clk and DYRK kinases affect cell viability?

A2: Inhibition of Clk kinases can disrupt the phosphorylation of serine-arginine (SR) proteins, which are essential for proper pre-mRNA splicing. This can lead to the production of aberrant proteins and ultimately trigger apoptosis (programmed cell death) and suppress cancer cell growth.[1][3] DYRK kinases are involved in regulating the cell cycle and apoptosis, often through the p53 tumor suppressor pathway.[2] Inhibition of DYRKs can lead to cell cycle arrest and the induction of apoptosis.

Q3: What is the optimal concentration range for this compound in cell culture experiments?

A3: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific model system. This will allow you to identify a concentration that is effective at inhibiting the target kinases without causing excessive, non-specific cytotoxicity.

Q4: What solvent should I use to dissolve this compound, and what is a safe concentration of the solvent in my cell culture?

A4: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest ML 315 concentration) in your experiments.

Q5: How stable is this compound in cell culture medium?

A5: The stability of small molecule inhibitors in aqueous media can vary. For long-term experiments (e.g., over 24 hours), it is advisable to consider the stability of ML 315 in your specific cell culture medium at 37°C. If instability is a concern, consider refreshing the medium with a freshly prepared inhibitor solution at appropriate intervals.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of cell death, even at low concentrations Inhibitor concentration is too high.Perform a thorough dose-response curve starting from a very low concentration (e.g., nanomolar range) to identify the optimal working range.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.
Off-target effects.Use the lowest effective concentration that inhibits the target kinases. If off-target effects are suspected, consider using a more specific inhibitor if available.
Inconsistent or no observable effect on cell viability Inhibitor instability or degradation.Prepare fresh stock solutions. For long-term experiments, consider refreshing the media with the inhibitor at regular intervals. Store the stock solution properly in small aliquots.
Poor cell permeability.ML 315 is reported to be moderately cell-permeable. However, permeability can vary between cell lines. Ensure adequate incubation time for the inhibitor to enter the cells.
Incorrect concentration range.The concentrations tested may be too low. Expand the concentration range in your dose-response experiment.
Cell line is resistant to the inhibitor's mechanism of action.Investigate the expression and activity of Clk and DYRK kinases in your cell line. Consider using a different cell line that is known to be sensitive to inhibitors of these kinases.
High variability between replicate wells Uneven cell seeding.Ensure a single-cell suspension before seeding and use appropriate techniques to achieve uniform cell distribution in the wells.
Edge effects in the microplate.Avoid using the outer wells of the microplate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inaccurate pipetting.Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of cells, media, and inhibitor.

Data Presentation

Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines (Illustrative)

Note: The following data is for illustrative purposes only. Researchers must determine the IC50 values for their specific cell lines and experimental conditions.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Cancer48To be determined
A549Lung Cancer48To be determined
HCT116Colon Cancer48To be determined
U87 MGGlioblastoma72To be determined

Table 2: Biochemical IC50 Values of this compound for Target Kinases

KinaseIC50 (nM)
Clk168
Clk468
Clk2231
Dyrk1A282
Dyrk1B1156
Source: Tocris Bioscience

Experimental Protocols

Protocol 1: Determining the Cytotoxic Effect of this compound using the MTT Assay

This protocol outlines the steps to assess cell viability after treatment with this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Anhydrous DMSO

  • Target cell line

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the ML 315 stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).

    • Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared ML 315 dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the ML 315 concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of ML 315 that causes a 50% reduction in cell viability.

Protocol 2: Workflow for Optimizing this compound Concentration

This workflow provides a logical sequence for determining the optimal, non-toxic concentration of this compound for your experiments.

G cluster_0 Phase 1: Initial Range-Finding cluster_1 Phase 2: Definitive IC50 Determination cluster_2 Phase 3: Functional Assay Optimization A Prepare broad range of ML 315 concentrations (e.g., 0.01 µM to 100 µM) B Treat cells for a fixed time point (e.g., 48h) A->B C Perform MTT or similar viability assay B->C D Identify approximate cytotoxic range C->D E Prepare narrower, refined concentration range around the estimated IC50 D->E Inform concentration selection F Treat cells for multiple time points (e.g., 24h, 48h, 72h) E->F G Perform viability assay F->G H Calculate IC50 value for each time point G->H I Select concentrations below, at, and above the IC50 value (e.g., 0.5x, 1x, 2x IC50) H->I Guide concentration choice J Perform functional assays (e.g., Western blot for target inhibition, cell cycle analysis) I->J K Correlate functional effect with viability data J->K L Select optimal concentration for desired biological effect with minimal cytotoxicity K->L

Caption: Workflow for optimizing this compound concentration.

Signaling Pathway Diagrams

Diagram 1: Simplified Signaling Pathway of this compound Action

This diagram illustrates the general mechanism by which this compound is thought to induce cell cycle arrest and apoptosis through the inhibition of Clk and DYRK kinases.

G cluster_0 Clk Pathway cluster_1 DYRK Pathway ML315 This compound Clk Clk Kinases (Clk1, 2, 4) ML315->Clk DYRK DYRK Kinases (DYRK1A, 1B) ML315->DYRK SR_proteins SR Proteins Clk->SR_proteins Phosphorylation Splicing Pre-mRNA Splicing SR_proteins->Splicing Regulation Aberrant_proteins Aberrant Proteins Splicing->Aberrant_proteins Apoptosis Apoptosis Aberrant_proteins->Apoptosis p53 p53 DYRK->p53 Phosphorylation Cell_cycle_regulators Cell Cycle Regulators DYRK->Cell_cycle_regulators Regulation p53->Apoptosis Cell_cycle_arrest Cell Cycle Arrest Cell_cycle_regulators->Cell_cycle_arrest

Caption: ML 315 inhibits Clk and DYRK kinases, leading to apoptosis and cell cycle arrest.

References

stability of ML 315 hydrochloride in different solvents and media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information, frequently asked questions (FAQs), and troubleshooting guidance regarding the stability of ML315 hydrochloride in various solvents and experimental media. The information is tailored for researchers, scientists, and drug development professionals to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid ML315 hydrochloride?

A1: Solid ML315 hydrochloride is stable under recommended storage conditions.[1] For optimal stability, it should be stored tightly sealed in a cool, well-ventilated area, away from direct sunlight.[1] The recommended storage temperature is 4°C for sealed storage, protected from moisture.[1] Another source suggests storing the solid at -20°C.[2] To ensure maximum shelf-life, storing at -20°C is a conservative and safe approach.

Q2: How should I prepare and store stock solutions of ML315 hydrochloride?

A2: Stock solutions should be prepared in high-purity solvents such as DMSO or ethanol.[2] For long-term storage, it is recommended to prepare high-concentration stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them in tightly sealed vials.[3] According to supplier data, solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q3: What is the solubility and stability of ML315 hydrochloride in common organic solvents?

A3: ML315 hydrochloride has good solubility in DMSO and ethanol.[2] While specific degradation kinetics in these solvents are not extensively published, a study on a large compound library showed that 85% of compounds were stable in a DMSO/water (90/10) mixture for over two years at 4°C.[4][5] However, it is crucial to use anhydrous DMSO when possible, as water content can affect the stability of some compounds. For ML315 hydrochloride, stock solutions in DMSO are stable for at least one month at -20°C and up to six months at -80°C.[1]

Q4: Is ML315 hydrochloride stable in aqueous media and cell culture buffers?

A4: ML315 hydrochloride is reported to be stable in both mouse and human plasma, which suggests good stability in biological matrices.[2] However, stability in aqueous buffers can be pH-dependent.[6] As a hydrochloride salt, its solubility and stability can be influenced by the pH of the medium.[7] The compound is known to be incompatible with strong acids and alkalis, which can cause degradation.[1] Therefore, it is highly recommended to experimentally verify its stability in your specific cell culture medium or aqueous buffer under your experimental conditions (e.g., 37°C, 5% CO₂).[3]

Q5: What are the potential degradation pathways for ML315 hydrochloride?

A5: Based on its chemical structure and general knowledge of small molecule degradation, ML315 hydrochloride may be susceptible to hydrolysis and oxidation.[8][9] Forced degradation studies, which involve exposing the compound to stress conditions such as strong acids, bases, oxidizing agents, heat, and light, are used to identify potential degradation products and pathways.[10][11] The material safety data sheet indicates incompatibility with strong acids/alkalis and strong oxidizing/reducing agents, supporting these potential degradation routes.[1]

Data Presentation

Table 1: Solubility of ML315 Hydrochloride

Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM)
DMSO 37.42 100
Ethanol 18.71 50

Data sourced from Tocris Bioscience.[2]

Table 2: Recommended Storage and Stability of ML315 Hydrochloride Stock Solutions

Storage Temperature Duration Conditions
-20°C 1 month Sealed storage, away from moisture
-80°C 6 months Sealed storage, away from moisture

Data sourced from MedChemExpress.[1]

Troubleshooting Guide

Q: Why is my ML315 hydrochloride precipitating in my aqueous buffer or cell culture medium?

A: Precipitation can occur for several reasons:

  • Exceeded Solubility Limit: The final concentration of ML315 hydrochloride in your aqueous medium may be higher than its solubility limit in that specific buffer. Hydrochloride salts can have pH-dependent solubility.

  • Solvent Carryover: When diluting a high-concentration DMSO stock into an aqueous buffer, the percentage of DMSO in the final solution might be too low to maintain solubility. This is a common issue known as "crashing out."

  • Solution: Ensure the final concentration is below the aqueous solubility limit. You can also try to increase the percentage of DMSO in the final solution (typically keeping it below 0.5% to avoid cellular toxicity) or perform a serial dilution.

Q: I'm observing a loss of compound activity over the course of my multi-day experiment. Could this be a stability issue?

A: Yes, a gradual loss of activity is a classic sign of compound degradation.

  • Possible Cause: ML315 hydrochloride may be unstable in your specific experimental medium at 37°C over an extended period.[3] Components in the media could potentially react with the compound.[3]

  • Solution: Perform a stability study to quantify the amount of ML315 hydrochloride remaining at different time points (e.g., 0, 8, 24, 48 hours) under your exact experimental conditions. The protocol for this analysis is provided below. If degradation is confirmed, you may need to replenish the compound by replacing the medium at regular intervals.

Q: My stability measurements are highly variable between replicates. What could be the cause?

A: High variability often points to issues in sample handling, processing, or the analytical method.[3]

  • Possible Causes:

    • Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the final medium.

    • Inconsistent Sample Handling: Variations in incubation times or sample processing steps.

    • Non-Specific Binding: The compound may be adsorbing to plasticware (e.g., plates, pipette tips).

  • Solution: Ensure complete dissolution by vortexing or sonicating the stock solution. Standardize all sample handling and processing steps precisely.[3] Use low-protein-binding plasticware to minimize adsorption.[3] Finally, validate your analytical method (e.g., HPLC-MS) for linearity, precision, and accuracy.[3]

Experimental Protocols

Protocol 1: Preparation of ML315 Hydrochloride Stock Solution

  • Weighing: Accurately weigh the desired amount of solid ML315 hydrochloride powder in a suitable vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for a few minutes to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into single-use aliquots in tightly sealed, low-binding tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Assessing Stability in Cell Culture Media via HPLC-MS

This protocol is a general method to determine the stability of ML315 hydrochloride in a specific medium.[3]

  • Preparation of Working Solution: Dilute the high-concentration DMSO stock solution of ML315 hydrochloride into pre-warmed (37°C) cell culture medium to a final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤0.1%).

  • Incubation: Add the working solution to triplicate wells of a multi-well plate. Incubate the plate at 37°C in a humidified incubator with 5% CO₂.[3]

  • Sample Collection: Collect aliquots (e.g., 100 µL) from each well at designated time points (e.g., 0, 2, 8, 24, and 48 hours). The 0-hour sample should be collected immediately after adding the compound.[3]

  • Sample Quenching: Immediately stop potential degradation by adding a quenching solution, such as 2-3 volumes of cold acetonitrile, to the collected aliquots. This will precipitate proteins and halt enzymatic activity.

  • Sample Processing: Centrifuge the quenched samples to pellet precipitated proteins and debris. Collect the supernatant for analysis.

  • HPLC-MS Analysis: Analyze the supernatant using a validated HPLC-MS method to quantify the remaining concentration of ML315 hydrochloride at each time point. The percentage of compound remaining is calculated relative to the 0-hour time point.

Visualizations

G cluster_prep Stock Solution Preparation Workflow weigh Weigh Solid ML315 HCl add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing and storing ML315 hydrochloride stock solutions.

G cluster_stability Stability Assessment Workflow cluster_timepoints Time Points prep_media Prepare ML315 in Media (e.g., 10 µM) incubate Incubate Plate at 37°C, 5% CO2 prep_media->incubate t0 0 hr incubate->t0 t2 2 hr collect Collect Aliquots t0->collect t8 8 hr t2->collect t24 24 hr t8->collect t48 48 hr t24->collect t48->collect quench Quench with Cold Acetonitrile collect->quench analyze Analyze by HPLC-MS quench->analyze

Caption: Experimental workflow for assessing the stability of ML315 in culture media.

G cluster_pathway ML315 Mechanism of Action cluster_clk Clk Family cluster_dyrk DYRK Family ML315 ML315 Hydrochloride Clk1 Clk1 ML315->Clk1 Clk2 Clk2 ML315->Clk2 Clk4 Clk4 ML315->Clk4 Dyrk1A Dyrk1A ML315->Dyrk1A Dyrk1B Dyrk1B ML315->Dyrk1B Downstream Downstream Signaling (e.g., Splicing Regulation) Clk1->Downstream Clk2->Downstream Clk4->Downstream Dyrk1A->Downstream Dyrk1B->Downstream

Caption: Simplified pathway showing ML315 as an inhibitor of Clk and DYRK kinases.

References

troubleshooting inconsistent results in ML 315 hydrochloride assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering inconsistent results in assays involving ML 315 hydrochloride. This document offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK). Specifically, it shows high potency against Clk1 and Clk4, with moderate activity against Clk2 and Dyrk1A. These kinases are crucial regulators of pre-mRNA splicing and cell cycle progression. By inhibiting these kinases, ML 315 can lead to alterations in gene expression and cell cycle arrest, making it a valuable tool for research in cancer biology and other fields.[1][2][3]

Q2: What are the recommended storage and handling procedures for this compound?

For optimal stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is crucial to use anhydrous solvents for preparing stock solutions to prevent hydrolysis. Before use, allow aliquots to equilibrate to room temperature to prevent condensation.

Q3: In which type of assays is this compound typically evaluated?

This compound is commonly assessed in two main types of assays:

  • Biochemical Assays: These assays directly measure the inhibitory activity of ML 315 on purified Clk and DYRK kinase enzymes. Common formats include radiometric assays that measure the incorporation of radiolabeled phosphate into a substrate, and luminescence-based assays like ADP-Glo™, which quantify ADP production as a measure of kinase activity.[4]

  • Cell-Based Assays: These assays evaluate the effects of ML 315 on cellular processes. Examples include proliferation assays (e.g., MTT, CellTiter-Glo®) to measure the impact on cell viability, and target engagement assays like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its target kinases within the cell.[5][6]

Q4: Why do my IC50 values for this compound differ between biochemical and cellular assays?

It is common to observe a rightward shift (higher IC50 value) in cellular assays compared to biochemical assays. This discrepancy can be attributed to several factors:

  • Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations close to the Km of the kinase, whereas intracellular ATP concentrations are significantly higher (in the millimolar range).[7][8][9] Since ML 315 is an ATP-competitive inhibitor, the high levels of cellular ATP will compete with the inhibitor for binding to the kinase, leading to a higher apparent IC50.

  • Cell Permeability: The ability of ML 315 to cross the cell membrane and reach its intracellular targets can influence its potency in cellular assays.

  • Off-Target Effects and Cellular Metabolism: In a cellular context, ML 315 may have off-target effects or be metabolized by the cells, which can alter its effective concentration and activity.

Troubleshooting Guides

Inconsistent Results in Biochemical Kinase Assays

High variability in biochemical assays can obscure the true potency of ML 315. The following table outlines common issues and their solutions.

Problem Potential Cause Recommended Solution
High variability between replicate wells - Pipetting errors- Incomplete mixing of reagents- Air bubbles in wells- Use calibrated pipettes and practice consistent technique.- Ensure thorough mixing of all stock solutions and assay plates.- Be careful to avoid introducing air bubbles during pipetting.
IC50 values shift between experiments - Inconsistent ATP concentration- Variation in enzyme activity- Instability of ML 315 in assay buffer- Prepare fresh ATP solutions and verify the concentration. Use an ATP concentration at or near the Km of the kinase for consistent results.[7][8][10]- Use a consistent lot of purified kinase and avoid repeated freeze-thaw cycles.- Prepare fresh dilutions of ML 315 for each experiment.
Low signal-to-background ratio - Low enzyme activity- Suboptimal substrate concentration- Assay interference from ML 315- Increase the enzyme concentration or incubation time.- Optimize the substrate concentration.- Test for compound autofluorescence or quenching in fluorescence-based assays.
No inhibition observed - Inactive ML 315- Incorrect assay setup- Verify the integrity of the ML 315 stock solution.- Double-check all reagent concentrations and the assay protocol.
Inconsistent Results in Cell-Based Assays

Cell-based assays introduce additional layers of complexity. The table below addresses common problems encountered in these experiments.

Problem Potential Cause Recommended Solution
High variability in cell viability assays (e.g., MTT) - Uneven cell seeding- Edge effects in the microplate- Incomplete formazan solubilization (MTT assay)- Ensure a homogenous cell suspension before and during seeding.[11]- Avoid using the outer wells of the plate or fill them with sterile media or PBS to minimize evaporation.[12]- Ensure complete dissolution of formazan crystals with an appropriate solvent and sufficient mixing.[13]
IC50 values are not reproducible - Variation in cell passage number- Inconsistent cell health and confluency- Differences in serum lots- Use cells within a defined and narrow passage number range.- Ensure cells are in a logarithmic growth phase and at a consistent confluency at the time of treatment.- Test new lots of serum for their effect on cell growth and drug sensitivity.
Greater than 100% cell viability observed - ML 315 may stimulate cell proliferation at low concentrations (hormesis)- Interference with the assay chemistry- This can be a real biological effect. Ensure the full dose-response curve is characterized.- In MTT assays, some compounds can directly reduce the MTT reagent.[13][14] Confirm results with an alternative viability assay (e.g., CellTiter-Glo®).
Discrepancy with biochemical assay results - High intracellular ATP concentration- Poor cell permeability of ML 315- Efflux pump activity- This is expected. Consider using a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells.[5][6]- Evaluate compound uptake in cells.- Investigate if the cell line expresses high levels of drug efflux pumps.

Experimental Protocols & Methodologies

Protocol 1: ADP-Glo™ Biochemical Kinase Assay for ML 315 IC50 Determination

This protocol outlines a method to determine the IC50 of ML 315 against a target kinase (e.g., CLK1) using the ADP-Glo™ assay.

Materials:

  • Purified recombinant kinase (e.g., CLK1)

  • Kinase substrate (e.g., a generic peptide substrate)

  • This compound

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (kinase-specific)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired starting concentration.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted ML 315 or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase in assay buffer.

    • Incubate at room temperature for 15 minutes.

    • Initiate the reaction by adding 5 µL of a mixture of substrate and ATP in assay buffer. The final ATP concentration should be at or near the Km for the kinase.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[15][16][17][18]

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of ML 315 relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: MTT Cell Proliferation Assay

This protocol describes how to assess the effect of ML 315 on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of ML 315 in complete medium.

    • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of ML 315 or vehicle control.

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate at 37°C for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15-30 minutes.[13]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathways

ML315_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ML315 ML 315 CLKs CLK1/4 ML315->CLKs inhibition DYRK1A DYRK1A ML315->DYRK1A inhibition SR_Proteins SR Proteins (e.g., SRSF1) CLKs->SR_Proteins phosphorylation CyclinD1 Cyclin D1 DYRK1A->CyclinD1 phosphorylation (degradation) p21 p21 DYRK1A->p21 regulation Splicing_Machinery Splicing Machinery (Spliceosome) SR_Proteins->Splicing_Machinery regulation Pre_mRNA Pre-mRNA Splicing_Machinery->Pre_mRNA acts on Altered_Splicing Altered Splicing Pre_mRNA->Altered_Splicing mRNA_Variants mRNA Variants Altered_Splicing->mRNA_Variants Altered_Protein_Expression Altered Protein Expression mRNA_Variants->Altered_Protein_Expression translation Cell_Cycle_Progression Cell Cycle Progression (G1/S Transition) CyclinD1->Cell_Cycle_Progression p21->Cell_Cycle_Progression inhibition Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Progression->Cell_Cycle_Arrest Altered_Protein_Expression->Cell_Cycle_Arrest contributes to

Caption: Mechanism of action of this compound.

Experimental Workflows

Kinase_Inhibitor_Screening_Workflow Primary_Screen Primary Screen (Single Concentration) Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Identification->Dose_Response Hit_Confirmation Hit Confirmation (IC50 < Cutoff) Dose_Response->Hit_Confirmation Orthogonal_Assay Orthogonal Assay (e.g., different detection method) Hit_Confirmation->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits Cellular_Assay Cell-Based Assay (e.g., Proliferation, CETSA) Confirmed_Hits->Cellular_Assay Lead_Optimization Lead Optimization (SAR Studies) Cellular_Assay->Lead_Optimization

Caption: Workflow for kinase inhibitor screening.

Logical Relationships

Troubleshooting_Logic Inconsistent_Results Inconsistent Results Biochemical_Assay Biochemical Assay? Inconsistent_Results->Biochemical_Assay Cellular_Assay Cell-Based Assay? Inconsistent_Results->Cellular_Assay Biochemical_Assay->Cellular_Assay No Check_Reagents Check Reagent Quality (Enzyme, ATP, Compound) Biochemical_Assay->Check_Reagents Yes Check_Cell_Culture Check Cell Culture (Passage #, Health, Density) Cellular_Assay->Check_Cell_Culture Yes Check_Assay_Conditions Check Assay Conditions (Buffer, Temp, Time) Check_Reagents->Check_Assay_Conditions Results_Consistent Results Consistent? Check_Assay_Conditions->Results_Consistent Check_Assay_Protocol Check Assay Protocol (Seeding, Incubation) Check_Cell_Culture->Check_Assay_Protocol Check_Assay_Protocol->Results_Consistent Problem_Solved Problem Solved Results_Consistent->Problem_Solved Yes Further_Investigation Further Investigation Needed Results_Consistent->Further_Investigation No

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Managing ML315 Hydrochloride-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and control for cytotoxicity induced by ML315 hydrochloride in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving ML315 hydrochloride, offering potential causes and actionable solutions.

Scenario 1: Excessive Cell Death Observed at Expected Therapeutic Concentrations

  • Potential Cause: High sensitivity of the cell line to Clk/DYRK kinase inhibition, off-target effects, or suboptimal experimental conditions.

  • Troubleshooting Steps:

    • Confirm Drug Purity and Concentration: Ensure the ML315 hydrochloride stock solution is correctly prepared and the final concentration is accurate.[1]

    • Optimize Concentration and Exposure Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment that achieves the desired biological effect with minimal cytotoxicity.[2]

    • Assess Cell Culture Conditions: Ensure cells are healthy, within a low passage number, and at an appropriate confluency. Stressed cells can be more susceptible to drug-induced toxicity.[2]

    • Consider a Different Cell Line: If possible, test the effects of ML315 in a different cell line to determine if the observed cytotoxicity is cell-type specific.

Scenario 2: Inconsistent Cytotoxicity Results Between Experiments

  • Potential Cause: Variability in cell culture conditions, inconsistencies in drug preparation, or presence of confounding factors like preservatives.

  • Troubleshooting Steps:

    • Standardize Protocols: Maintain consistent protocols for cell seeding density, media composition, and treatment duration across all experiments.[3]

    • Prepare Fresh Drug Aliquots: Prepare fresh dilutions of ML315 hydrochloride from a validated stock for each experiment to avoid degradation.

    • Use Preservative-Free Formulations: If using a commercial solution, verify that it does not contain preservatives like benzalkonium chloride, which are known to be cytotoxic.[2]

    • Monitor Vehicle Control: Ensure that the vehicle control (e.g., DMSO) is used at a consistent and non-toxic concentration across all experiments.

Scenario 3: Suspected Off-Target Effects Contributing to Cytotoxicity

  • Potential Cause: ML315 hydrochloride may have off-target activities at higher concentrations, leading to unintended cytotoxic effects.

  • Troubleshooting Steps:

    • Perform a Kinase Panel Screen: If resources permit, screen ML315 against a broader panel of kinases to identify potential off-target interactions.

    • Utilize a Structurally Unrelated Inhibitor: Compare the cellular phenotype induced by ML315 with that of a structurally different inhibitor of Clk/DYRK kinases to see if the cytotoxic effects are consistent with on-target inhibition.

    • Rescue Experiments: Attempt to rescue the cytotoxic phenotype by overexpressing the target kinases (Clk/DYRK) to confirm that the effect is on-target.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ML315 hydrochloride and how might it cause cytotoxicity?

ML315 hydrochloride is an inhibitor of cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK).[1][4] These kinases are involved in regulating various cellular processes, including cell cycle progression and splicing. Inhibition of these kinases can lead to cell cycle arrest and apoptosis (programmed cell death), which are likely the primary mechanisms of its intended and unintended cytotoxicity.[5][6]

Q2: What are some general strategies to mitigate drug-induced cytotoxicity in cell culture experiments?

  • Optimization of Experimental Parameters: Reducing the drug concentration and the duration of exposure can often minimize cytotoxicity while still observing the desired biological effect.[2]

  • Co-treatment with Protective Agents: Depending on the mechanism of cytotoxicity, co-treatment with agents like antioxidants (e.g., N-acetylcysteine) may offer protection.[2]

  • Maintaining Optimal Cell Culture Health: Using healthy, low-passage cells and ensuring optimal culture conditions can enhance cellular resilience to drug-induced stress.[2]

Q3: How can I determine if the cytotoxicity I'm observing is due to apoptosis, necrosis, or another form of cell death?

Several assays can be used to differentiate between different cell death mechanisms:

  • Apoptosis: Can be detected by Annexin V/Propidium Iodide (PI) staining, caspase activity assays (e.g., caspase-3/7), or TUNEL assays.[5]

  • Necrosis: Often characterized by the loss of membrane integrity, which can be measured by the release of lactate dehydrogenase (LDH) into the culture medium or by using membrane-impermeable DNA dyes like PI or CellTox™ Green.[7]

  • Ferroptosis: A form of iron-dependent cell death characterized by lipid peroxidation. It can be assessed by measuring lipid reactive oxygen species (ROS) and can be inhibited by iron chelators or specific inhibitors like ferrostatin-1.[8][9]

Q4: Could oxidative stress be a contributing factor to ML315 hydrochloride-induced cytotoxicity?

While not specifically documented for ML315, kinase inhibitors can sometimes induce oxidative stress as an off-target effect.[10][11] If oxidative stress is suspected, it can be measured using fluorescent probes like DCFDA. Co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E could be explored to mitigate this effect.[2]

Quantitative Data Summary

The following table provides a hypothetical example of how to present quantitative data from a dose-response experiment designed to assess the effect of an antioxidant in mitigating ML315 hydrochloride-induced cytotoxicity.

ML315 Concentration (µM)% Cell Viability (ML315 alone)% Cell Viability (ML315 + 5mM NAC)
0 (Vehicle Control)100%100%
0.195%98%
175%88%
550%72%
1025%55%
2510%35%
50<5%20%

IC50 Values:

  • ML315 alone: 5 µM

  • ML315 + 5mM NAC: 15 µM

Experimental Protocols

1. MTT Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability based on metabolic activity.[3][12]

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of ML315 hydrochloride.

    • Remove the old medium and add the medium containing different concentrations of the compound. Include untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO) to each well.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

2. Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to detect intracellular ROS.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well black, clear-bottom plate.

    • Allow cells to attach overnight.

    • Treat cells with ML315 hydrochloride at various concentrations for the desired time. Include a positive control (e.g., H₂O₂).

  • DCFDA Staining:

    • Remove the treatment medium and wash the cells with warm PBS.

    • Add 100 µL of 10 µM DCFDA in PBS to each well.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Data Acquisition:

    • Wash the cells with PBS.

    • Add 100 µL of PBS to each well.

    • Measure fluorescence with excitation at 485 nm and emission at 535 nm using a fluorescence plate reader.

  • Data Analysis:

    • Normalize the fluorescence intensity of treated cells to the vehicle control.

3. Antioxidant Rescue Experiment

This protocol outlines how to test the ability of an antioxidant, such as N-acetylcysteine (NAC), to rescue cells from ML315-induced cytotoxicity.

  • Cell Seeding:

    • Seed cells in a 96-well plate as for the MTT assay.

  • Co-treatment:

    • Prepare ML315 hydrochloride dilutions as before.

    • Prepare a working solution of NAC (e.g., 5 mM) in the cell culture medium.

    • Treat one set of cells with ML315 dilutions alone.

    • Treat a parallel set of cells with ML315 dilutions prepared in the medium containing NAC.

    • Include controls for vehicle and NAC alone.

    • Incubate for the desired duration.

  • Viability Assessment:

    • Assess cell viability using the MTT assay or another preferred method.

  • Data Analysis:

    • Compare the dose-response curves of ML315 alone and in the presence of NAC to determine if the antioxidant provides a protective effect.

Visualizations

ML315 ML315 Hydrochloride Clk_DYRK Clk/DYRK Kinases ML315->Clk_DYRK Inhibition Splicing Splicing Regulation Clk_DYRK->Splicing Phosphorylation CellCycle Cell Cycle Progression Clk_DYRK->CellCycle Phosphorylation Apoptosis Apoptosis Splicing->Apoptosis Dysregulation leads to CellCycle->Apoptosis Arrest leads to Cytotoxicity Cytotoxicity Apoptosis->Cytotoxicity

Caption: Hypothetical signaling pathway of ML315-induced cytotoxicity.

Start Start: Assess Cytotoxicity DoseResponse Perform Dose-Response & Time-Course Experiment Start->DoseResponse AssessMechanism Investigate Mechanism of Death (Apoptosis, Necrosis, etc.) DoseResponse->AssessMechanism EvaluateStress Evaluate Oxidative Stress AssessMechanism->EvaluateStress RescueExp Perform Rescue Experiment (e.g., with Antioxidants) EvaluateStress->RescueExp Optimize Optimize Conditions (Concentration, Time) RescueExp->Optimize End End: Controlled Experiment Optimize->End

Caption: Experimental workflow for managing drug-induced cytotoxicity.

Start Excessive Cytotoxicity? CheckConc Concentration Too High? Start->CheckConc Yes CheckTime Exposure Too Long? CheckConc->CheckTime No Solution Optimize Experiment CheckConc->Solution Yes CheckCulture Suboptimal Cell Health? CheckTime->CheckCulture No CheckTime->Solution Yes CheckOffTarget Off-Target Effect? CheckCulture->CheckOffTarget No CheckCulture->Solution Yes CheckOffTarget->Solution Yes

Caption: Logical troubleshooting workflow for unexpected cytotoxicity.

References

Technical Support Center: Improving the Cell Permeability of ML315 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of ML315 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is ML315 hydrochloride and why is its cell permeability a concern?

A1: ML315 hydrochloride is a potent and selective inhibitor of Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK).[1] These kinases are involved in regulating mRNA splicing, and their inhibition is a promising therapeutic strategy for various diseases. For ML315 to be effective, it must cross the cell membrane to reach its intracellular targets. The description of ML315 as "moderately cell permeable" suggests that its entry into cells may be a limiting factor for its efficacy in certain experimental settings.

Q2: What are the common reasons for moderate or low cell permeability of small molecules like ML315?

A2: The cell membrane is a lipid bilayer that acts as a barrier to many molecules. Factors that can limit a small molecule's permeability include:

  • Physicochemical Properties: High molecular weight, a large number of hydrogen bond donors and acceptors, and high polar surface area can hinder passive diffusion across the lipid membrane.

  • Efflux Transporters: The compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, reducing its intracellular concentration.

Q3: How can I experimentally assess the cell permeability of my batch of ML315 hydrochloride?

A3: Two standard in vitro assays are widely used to determine the permeability of a compound:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane. It is a good initial screen to assess a compound's intrinsic ability to cross a lipid bilayer.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelial barrier with tight junctions, mimicking the intestinal epithelium. This assay measures both passive diffusion and active transport processes, including efflux.[2][3]

Troubleshooting Guide: Low Intracellular Concentration of ML315

This guide provides a step-by-step approach to troubleshooting and improving the intracellular concentration of ML315 hydrochloride in your experiments.

Step 1: Quantify the Permeability of ML315

Before attempting to improve permeability, it is crucial to obtain a quantitative measure of its current permeability in your experimental system.

Recommended Experiment: Caco-2 Permeability Assay.

Rationale: This assay will provide an apparent permeability coefficient (Papp) and an efflux ratio (ER), which will help distinguish between poor passive diffusion and active efflux as the cause of low intracellular concentration.

Data Interpretation:

Papp (A-B) (x 10⁻⁶ cm/s)Permeability ClassificationPotential Issue
< 1LowPoor passive diffusion
1 - 10ModerateMay be improvable
> 10HighPermeability is likely not the issue
Efflux Ratio (ER)Interpretation
< 2No significant efflux
> 2Significant efflux by transporters like P-gp
Step 2: Strategies to Improve Permeability

Based on the results from the Caco-2 assay, you can select an appropriate strategy to enhance the intracellular concentration of ML315.

Scenario 1: Low Papp and Low Efflux Ratio (Problem: Poor Passive Diffusion)

  • Chemical Modification (Lead Optimization): If you are in the drug development phase, medicinal chemistry efforts can be directed towards optimizing the physicochemical properties of ML315. This could involve reducing the number of hydrogen bond donors or increasing lipophilicity.

  • Formulation Strategies:

    • Nanoparticle Encapsulation: Encapsulating ML315 in lipid-based or polymeric nanoparticles can facilitate its transport across the cell membrane.

    • Use of Permeation Enhancers: Certain excipients can transiently increase membrane fluidity, thereby enhancing passive diffusion.

Scenario 2: Low to Moderate Papp and High Efflux Ratio (Problem: Active Efflux)

  • Co-administration with an Efflux Pump Inhibitor: In in vitro experiments, co-incubating cells with a known P-gp inhibitor, such as verapamil, can increase the intracellular concentration of ML315 if it is a P-gp substrate.

  • Prodrug Approach: A prodrug is a modified version of the active drug that is designed to have improved permeability and is converted to the active form inside the cell. For example, masking polar functional groups can increase lipophilicity and reduce recognition by efflux transporters.

Experimental Protocols

Caco-2 Permeability Assay Protocol

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio (ER) of ML315 hydrochloride.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • ML315 hydrochloride stock solution (in DMSO)

  • Control compounds:

    • High permeability: Propranolol

    • Low permeability: Atenolol

    • P-gp substrate: Digoxin

  • P-gp inhibitor (optional): Verapamil

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells in flasks until they reach 80-90% confluency.

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells on the inserts for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a polarized monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values > 200 Ω·cm².

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Add the dosing solution containing ML315 (e.g., 10 µM) and control compounds to the apical (top) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with an equal volume of fresh transport buffer.

    • At the end of the incubation, take a sample from the apical chamber.

  • Permeability Assay (Basolateral to Apical - B-A for Efflux):

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of ML315 and control compounds in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation (amount of compound in the receiver chamber over time)

      • A is the surface area of the membrane

      • C₀ is the initial concentration of the compound in the donor chamber

    • Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

Objective: To determine the passive permeability of ML315 hydrochloride.

Materials:

  • PAMPA plate system (e.g., 96-well filter plate and acceptor plate)

  • Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • ML315 hydrochloride stock solution (in DMSO)

  • Control compounds with known permeability

  • UV-Vis spectrophotometer or LC-MS/MS for analysis

Procedure:

  • Membrane Coating:

    • Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

  • Preparation of Plates:

    • Fill the acceptor plate wells with buffer (PBS).

    • Prepare the dosing solutions of ML315 and control compounds in PBS (with a small percentage of DMSO, e.g., <1%).

    • Add the dosing solutions to the donor plate wells.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Data Analysis:

    • Calculate the effective permeability (Pe) using a specific equation provided by the PAMPA kit manufacturer or from established literature.

Visualizations

Clk_DYRK_Signaling_Pathway cluster_0 Cell Nucleus SR_Proteins Serine/Arginine-rich (SR) Proteins mRNA_Splicing Alternative mRNA Splicing SR_Proteins->mRNA_Splicing Regulates Phosphorylated_SR_Proteins Phosphorylated SR Proteins Phosphorylated_SR_Proteins->mRNA_Splicing Alters Regulation Pre_mRNA Pre-mRNA Pre_mRNA->mRNA_Splicing Mature_mRNA Mature mRNA mRNA_Splicing->Mature_mRNA Clk_DYRK Clk / DYRK Kinases Clk_DYRK->SR_Proteins Phosphorylation ML315 ML315 Hydrochloride ML315->Clk_DYRK Inhibition External_Signal External Signal External_Signal->Clk_DYRK Activation

Caption: Signaling pathway of Clk/DYRK kinases and the inhibitory action of ML315.

Experimental_Workflow cluster_workflow Troubleshooting Workflow for Low Cell Permeability Start Low intracellular concentration of ML315 observed Quantify Perform Caco-2 Permeability Assay Start->Quantify Analyze Analyze Papp and Efflux Ratio Quantify->Analyze Low_Papp Low Papp, Low ER: Poor Passive Diffusion Analyze->Low_Papp Low ER High_ER Low/Moderate Papp, High ER: Active Efflux Analyze->High_ER High ER Strategy_Passive Implement Strategies: - Chemical Modification - Formulation Changes Low_Papp->Strategy_Passive Strategy_Efflux Implement Strategies: - Co-administer Efflux Inhibitor - Prodrug Approach High_ER->Strategy_Efflux Re_evaluate Re-evaluate Permeability Strategy_Passive->Re_evaluate Strategy_Efflux->Re_evaluate

Caption: Logical workflow for troubleshooting low cell permeability of ML315.

References

addressing ML 315 hydrochloride precipitation in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ML 315 Hydrochloride

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information to effectively use this compound in a laboratory setting, with a specific focus on addressing and preventing precipitation in cell culture media.

Troubleshooting Guide: Precipitation Issues

This guide is designed to help you identify and resolve common issues related to this compound precipitation during your experiments.

Q1: I've observed a precipitate or cloudiness in my culture media after adding this compound. What is the first thing I should do?

A1: First, confirm the precipitate is not due to contamination. Visually inspect the culture flask or plate under a microscope. Bacterial, fungal, or yeast contamination will appear distinct from chemical precipitates.[1] If contamination is ruled out, the cloudiness is likely due to the compound falling out of solution. This can negatively impact your experiment by altering the effective concentration of the inhibitor and potentially harming the cells.

Q2: What is the most common reason for this compound to precipitate?

A2: The most frequent cause is exceeding the compound's solubility limit in the final culture medium. This often happens when a highly concentrated stock solution (usually in 100% DMSO) is diluted too quickly or into a medium with components that reduce solubility (e.g., certain salts or a high pH).[2]

Q3: How can I prepare my working solution of ML 315 to minimize precipitation?

A3: The key is to perform a serial or intermediate dilution. Instead of adding a very small volume of your high-concentration DMSO stock directly into a large volume of media, first create an intermediate dilution in pre-warmed (37°C) media or a suitable buffer like PBS. Add the stock solution to the destination liquid drop-wise while gently vortexing or swirling to ensure rapid and even dispersion.[3]

Q4: Could the components of my specific cell culture medium be causing the precipitation?

A4: Yes. Cell culture media are complex mixtures. High concentrations of salts, proteins (especially in serum), and pH shifts can all reduce the solubility of small molecules.[1] Calcium salts, in particular, are known to be prone to precipitation.[1] If you are using a custom or serum-free medium, the order in which components are added can also lead to the formation of insoluble molecules.

Q5: I'm still experiencing precipitation even after following the correct dilution procedure. What else can I try?

A5:

  • Lower the Final Concentration: You may be working at a concentration that is above the solubility limit of ML 315 in your specific media formulation. Try a lower final concentration.

  • Reduce the DMSO Percentage: While DMSO is an excellent solvent for the stock solution, its final concentration in the media should ideally be kept below 0.5% and never exceed 1%, as higher concentrations can be toxic to cells and also promote precipitation of the compound itself.

  • Prepare Fresh Stock: Small molecule inhibitors can degrade over time, and repeated freeze-thaw cycles of the stock solution can promote protein denaturation and precipitation. Prepare a fresh stock solution from solid this compound.

  • Check Incubator Humidity: In long-term experiments, evaporation of the culture media can increase the concentration of all components, including ML 315, pushing it past its solubility limit.[3] Ensure your incubator has proper humidification.

Frequently Asked Questions (FAQs)

Q: What is the primary target and mechanism of action of ML 315?

A: While some vendors list ML 315 as a Clk/DYRK kinase inhibitor, it is crucial to note that other structurally similar compounds, like ML323, are well-characterized as potent and selective inhibitors of the deubiquitinase (DUB) complex USP1-UAF1.[4][5] This complex is a key regulator of the DNA damage response (DDR), particularly in the Fanconi anemia and translesion synthesis pathways.[4][6][7] By inhibiting USP1, these compounds prevent the deubiquitination of key proteins like FANCD2 and PCNA, disrupting DNA repair.[6] This mechanism is of high interest for cancer therapy, especially for overcoming resistance to other drugs like PARP inhibitors.[8]

Q: How does the precipitation of ML 315 affect my experimental results?

A: Precipitation significantly lowers the bioavailable concentration of the inhibitor in the media, meaning the effective dose your cells are exposed to is much lower than intended. This will lead to inaccurate and non-reproducible results. The precipitate itself can also be phagocytosed by cells or interfere with plate-based assays (e.g., absorbance or fluorescence readings).

Q: What are the recommended storage conditions for this compound stock solutions?

A: The solid compound should be stored at -20°C.[5] Once dissolved in a solvent like DMSO, the stock solution should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.

Data & Protocols

Data Presentation

Table 1: Solubility of this compound in Common Solvents

Solvent Maximum Concentration (mM) Maximum Concentration (mg/mL)
DMSO 100 37.42
Ethanol 50 18.71

Data is based on a molecular weight of 410.68 g/mol . Batch-specific molecular weights may vary.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Objective: To prepare a high-concentration primary stock solution of this compound.

  • Materials:

    • This compound (solid powder)

    • Anhydrous/sterile DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile tube. For example, to make 1 mL of a 10 mM solution, you would need 0.41 mg (using MW = 410.68 g/mol ).

    • Add the corresponding volume of DMSO to achieve a 10 mM concentration.

    • Vortex the solution vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes and store at -20°C.

Protocol 2: Dilution of ML 315 into Culture Media (Example for 10 µM Final Concentration)

  • Objective: To properly dilute the high-concentration stock into the final culture medium while minimizing precipitation.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

    • Sterile conical or microcentrifuge tubes

  • Procedure:

    • Intermediate Dilution (Recommended):

      • Prepare a 100 µM intermediate solution.

      • Add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed complete media.

      • Vortex gently immediately after adding the stock. This creates a 1:100 dilution.

    • Final Dilution:

      • Add the 100 µM intermediate solution to your culture vessel. For example, to achieve a final concentration of 10 µM in 2 mL of media, add 222 µL of the 100 µM intermediate solution to 1778 µL of media.

    • Alternative (Direct Dilution):

      • If direct dilution is necessary, ensure the stock solution volume is no more than 1:1000 of the final media volume (e.g., 1 µL of 10 mM stock into 1 mL of media for a 10 µM final concentration).

      • Add the stock solution drop-wise to the surface of the media in the culture plate/flask while gently swirling the vessel to ensure immediate and thorough mixing.

    • Final Check: After dilution, visually inspect the medium for any signs of precipitation before adding it to your cells.

Visual Guides

Diagrams & Workflows

G start Precipitation Observed in Culture Media check_contam Microscopic Check: Is it contamination? start->check_contam is_contam Follow Decontamination Protocol check_contam->is_contam Yes not_contam Chemical Precipitate Suspected check_contam->not_contam No troubleshoot Troubleshooting Steps not_contam->troubleshoot step1 1. Review Dilution Protocol (Used intermediate step?) troubleshoot->step1 step2 2. Check Final Concentration (Is it too high?) troubleshoot->step2 step3 3. Verify Stock Solution (Is it old? Freeze-thawed?) troubleshoot->step3 step4 4. Assess Media Conditions (High serum? pH shift?) troubleshoot->step4 solution1 ACTION: Use serial dilution in pre-warmed media. step1->solution1 solution2 ACTION: Perform dose-response to find max soluble conc. step2->solution2 solution3 ACTION: Prepare fresh stock from solid compound. step3->solution3 solution4 ACTION: Test in simpler media (e.g., PBS) to isolate cause. step4->solution4 G cluster_pathway Fanconi Anemia / TLS Pathway cluster_inhibition Inhibition DNA_Damage DNA Damage (e.g., Cisplatin, UV) FANCD2 FANCD2 DNA_Damage->FANCD2 PCNA PCNA DNA_Damage->PCNA Ub_FANCD2 FANCD2-Ub FANCD2->Ub_FANCD2 Ubiquitination Ub_PCNA PCNA-Ub PCNA->Ub_PCNA Ubiquitination DNA_Repair DNA Repair & Lesion Synthesis Ub_FANCD2->DNA_Repair Ub_PCNA->DNA_Repair Cell_Survival Cell Survival & Genome Stability DNA_Repair->Cell_Survival Promotes USP1 USP1-UAF1 Complex USP1->Ub_FANCD2 Deubiquitination USP1->Ub_PCNA ML315 ML 315 ML315->USP1

References

protocol for assessing ML 315 hydrochloride purity and integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the purity and integrity of ML315 hydrochloride. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is ML315 hydrochloride and what is its primary mechanism of action?

A1: ML315 hydrochloride is a potent inhibitor of cdc2-like kinases (Clk) and DYRK kinases.[1] Its mechanism of action involves blocking the activity of these kinases, which are involved in cellular processes such as splicing regulation and cell cycle control. It shows selectivity for Clk1, Clk4, and Clk2, as well as Dyrk1A and Dyrk1B.

Q2: How should ML315 hydrochloride be stored to ensure its integrity?

A2: To maintain the integrity of ML315 hydrochloride, it should be stored at -20°C for long-term use. When in solvent, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month in sealed storage, away from moisture.[2] The compound is stable under these recommended storage conditions.[2]

Q3: What are the recommended solvents for dissolving ML315 hydrochloride?

A3: ML315 hydrochloride is soluble in DMSO and ethanol. For stock solutions, it is common to dissolve the compound in DMSO.

Q4: How can I verify the purity of my ML315 hydrochloride sample?

A4: The purity of ML315 hydrochloride is typically determined by High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is generally expected for research-grade material. Other analytical techniques that can be employed for the analysis of hydrochloride salts include Liquid Chromatography-Mass Spectrometry (LC-MS), Thin-Layer Chromatography (TLC), and UV-Vis spectrophotometry.[3][4][5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected or inconsistent experimental results Degradation of the compound due to improper storage.Ensure the compound has been stored at the recommended temperature (-20°C for solid, -80°C in solvent) and protected from moisture.[2] Consider using a fresh vial of the compound.
Inaccurate concentration of the stock solution.Verify the molecular weight used for calculations. The molecular weight of ML315 hydrochloride is 410.68 g/mol . Re-prepare the stock solution, ensuring the compound is fully dissolved.
Presence of impurities.Assess the purity of the compound using HPLC. If significant impurities are detected, a new batch of the compound may be required.
Difficulty dissolving the compound Incorrect solvent or insufficient mixing.Use the recommended solvents, such as DMSO or ethanol. Gentle warming and vortexing can aid in dissolution.
The concentration is too high for the chosen solvent.Prepare a more dilute stock solution. Refer to the solubility data provided by the supplier.
Precipitation of the compound in cell culture media Poor solubility of the compound in aqueous solutions.Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture media is low and non-toxic to the cells. Perform a solubility test in the final media before treating cells.
Interaction with components in the media.Consider using a different formulation or delivery system if precipitation persists.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of ML315 hydrochloride. Instrument conditions may need to be optimized for your specific system.

1. Materials and Reagents:

  • ML315 hydrochloride sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% TFA or formic acid in water

  • Mobile Phase B: 0.1% TFA or formic acid in acetonitrile

  • Degas both mobile phases prior to use.[7]

3. Sample Preparation:

  • Prepare a stock solution of ML315 hydrochloride in DMSO at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL).

4. HPLC Conditions:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Scan for optimal wavelength; typically between 254 nm and 280 nm for similar compounds.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

5. Data Analysis:

  • Integrate the peak areas of all detected peaks.

  • Calculate the purity of ML315 hydrochloride as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_sample Prepare ML315 HCl Stock (1 mg/mL in DMSO) dilute_sample Dilute Sample with Mobile Phase prep_sample->dilute_sample inject Inject Sample onto C18 Column dilute_sample->inject prep_mobile_A Prepare Mobile Phase A (0.1% TFA in Water) degas Degas Mobile Phases prep_mobile_A->degas prep_mobile_B Prepare Mobile Phase B (0.1% TFA in Acetonitrile) prep_mobile_B->degas degas->inject run_gradient Run Gradient Elution inject->run_gradient detect UV Detection run_gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC Purity Assessment of ML315 Hydrochloride.

signaling_pathway ML315 ML315 Hydrochloride Clk Clk Kinases (Clk1, Clk2, Clk4) ML315->Clk DYRK DYRK Kinases (Dyrk1A, Dyrk1B) ML315->DYRK Splicing mRNA Splicing Regulation Clk->Splicing CellCycle Cell Cycle Progression DYRK->CellCycle

Caption: Inhibitory Action of ML315 on Clk and DYRK Signaling Pathways.

References

Technical Support Center: Optimizing Incubation Time for ML-315 Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML-315 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered when using this potent dual inhibitor of Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ML-315 hydrochloride?

A1: ML-315 hydrochloride is a small molecule inhibitor that targets the ATP-binding pocket of Clk and DYRK family kinases[1][2]. By inhibiting these kinases, ML-315 can modulate the phosphorylation of downstream protein substrates, thereby affecting various cellular processes[1][2]. The Clk kinase family (CLK1, CLK2, CLK3, CLK4) is primarily involved in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins[1][3][4][5]. The DYRK family has a broader range of substrates, including transcription factors and other signaling proteins involved in cell cycle regulation and other pathways[6][7][8][9].

Q2: What are the primary cellular effects of inhibiting Clk and DYRK kinases with ML-315?

A2: Inhibition of Clk kinases by ML-315 is expected to alter pre-mRNA splicing patterns, which can lead to the production of different protein isoforms or the degradation of improperly spliced mRNA[3][4]. This can result in the suppression of cancer cell growth and the induction of apoptosis[3][4][5]. Inhibition of DYRK kinases can impact a variety of signaling pathways, influencing cell proliferation, differentiation, and survival[8][9][10].

Q3: What is a recommended starting concentration and incubation time for ML-315 hydrochloride in cell culture experiments?

A3: A starting point for concentration can be derived from the published IC50 values. For ML-315, the IC50 values are in the nanomolar range for several Clk and DYRK isoforms[2]. A common practice is to start with a concentration range that spans from the IC50 value to 10- or even 100-fold higher to account for cellular permeability and other factors. For incubation time, this is highly dependent on the biological question. Short-term incubations (e.g., 1-6 hours) may be sufficient to observe effects on protein phosphorylation and splicing. Longer-term incubations (e.g., 24-72 hours) are typically required to observe effects on cell viability, proliferation, or apoptosis[11][12]. It is strongly recommended to perform a dose-response and time-course experiment for your specific cell line and endpoint.

Q4: How should I prepare and store ML-315 hydrochloride?

A4: ML-315 hydrochloride is typically soluble in organic solvents such as DMSO. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration immediately before use.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect 1. Incubation time is too short: The biological process being measured may require a longer duration to manifest. 2. Concentration is too low: The concentration of ML-315 may not be sufficient to achieve adequate inhibition of the target kinases in your cell line. 3. Compound degradation: ML-315 may not be stable in the cell culture medium over the duration of the experiment.1. Perform a time-course experiment with a range of incubation times (e.g., 6, 12, 24, 48, 72 hours). 2. Conduct a dose-response experiment with a wider range of concentrations. 3. For long-term experiments, consider replenishing the medium with fresh ML-315 at regular intervals (e.g., every 24 hours).
High cell toxicity/death 1. Concentration is too high: The concentration of ML-315 may be causing off-target effects or inducing widespread apoptosis. 2. Solvent toxicity: A high concentration of the solvent (e.g., DMSO) used to dissolve ML-315 can be toxic to cells.1. Lower the concentration of ML-315 used in your experiment. 2. Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (typically ≤ 0.1% for DMSO). Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
Inconsistent results 1. Variability in cell culture: Differences in cell density, passage number, or cell health can lead to variable responses. 2. Inconsistent compound preparation: Inaccurate dilutions or degradation of the stock solution can cause inconsistencies.1. Standardize your cell seeding density and use cells within a consistent range of passage numbers. 2. Prepare fresh dilutions of ML-315 from a new aliquot of the stock solution for each experiment.

Quantitative Data Summary

The following tables provide illustrative examples of how to present quantitative data from dose-response and time-course experiments. Note: The data presented here are hypothetical and should be replaced with your own experimental results.

Table 1: Dose-Response Effect of ML-315 on Cell Viability

Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
0 (Vehicle)100100100
0.1958570
1806040
10503015
10020105

Table 2: Time-Course Effect of ML-315 (10 µM) on Target Phosphorylation

Incubation Time (hours)Phosphorylation of Substrate X (% of Control)
0100
175
440
825
1220
2415

Experimental Protocols

Protocol 1: Dose-Response and Time-Course for Cell Viability Assay

This protocol outlines a general procedure to determine the optimal concentration and incubation time of ML-315 hydrochloride for inhibiting cell viability.

Materials:

  • ML-315 hydrochloride

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of ML-315 hydrochloride in complete cell culture medium. Also, prepare a vehicle control containing the same final concentration of the solvent (e.g., DMSO) as the highest concentration of ML-315.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of ML-315 or the vehicle control.

  • Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • Viability Assessment: At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each concentration and time point. Plot the results to generate dose-response curves and determine the IC50 values.

Protocol 2: Western Blot Analysis of Target Phosphorylation

This protocol describes how to assess the effect of ML-315 on the phosphorylation of a downstream target of Clk or DYRK kinases.

Materials:

  • ML-315 hydrochloride

  • Cell line of interest

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total and phospho-specific for the target protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentration of ML-315 or vehicle control for various time points.

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody (e.g., anti-phospho-SR protein). Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cell Culture (Seed cells in appropriate plates) ml315_prep 2. ML-315 Preparation (Dilute to desired concentrations) treatment 3. Cell Treatment (Add ML-315 or vehicle) ml315_prep->treatment incubation 4. Incubation (Specified time points) treatment->incubation viability 5a. Cell Viability Assay incubation->viability western 5b. Western Blot incubation->western splicing 5c. Splicing Analysis incubation->splicing

Caption: General experimental workflow for studying the effects of ML-315 hydrochloride.

signaling_pathway cluster_clk CLK Pathway cluster_dyrk DYRK Pathway ML315 ML-315 Hydrochloride CLKs CLK1/2/4 ML315->CLKs inhibition DYRKs DYRK1A/1B ML315->DYRKs inhibition SR_proteins SR Proteins CLKs->SR_proteins phosphorylates Splicing pre-mRNA Splicing SR_proteins->Splicing regulates Protein_Isoforms Altered Protein Isoforms Splicing->Protein_Isoforms Apoptosis Apoptosis Protein_Isoforms->Apoptosis Transcription_Factors Transcription Factors (e.g., NFAT, Gli) DYRKs->Transcription_Factors phosphorylates Cell_Cycle_Proteins Cell Cycle Proteins (e.g., Cyclin D1) DYRKs->Cell_Cycle_Proteins phosphorylates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression regulates Cell_Proliferation Cell Proliferation Cell_Cycle_Proteins->Cell_Proliferation regulates Gene_Expression->Apoptosis Cell_Proliferation->Apoptosis inhibition leads to

Caption: Hypothetical signaling pathways affected by ML-315 hydrochloride.

References

Validation & Comparative

Validating the Inhibitory Effect of ML315 on CDK and DYRK: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ML315, a dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), with other alternative inhibitors. The information is supported by experimental data and detailed protocols to assist researchers in evaluating its suitability for their studies.

Introduction to ML315

ML315 is a small molecule inhibitor that has demonstrated potent and selective activity against members of the CDK and DYRK kinase families.[1][2] It serves as a valuable chemical probe for investigating the biological roles of these kinases in various cellular processes and disease models, particularly in cancer and neurological disorders.[1] This guide will delve into the quantitative inhibitory profile of ML315, the experimental methods used for its validation, and a comparison with other known inhibitors of CDKs and DYRKs.

Data Presentation: Inhibitory Activity of ML315 and Alternatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of ML315 and other selected inhibitors against various CDK and DYRK family members. This quantitative data allows for a direct comparison of their potency and selectivity.

Table 1: Inhibitory Profile of ML315 against CDK/CLK and DYRK Kinases

KinaseML315 IC50 (nM)
CLK168
CLK2231
CLK3>10,000
CLK468
DYRK1A282
DYRK1B1156
DYRK21156

Data sourced from multiple references.[3]

Table 2: Comparative Inhibitory Activity of Alternative Kinase Inhibitors

InhibitorTarget KinaseIC50 (nM)Notes
HarmineDYRK1A33 - 80A natural β-carboline alkaloid.[2]
DYRK1B166
TG003DYRK1A12Also a potent CLK1/4 inhibitor.[2]
DYRK1B130
INX-315CDK22.3 (intracellular NanoBRET)A highly selective CDK2 inhibitor.[4]

Experimental Protocols

The validation of ML315's inhibitory effect relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay

This in vitro assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of an inhibitor against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK2/Cyclin A, DYRK1A)

  • Kinase-specific substrate (e.g., histone H1 for CDKs, synthetic peptide for DYRKs)

  • ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-³²P]ATP)

  • Test inhibitor (e.g., ML315) at various concentrations

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Phosphocellulose paper or other capture method

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the purified kinase, its substrate, and the assay buffer.

  • Add the test inhibitor at a range of concentrations to the reaction mixture. A control with no inhibitor is also prepared.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop the reaction (e.g., by adding a strong acid).

  • Spot the reaction mixture onto phosphocellulose paper to capture the phosphorylated substrate.

  • Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Target Engagement Assay (NanoBRET™)

This assay measures the binding of an inhibitor to its target kinase within living cells.

Objective: To quantify the affinity of an inhibitor for a specific CDK in a cellular context.[5]

Materials:

  • Live cells (e.g., HEK293)

  • Expression vector for the target CDK fused to NanoLuc® luciferase[5]

  • NanoBRET™ tracer that binds to the CDK of interest[5]

  • Test inhibitor (e.g., ML315)

  • Nano-Glo® substrate

Procedure:

  • Transfect the cells with the CDK-NanoLuc® fusion construct.

  • Add the NanoBRET™ tracer to the cells.

  • Add the test inhibitor at various concentrations.

  • Add the Nano-Glo® substrate to initiate the bioluminescence reaction.

  • Measure the bioluminescence resonance energy transfer (BRET) signal. The BRET signal is generated when the tracer is in close proximity to the NanoLuc®-tagged CDK.[5]

  • The inhibitor will compete with the tracer for binding to the CDK, leading to a decrease in the BRET signal.[5]

  • Quantify the displacement of the tracer by the inhibitor to determine the cellular potency (IC50) of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving CDK and DYRK, as well as a typical experimental workflow for inhibitor validation.

G cluster_0 Cell Cycle Progression cluster_1 DYRK1A Signaling GF Growth Factors Receptor Receptor GF->Receptor Signal Signaling Cascade Receptor->Signal CyclinD_CDK46 Cyclin D / CDK4/6 Signal->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 activates CyclinE_CDK2->Rb phosphorylates G1_S G1/S Transition CyclinE_CDK2->G1_S Stress Cellular Stress ASK1 ASK1 Stress->ASK1 JNK JNK ASK1->JNK DYRK1A DYRK1A DYRK1A->ASK1 activates Apoptosis Apoptosis JNK->Apoptosis

Caption: Signaling pathways involving CDK and DYRK kinases.

G cluster_0 Inhibitor Validation Workflow Start Compound Synthesis (e.g., ML315) Biochem Biochemical Assay (Kinase Inhibition) Start->Biochem IC50 Determine IC50 Biochem->IC50 Cell Cell-Based Assay (e.g., NanoBRET) IC50->Cell Cell_potency Determine Cellular Potency Cell->Cell_potency Off_target Off-Target Screening (e.g., KinomeScan) Cell_potency->Off_target Selectivity Assess Selectivity Off_target->Selectivity In_vivo In Vivo Studies (Animal Models) Selectivity->In_vivo

Caption: Experimental workflow for validating a kinase inhibitor.

Comparison with Alternatives

ML315 distinguishes itself as a dual inhibitor of both CDK/CLK and DYRK families.[1] This contrasts with more selective inhibitors like INX-315, which primarily targets CDK2.[4][6] The choice between a dual inhibitor and a highly selective one depends on the research question. For instance, if the goal is to probe the combined roles of CDKs and DYRKs in a biological process, ML315 would be a suitable tool. Conversely, to dissect the specific function of CDK2, INX-315 would be more appropriate.

Compared to other DYRK inhibitors like Harmine and TG003, ML315 shows moderate potency.[2] Harmine and TG003 exhibit lower IC50 values for DYRK1A and DYRK1B.[2] However, ML315 has been shown to be highly selective for the CLK and DYRK families when screened against a large panel of kinases.[2] This high selectivity is a crucial feature for a chemical probe, as it minimizes off-target effects that could confound experimental results.

Conclusion

ML315 is a well-characterized dual inhibitor of CDK/CLK and DYRK kinases with a favorable selectivity profile.[2] The quantitative data from biochemical assays confirms its low to mid-nanomolar potency against several members of these families.[3] The detailed experimental protocols provided in this guide offer a framework for researchers to independently validate its effects and compare it with other inhibitors. The choice of inhibitor—be it the dual-acting ML315 or a more selective alternative—should be guided by the specific biological question being addressed. The availability of potent and selective chemical probes like ML315 is essential for advancing our understanding of kinase signaling in health and disease.

References

A Comparative Guide to ML315 Hydrochloride and Other In Vitro DYRK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of kinase inhibitors, selecting the optimal compound for in vitro studies is a critical decision. This guide provides a comprehensive comparison of ML315 hydrochloride with other prominent inhibitors of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, focusing on their in vitro performance. This analysis is supported by experimental data on inhibitory potency and selectivity, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction to DYRK Kinases and the Role of Inhibitors

The DYRK family of protein kinases, including isoforms like DYRK1A and DYRK1B, are crucial regulators of diverse cellular processes such as cell proliferation, differentiation, and survival. Dysregulation of DYRK activity has been implicated in a range of pathologies, including neurodegenerative diseases like Alzheimer's, and various cancers. This has driven the development of small molecule inhibitors to probe DYRK function and as potential therapeutic agents.

ML315 hydrochloride is a potent inhibitor of both the Cdc2-like kinases (CLK) and DYRK kinases.[1] This guide will compare its in vitro profile against two other well-characterized DYRK inhibitors: Harmine, a natural β-carboline alkaloid, and INDY, a synthetic benzothiazole derivative.

Quantitative Comparison of In Vitro Inhibitory Activity

The in vitro potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. The following tables summarize the IC50 values for ML315 hydrochloride, Harmine, and INDY against various DYRK and other kinases, providing a snapshot of their potency and selectivity.

Inhibitor DYRK1A IC50 (nM) DYRK1B IC50 (nM) CLK1 IC50 (nM) CLK2 IC50 (nM) CLK4 IC50 (nM)
ML315 hydrochloride 28211566823168
Harmine ~75-10716627--
INDY 240230---
Table 1: In vitro potency of ML315 hydrochloride, Harmine, and INDY against DYRK and CLK kinases. Data compiled from multiple sources.[1][2] Note: Assay conditions can vary between studies, affecting absolute IC50 values.

Selectivity Profile of DYRK Inhibitors

An ideal kinase inhibitor exhibits high potency against its intended target while minimizing off-target effects. The selectivity of an inhibitor is assessed by screening it against a broad panel of kinases.

Inhibitor Primary Targets Notable Off-Targets (and activity) Selectivity Notes
ML315 hydrochloride CLK1, CLK4, DYRK1AHighly selective for CLK and DYRK families.[2]Demonstrates greater potency for CLK1 and CLK4 over DYRK1A.[1]
Harmine DYRK1A, DYRK1BMonoamine Oxidase A (MAO-A) (potent inhibition).[3]While potent against DYRK1A, its significant MAO-A activity is a major consideration for its use.[3]
INDY DYRK1A, DYRK1BOther DYRK family members.[4]Potent dual inhibitor of DYRK1A and DYRK1B.[5]
Table 2: In vitro selectivity profile of ML315 hydrochloride, Harmine, and INDY.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of in vitro kinase inhibition data, standardized experimental protocols are essential. Below is a representative protocol for a radiometric in vitro kinase assay commonly used to determine the IC50 values of DYRK inhibitors.

Radiometric In Vitro Kinase Assay for DYRK1A Inhibition

This protocol measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific substrate peptide by the DYRK1A enzyme.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRKtide substrate (a peptide substrate for DYRK1A)[6]

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test inhibitors (e.g., ML315 hydrochloride, Harmine, INDY) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid wash buffer

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitors in DMSO.

  • Kinase Reaction Setup:

    • In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase reaction buffer, the DYRKtide substrate, and the recombinant DYRK1A enzyme.

    • Add a small volume of the diluted inhibitor or DMSO (for the control) to the reaction mixture.

    • Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction:

    • Start the reaction by adding a solution of [γ-³³P]ATP and non-radiolabeled ATP (at a concentration close to the Kₘ for ATP) to the reaction mixture.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Spot:

    • Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper. The phosphorylated peptide will bind to the paper.

  • Washing:

    • Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification:

    • Place the washed P81 papers in scintillation vials with scintillation fluid.

    • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Processes

To better understand the context in which these inhibitors function and the methods used to evaluate them, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

DYRK1A_Tau_Pathway cluster_alzheimers Alzheimer's Disease Pathology DYRK1A DYRK1A (Overexpressed) Tau Tau Protein DYRK1A->Tau Phosphorylates pTau Hyperphosphorylated Tau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregation Inhibitor DYRK1A Inhibitor (e.g., ML315) Inhibitor->DYRK1A Inhibits Kinase_Inhibitor_Workflow cluster_workflow In Vitro Kinase Inhibitor Comparison Workflow start Select Inhibitors (ML315, Harmine, INDY) assay_prep Prepare Kinase Assay (Enzyme, Substrate, Buffer) start->assay_prep inhibitor_add Add Inhibitor (Serial Dilutions) assay_prep->inhibitor_add reaction Initiate Kinase Reaction (Add ATP) inhibitor_add->reaction detection Detect Kinase Activity (e.g., Radiometric, Luminescence) reaction->detection data_analysis Data Analysis (Calculate IC50) detection->data_analysis comparison Compare Potency & Selectivity data_analysis->comparison

References

advantages of ML 315 hydrochloride over similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Roscoff, France – In the competitive landscape of kinase inhibitor development, ML315 hydrochloride has emerged as a significant chemical probe for studying the roles of cdc2-like kinases (CLKs) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs). This guide provides a comprehensive comparison of ML315 hydrochloride with other notable inhibitors of these kinase families, offering researchers and drug development professionals a data-driven resource for selecting the appropriate tool for their studies.

Executive Summary

ML315 hydrochloride is a potent and selective inhibitor of CLK and DYRK kinases. It demonstrates significant advantages in its selectivity profile when compared to other well-known inhibitors such as Leucettine L41, GNF4877, and the natural product harmine. This guide will delve into the quantitative performance of these compounds, detail the experimental protocols for their evaluation, and visualize the key signaling pathways they modulate.

Quantitative Comparison of Kinase Inhibitors

The following tables summarize the in vitro inhibitory activity of ML315 hydrochloride and similar compounds against a panel of CLK and DYRK kinases. The data presented is compiled from various studies, and direct comparison should be approached with consideration for potential variations in assay conditions.

Table 1: In Vitro Inhibitory Potency (IC50, nM) of Selected Kinase Inhibitors

CompoundCLK1CLK2CLK3CLK4DYRK1ADYRK1BDYRK2DYRK3
ML315 hydrochloride 68[1][2]231[1][2]>10,000[3]68[1][2]282[1][2]1156[1][2]--
Leucettine L41 71[4]--64[4]10-60[4]44[4]73[4]320[4]
GNF4877 ----6[5][6]---
Harmine ----33-80[7][8]166[9]900[7]800[7]

Table 2: Selectivity and Cellular Activity Profile

CompoundKey Selectivity NotesCellular Activity
ML315 hydrochloride Highly selective for CLK and DYRK families. In a 442-kinase scan, only PRKCE showed significant inhibition.[2]Moderately cell-permeable.[10]
Leucettine L41 Dual DYRK/CLK inhibitor. Also inhibits GSK-3α/β.[4]Neuroprotective effects observed in HT22 cells.[11] Induces β-cell proliferation.[12]
GNF4877 Potent dual DYRK1A and GSK3β inhibitor.[5][6]Induces β-cell proliferation.[10]
Harmine Potent DYRK1A inhibitor, but also a potent inhibitor of monoamine oxidase A (MAO-A).[4]Can induce pancreatic β-cell proliferation.[7] Exhibits cytotoxicity in various cancer cell lines.[8][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vitro kinase inhibition assays commonly used to characterize compounds like ML315 hydrochloride.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a standard method for determining the potency of kinase inhibitors by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

  • Purified recombinant kinase (e.g., CLK1, DYRK1A)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • Test compound (e.g., ML315 hydrochloride) serially diluted in DMSO

  • Phosphocellulose paper

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mixture containing the kinase, substrate, and kinase buffer.

  • Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO).

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

ADP-Glo™ Kinase Assay (Luminescence-based)

This commercially available assay from Promega offers a non-radioactive method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compound serially diluted in DMSO

  • White, opaque multi-well plates

Procedure:

  • Set up the kinase reaction in a multi-well plate containing the kinase, substrate, and ATP in the appropriate buffer.

  • Add the test compound at various concentrations.

  • Incubate the reaction at the optimal temperature for the kinase.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Calculate IC50 values as described above.

Signaling Pathways and Mechanism of Action

CLK and DYRK kinases are key regulators of various cellular processes, most notably mRNA splicing. They achieve this by phosphorylating serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[14][15] Inhibition of these kinases can therefore have profound effects on gene expression and cellular function.

CLK_DYRK_Signaling cluster_nucleus Nucleus cluster_inhibitors Inhibitors CLKs CLK1/2/4 SR_proteins_hypo Hypo-phosphorylated SR Proteins CLKs->SR_proteins_hypo Phosphorylation DYRK1A DYRK1A DYRK1A->SR_proteins_hypo Phosphorylation SR_proteins_hyper Hyper-phosphorylated SR Proteins Spliceosome Spliceosome Assembly SR_proteins_hyper->Spliceosome pre_mRNA pre-mRNA Spliceosome->pre_mRNA Splicing Alternative_Splicing Alternative Splicing Spliceosome->Alternative_Splicing mRNA Mature mRNA pre_mRNA->mRNA ML315 ML315 ML315->CLKs ML315->DYRK1A Others Similar Compounds Others->CLKs Others->DYRK1A

Caption: CLK and DYRK kinases phosphorylate SR proteins, a critical step for spliceosome assembly and mRNA splicing.

The diagram above illustrates the central role of CLK and DYRK kinases in the phosphorylation of SR proteins within the nucleus. This phosphorylation event is crucial for the proper assembly and function of the spliceosome, which in turn carries out the splicing of pre-mRNA to produce mature mRNA. By inhibiting these kinases, compounds like ML315 hydrochloride can modulate alternative splicing events, which are often dysregulated in diseases such as cancer and neurodegenerative disorders.[16]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Compound_Prep Compound Preparation (Serial Dilution) Kinase_Assay Biochemical Kinase Assay (e.g., Radiometric, ADP-Glo) Compound_Prep->Kinase_Assay IC50_Det IC50 Determination Kinase_Assay->IC50_Det Selectivity Kinome-wide Selectivity Profiling IC50_Det->Selectivity Cell_Culture Cell Culture (e.g., Cancer Cell Line) Compound_Treatment Treatment with Inhibitor Cell_Culture->Compound_Treatment Western_Blot Western Blot for Phospho-SR Proteins Compound_Treatment->Western_Blot Splicing_Assay Alternative Splicing Reporter Assay Compound_Treatment->Splicing_Assay EC50_Det Cellular EC50 Determination Western_Blot->EC50_Det Splicing_Assay->EC50_Det

Caption: A typical experimental workflow for characterizing a novel kinase inhibitor.

This workflow outlines the key steps in evaluating a kinase inhibitor, from initial in vitro potency and selectivity determination to the assessment of its activity in a cellular context.

Advantages of ML315 Hydrochloride

Based on the available data, ML315 hydrochloride presents several advantages over the compared compounds for specific research applications:

  • Well-Characterized Probe: As a product of the NIH Molecular Libraries Program, ML315 has been thoroughly characterized and its data is publicly available, making it a reliable tool for the research community.[1]

  • Balanced Potency: While not as potent as some inhibitors against a single target (e.g., GNF4877 against DYRK1A), ML315 exhibits a more balanced and potent inhibition of multiple CLK and DYRK isoforms, making it a valuable tool for studying the combined roles of these kinases.

Conclusion

ML315 hydrochloride is a valuable and highly selective chemical probe for investigating the biological functions of CLK and DYRK kinases. Its superior selectivity profile compared to compounds like harmine and GNF4877 makes it an ideal tool for dissecting the specific roles of these kinases in cellular signaling and disease. Researchers studying mRNA splicing, and its dysregulation in cancer and neurodegenerative diseases, will find ML315 hydrochloride to be a crucial component of their experimental toolkit. As with any chemical probe, it is recommended that researchers confirm its activity and selectivity in their specific assay systems.

References

Comparative Guide to the Effects of ML315 Hydrochloride in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of ML315 hydrochloride, a potent dual inhibitor of Cdc2-like kinases (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK). The information presented herein is intended to support further research and drug development efforts by offering a clear overview of its activity, along with detailed experimental protocols and a comparative analysis with other kinase inhibitors.

Introduction to ML315 Hydrochloride

ML315 is a small molecule inhibitor with high selectivity for the CLK and DYRK families of kinases. These kinases play crucial roles in the regulation of mRNA splicing, cell cycle progression, and apoptosis. Dysregulation of CLK and DYRK activity has been implicated in various diseases, including cancer and neurological disorders, making them attractive targets for therapeutic intervention. ML315 serves as a valuable chemical probe for studying the biological functions of these kinases and as a potential lead compound for drug discovery.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of ML315 against various kinase isoforms. This data provides a quantitative measure of the compound's potency and selectivity.

Kinase TargetML315 IC50 (nM)
CLK168
CLK2231
CLK3>10,000
CLK468
DYRK1A282
DYRK1BNot Reported
DYRK21156

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Comparative Analysis with Alternative Kinase Inhibitors

To provide a broader context for the activity of ML315, the following table compares its inhibitory profile with other known inhibitors of the CLK and DYRK kinase families.

InhibitorTarget Kinase(s)Reported IC50 (nM)Key Cellular Effects Reported
ML315 CLK1, CLK2, CLK4, DYRK1A, DYRK2CLK1: 68, CLK2: 231, CLK4: 68, DYRK1A: 282, DYRK2: 1156Cellular effects not yet broadly published
Leucettine L41DYRKs, CLKs, GSK3βDYRK1A: 40Improves glucose-stimulated insulin secretion in pancreatic β-cells.[1]
KH-CB19CLK1, CLK3CLK1: 19.7, CLK3: 530Inhibits influenza virus replication; reduces phosphorylation of SR proteins.[2]
TG003CLK1, CLK4CLK1: 20, CLK4: 15Alters splicing of cancer-associated genes; induces apoptosis and G2/M cell cycle arrest in prostate cancer cells.[3][4]
HarmineDYRK1A, DYRK2, DYRK3DYRK1A: 80, DYRK2: 900, DYRK3: 800Induces caspase-mediated apoptosis in neuroblastoma cells.[5][6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway of CLK and DYRK Kinases

cluster_0 Nucleus cluster_1 Cytoplasm Pre-mRNA Pre-mRNA Mature mRNA Mature mRNA Pre-mRNA->Mature mRNA SR Proteins (unphosphorylated) SR Proteins (unphosphorylated) Spliceosome Spliceosome SR Proteins (unphosphorylated)->Spliceosome Activation Spliceosome->Pre-mRNA Splicing Protein Synthesis Protein Synthesis Mature mRNA->Protein Synthesis Functional Proteins Functional Proteins Protein Synthesis->Functional Proteins CLKs/DYRKs CLKs/DYRKs CLKs/DYRKs->SR Proteins (unphosphorylated) Phosphorylation ML315 ML315 ML315->CLKs/DYRKs Inhibition

Caption: Simplified signaling pathway of CLK/DYRK kinases in pre-mRNA splicing.

Experimental Workflow for Kinase Inhibition Assay

Recombinant Kinase Recombinant Kinase Incubation Incubation Recombinant Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation ML315 (or other inhibitor) ML315 (or other inhibitor) ML315 (or other inhibitor)->Incubation Detection of Phosphorylation Detection of Phosphorylation Incubation->Detection of Phosphorylation Data Analysis (IC50) Data Analysis (IC50) Detection of Phosphorylation->Data Analysis (IC50)

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Workflow for Cell Viability (MTT) Assay

Seed Cells in 96-well plate Seed Cells in 96-well plate Treat with ML315 Treat with ML315 Seed Cells in 96-well plate->Treat with ML315 Incubate Incubate Treat with ML315->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate (Formazan formation) Incubate (Formazan formation) Add MTT Reagent->Incubate (Formazan formation) Solubilize Formazan Solubilize Formazan Incubate (Formazan formation)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate Cell Viability Calculate Cell Viability Measure Absorbance->Calculate Cell Viability

References

On-Target Activity of ML315 Hydrochloride: A Comparative Guide with siRNA Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target activity of the small molecule inhibitor ML315 hydrochloride with the effects of small interfering RNA (siRNA)-mediated knockdown of its target kinases. ML315 hydrochloride is a potent inhibitor of the cdc2-like kinase (CLK) and dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) families, which are crucial regulators of cellular processes such as mRNA splicing and cell cycle progression.[1] Confirming that the phenotypic effects of a small molecule are due to its interaction with the intended target is a critical step in drug development. This guide outlines the experimental framework and expected outcomes for validating the on-target activity of ML315 hydrochloride using siRNA.

Comparison of Phenotypic Effects: ML315 Hydrochloride vs. siRNA Knockdown

Target KinaseReported Phenotypic Effects of siRNA KnockdownExpected Corresponding Effect of ML315 Hydrochloride
CLK1 - Alteration of alternative splicing of pre-mRNA. - Inhibition of influenza A virus replication.- Modulation of alternative splicing patterns. - Potential antiviral activity against susceptible viruses.
CLK2 - Inhibition of HIV-1 gene expression and replication. - Suppression of cell proliferation and induction of apoptosis in multiple myeloma cells. - Implicated as an oncogene in breast cancer.- Inhibition of viral replication. - Anti-proliferative and pro-apoptotic effects in sensitive cancer cell lines.
CLK4 - Induction of pathological cardiac hypertrophy. - Promotion of purine synthesis and redox homeostasis in esophageal carcinoma.- Potential cardiotoxic effects with prolonged exposure. - Alterations in cellular metabolism.
DYRK1A - Reduced proliferation of neural stem cells. - Attenuation of cognitive impairment and neuroinflammatory responses in Alzheimer's disease models.- Effects on cell proliferation, particularly in neuronal models. - Potential neuroprotective or neuro-modulatory effects.
DYRK1B - Suppression of cell viability and induction of G1 cell cycle arrest in triple-negative breast cancer cells.- Inhibition of proliferation and cell cycle progression in susceptible cancer types.

Note: It is important to recognize that discrepancies between the effects of small molecule inhibitors and siRNA can arise.[2][3] Small molecules may have off-target effects, while siRNAs can also have unintended off-target silencing.[2] Furthermore, a small molecule inhibitor only affects the enzymatic activity of the target protein, whereas siRNA-mediated knockdown removes the entire protein, which can disrupt both its catalytic and scaffolding functions.[2][3]

Experimental Workflow for On-Target Validation

The following diagram illustrates a typical workflow for confirming the on-target activity of ML315 hydrochloride by comparing its effects with those of siRNA-mediated knockdown of a target kinase.

experimental_workflow cluster_setup Experimental Setup cluster_analysis Data Analysis Cell Culture Cell Culture ML315 Treatment ML315 Treatment Cell Culture->ML315 Treatment Treat with various concentrations siRNA Transfection siRNA Transfection Cell Culture->siRNA Transfection Transfect with target-specific and control siRNAs Control Groups Control Groups Cell Culture->Control Groups Vehicle (DMSO) and non-targeting siRNA Phenotypic Assays Phenotypic Assays ML315 Treatment->Phenotypic Assays Target Knockdown Validation Target Knockdown Validation siRNA Transfection->Target Knockdown Validation Control Groups->Phenotypic Assays Target Knockdown Validation->Phenotypic Assays Molecular Assays Molecular Assays Phenotypic Assays->Molecular Assays Investigate underlying mechanisms Comparative Analysis Comparative Analysis Phenotypic Assays->Comparative Analysis Molecular Assays->Comparative Analysis

Figure 1. Experimental workflow for comparing ML315 hydrochloride and siRNA effects.

Signaling Pathway: CLK-Mediated Regulation of Alternative Splicing

ML315 hydrochloride, by inhibiting CLK kinases, is expected to interfere with the phosphorylation of Serine/Arginine-rich (SR) splicing factors. This diagram illustrates the central role of CLK kinases in regulating pre-mRNA splicing.

clk_pathway CLKs CLKs SR Proteins (inactive) SR Proteins (inactive) CLKs->SR Proteins (inactive) Phosphorylation SR Proteins (active, phosphorylated) SR Proteins (active, phosphorylated) SR Proteins (inactive)->SR Proteins (active, phosphorylated) Spliceosome Spliceosome SR Proteins (active, phosphorylated)->Spliceosome Activation pre-mRNA pre-mRNA Spliceosome->pre-mRNA Splicing Mature mRNA Mature mRNA pre-mRNA->Mature mRNA Alternative Splicing Alternative Splicing Mature mRNA->Alternative Splicing ML315 ML315 ML315->CLKs Inhibition siRNA (CLKs) siRNA (CLKs) siRNA (CLKs)->CLKs Knockdown

References

A Comparative Analysis of S64315 (MIK665) and Other Small Molecule Inhibitors Targeting Apoptosis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, with anti-apoptotic members like Myeloid Cell Leukemia 1 (Mcl-1) and Bcl-2 itself representing key therapeutic targets. Small molecule inhibitors that antagonize these proteins have emerged as a promising class of anti-cancer agents. This guide provides a comparative analysis of the selective Mcl-1 inhibitor S64315 (MIK665) against other Mcl-1 inhibitors, AZD5991 and AMG-176, and the Bcl-2 selective inhibitor, Venetoclax.

Quantitative Performance Analysis

The following tables summarize key quantitative data for S64315 and its comparators, offering insights into their potency, selectivity, and clinical development stage.

Table 1: In Vitro Potency of Mcl-1 and Bcl-2 Inhibitors

CompoundTargetAssay TypeIC50 / KiCell Line / ConditionsReference
S64315 (MIK665) Mcl-1Displacement AssayIC50: 3-6 nMN/A[1]
Mcl-1Cell Growth InhibitionIC50 < 100 nMVarious hematological cell lines[1]
Mcl-1Binding AffinityKi: 1.2 nMN/A[2]
AZD5991 Mcl-1Biochemical (FRET)IC50 < 1 nMHuman Mcl-1[3][4]
Mcl-1Caspase EC50MOLP8: 33 nM; MV4;11: 24nM6h treatment[4]
Mcl-1Binding AffinityKi: 0.13 nMN/A[5]
AMG-176 Mcl-1Cell-free systemKi < 1 nMN/A[6]
Mcl-1Cell Death InductionInduces apoptosis at 300 nMPrimary CLL cells[6][7]
Venetoclax Bcl-2N/AN/AN/A[8][9]

Table 2: Selectivity Profile

CompoundPrimary TargetSelectivity over Bcl-2Selectivity over Bcl-xLReference
S64315 (MIK665) Mcl-1HighHigh[1]
AZD5991 Mcl-1>5,000-fold>8,000-fold[3]
AMG-176 Mcl-1HighHigh
Venetoclax Bcl-2N/ALess valid against Bcl-xL[8]

Table 3: Clinical Development Status

CompoundTargetPhase of DevelopmentIndicationsNCT Number(s)Reference
S64315 (MIK665) Mcl-1Phase 1/2Acute Myeloid Leukemia (AML), Non-Hodgkin Lymphoma (NHL), Multiple Myeloma (MM)NCT04629443, NCT04702425, NCT02992483, NCT02979366[1][2][10]
AZD5991 Mcl-1Terminated Phase 1Relapsed or Refractory Hematologic MalignanciesNCT03218683[5][11]
AMG-176 Mcl-1Phase 1Relapsed or Refractory AML or Multiple MyelomaNCT02675452[6]
Venetoclax Bcl-2ApprovedChronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), AMLN/A[8][9]

Signaling Pathways and Mechanism of Action

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptosis pathway, also known as the mitochondrial pathway. Anti-apoptotic proteins like Mcl-1 and Bcl-2 sequester pro-apoptotic proteins (e.g., BIM, PUMA, NOXA) and effector proteins (BAX, BAK), preventing the permeabilization of the outer mitochondrial membrane and subsequent release of cytochrome c, which is a key step in initiating apoptosis. Small molecule inhibitors like S64315 act as BH3 mimetics, binding to the BH3-binding groove of anti-apoptotic proteins, thereby liberating pro-apoptotic proteins and allowing for the activation of BAX and BAK, leading to apoptosis.

Mcl1_Bcl2_Apoptosis_Pathway cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic Pro-Apoptotic cluster_Inhibitors Small Molecule Inhibitors Mcl1 Mcl-1 BH3_only BH3-only proteins (BIM, PUMA, NOXA) Mcl1->BH3_only Bcl2 Bcl-2 Bcl2->BH3_only BAX_BAK BAX / BAK BH3_only->BAX_BAK Apoptosis Apoptosis BAX_BAK->Apoptosis S64315 S64315 (MIK665) AZD5991 AMG-176 S64315->Mcl1 Venetoclax Venetoclax Venetoclax->Bcl2

Caption: Mcl-1 and Bcl-2 signaling in apoptosis and points of inhibitor intervention.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key assays used in the evaluation of these inhibitors.

Cell Viability and Growth Inhibition Assay

This assay determines the concentration of an inhibitor required to inhibit cell growth by 50% (GI50).

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., S64315, AZD5991, AMG-176, or Venetoclax) for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is normalized to untreated control cells, and the GI50 values are calculated using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope).

In Vitro Binding Affinity Assay (e.g., FRET)

Förster Resonance Energy Transfer (FRET) assays are used to quantify the binding affinity of an inhibitor to its target protein.

Protocol:

  • Reagents: Recombinant Mcl-1 or Bcl-2 protein tagged with a donor fluorophore (e.g., terbium) and a fluorescently labeled BH3 peptide (the acceptor, e.g., fluorescein) are used.

  • Assay Setup: The protein and peptide are incubated together in an assay buffer to allow for complex formation, resulting in a high FRET signal.

  • Inhibitor Addition: A serial dilution of the test inhibitor is added to the wells.

  • Signal Measurement: The plate is incubated to reach equilibrium, and the FRET signal is measured using a plate reader.

  • Data Analysis: The decrease in the FRET signal with increasing inhibitor concentration is used to calculate the IC50 value, which can be converted to a Ki (inhibition constant) value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the levels of specific proteins involved in the apoptotic cascade.

Protocol:

  • Cell Lysis: Cells treated with the inhibitor are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3, Mcl-1, Bcl-2).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies Cell_Culture Cell Line Culture Treatment Inhibitor Treatment Cell_Culture->Treatment Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability Western Western Blot (Apoptosis Markers) Treatment->Western Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis GI50 Determination Binding Binding Affinity Assay (e.g., FRET) Binding->Data_Analysis IC50/Ki Determination Western->Data_Analysis Protein Level Quantification Xenograft Tumor Xenograft Model InVivo_Treatment Inhibitor Administration Xenograft->InVivo_Treatment Tumor_Measurement Tumor Volume Measurement InVivo_Treatment->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (e.g., IHC, Western) InVivo_Treatment->PD_Analysis Tumor_Measurement->Data_Analysis Tumor Growth Inhibition PD_Analysis->Data_Analysis Target Engagement

Caption: A generalized workflow for the preclinical evaluation of small molecule inhibitors.

Concluding Remarks

S64315 (MIK665) demonstrates potent and selective inhibition of Mcl-1, with promising preclinical activity that has translated into ongoing clinical trials for various hematological malignancies.[1][10][12][13] Its profile is comparable to other Mcl-1 inhibitors like AZD5991 and AMG-176, although the clinical development of AZD5991 was terminated due to toxicity concerns.[11] The success of the Bcl-2 inhibitor Venetoclax highlights the therapeutic potential of targeting the Bcl-2 family of proteins. The comparative data presented in this guide can aid researchers in selecting the appropriate tool compounds for their studies and provide a framework for the continued development of novel apoptosis-inducing agents. The distinct mechanisms of resistance and toxicity profiles of these inhibitors underscore the importance of continued research to optimize their therapeutic application, potentially through combination therapies.

References

Assessing the Specificity of ML 315 Hydrochloride in Kinase Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor ML 315 hydrochloride with alternative compounds, focusing on its specificity and performance in kinase profiling assays. The information presented is intended to assist researchers in making informed decisions for their drug discovery and chemical biology endeavors.

Introduction to this compound

This compound is a potent inhibitor of the cdc2-like kinase (Clk) and dual-specificity tyrosine-regulated kinase (DYRK) families.[1][2] These kinases are crucial regulators of mRNA splicing and other cellular processes, making them attractive targets for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. The specificity of a kinase inhibitor is a critical parameter, as off-target effects can lead to unforeseen cellular activities and potential toxicity. This guide assesses the kinase selectivity of this compound in comparison to other known Clk and DYRK inhibitors.

Quantitative Kinase Inhibition Profile

The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and alternative kinase inhibitors against their primary targets. This data allows for a direct comparison of their potency.

Kinase TargetThis compound IC50 (nM)TG003 IC50 (nM)Harmine IC50 (nM)
Clk1 68[1][2]20[3][4]-
Clk2 231[1][2]200[3][4]-
Clk4 68[1][2]15[3][4]-
Dyrk1A 282[1][2]930[5]80
Dyrk1B 1156[1][2]--
Dyrk2 --900
Dyrk3 --800

Kinase Selectivity Profile

To provide a broader perspective on specificity, the following sections detail the performance of this compound and Harmine in large-scale kinase panel screens.

This compound Kinome Scan

ML 315 was profiled against a panel of 442 kinases. The results demonstrate high selectivity for the Clk and Dyrk families.[6] Significant off-target inhibition (≥ 50% inhibition at 10 µM) was observed for a limited number of kinases, as detailed in the table below.

Off-Target Kinase% Inhibition at 10 µM
Adrenergic α2A64
Transporter, Dopamine (DAT)78
Transporter, Norepinephrine (NET)59
Harmine Kinome Scan

Harmine was profiled against a panel of 468 kinases at a concentration of 10 µM. The results indicated that besides its primary target DYRK1A, Harmine inhibits a number of other kinases.[1][7]

Off-Target Kinase FamilyNotable Off-Targets
CMGCCDK family, GSK3
CAMKCAMK1, CAMK2
OtherPIM1, CK2

Note: The experimental conditions for the ML 315 and Harmine kinome scans may have differed. For a definitive comparison, these compounds should be profiled in parallel under identical assay conditions.

Experimental Protocols

The following are generalized protocols for common kinase assays used to determine inhibitor potency and selectivity. The specific parameters for the data presented in this guide may have varied.

Radiometric Kinase Assay (e.g., for IC50 determination of ML 315)

This method measures the transfer of a radiolabeled phosphate from ATP to a substrate.

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a specific peptide or protein substrate, and the kinase assay buffer (typically containing Tris-HCl, MgCl2, and DTT).

  • Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations. A DMSO control is included.

  • Initiation: The reaction is initiated by the addition of a solution containing ATP and [γ-³³P]ATP.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated [γ-³³P]ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing steps.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

LanthaScreen™ Kinase Binding Assay (A TR-FRET Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for high-throughput kinase profiling.

  • Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled tracer (an ATP-competitive ligand), and a terbium-labeled antibody that binds to the kinase.

  • Assay Plate Setup: Add the test compound at various concentrations to the wells of a microplate.

  • Kinase and Antibody Addition: Add the kinase and the terbium-labeled antibody mixture to the wells.

  • Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Detection: The TR-FRET signal is measured using a plate reader. The emission from the terbium donor (at ~495 nm) and the tracer acceptor (at ~520 nm) are recorded.

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. Inhibition of the tracer binding by the test compound results in a decrease in the FRET signal. IC50 values are determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_0 Cell Nucleus cluster_1 Cytoplasm Pre-mRNA Pre-mRNA Spliceosome Spliceosome Pre-mRNA->Spliceosome splicing SR_Proteins SR Proteins SR_Proteins->Spliceosome recruitment Mature_mRNA Mature mRNA Spliceosome->Mature_mRNA CLK_DYRK CLK/DYRK Kinases CLK_DYRK->SR_Proteins phosphorylation ML315 This compound ML315->CLK_DYRK inhibition

Caption: CLK/DYRK signaling in mRNA splicing and its inhibition by ML 315.

Kinase_Profiling_Workflow Compound_Library Compound Library (e.g., ML 315) Assay_Plate Assay Plate Preparation Compound_Library->Assay_Plate Kinase_Panel Kinase Panel (e.g., 442 kinases) Kinase_Panel->Assay_Plate Incubation Incubation Assay_Plate->Incubation Detection Signal Detection (Radiometric or FRET) Incubation->Detection Data_Analysis Data Analysis (% Inhibition, IC50) Detection->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: General workflow for kinase inhibitor profiling.

References

Independent Verification of ML 315 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the publicly available data for ML 315 hydrochloride, a dual inhibitor of Cyclin-Dependent Kinases (CDKs) and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), against selected alternative kinase inhibitors. All quantitative data is summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

ML 315 is a selective, dual inhibitor of CDKs and DYRKs, with IC50 values of 68 nM and 282 nM, respectively.[1] It is recognized as a suitable chemical probe for cell-based biological studies due to its adequate solubility, stability, and cell permeability.[2] This guide aims to provide a comprehensive overview of this compound in the context of other well-characterized kinase inhibitors, facilitating informed decisions in research and development.

Comparative Analysis of Kinase Inhibitors

To provide a thorough comparison, this compound is evaluated alongside established inhibitors targeting similar pathways: Palbociclib, Ribociclib, and Abemaciclib as prominent CDK4/6 inhibitors, and Harmine as a widely studied DYRK1A inhibitor.

CompoundTarget KinasesIC50 (nM)Key Cellular EffectsTherapeutic Area of Interest
This compound CDK/DYRKCDK: 68, DYRK: 282. Also inhibits Clk1 (68), Clk4 (68), Clk2 (231), Dyrk1A (282), and Dyrk1B (1156)[1][2]Data on specific cellular effects such as apoptosis or cell cycle arrest is not extensively published. Characterized as a chemical probe for cellular studies.[2]Cancer, Neurological Diseases[1]
Palbociclib CDK4/6CDK4: 11, CDK6: 16Induces G1 cell cycle arrest; Inhibits retinoblastoma (Rb) protein phosphorylation.[3]HR-positive, HER2-negative Breast Cancer[4]
Ribociclib CDK4/6CDK4: 10, CDK6: 39Induces G1 cell cycle arrest; Inhibits Rb protein phosphorylation.HR-positive, HER2-negative Breast Cancer[5]
Abemaciclib CDK4/6CDK4: 2, CDK6: 10Induces G1 cell cycle arrest; Can induce apoptosis and senescence with continuous treatment.[6][7]HR-positive, HER2-negative Breast Cancer[6]
Harmine DYRK1ADYRK1A: 33-80Induces beta-cell proliferation; Modulates NFAT signaling.[8][9]Diabetes, Neurological Disorders[8][9]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of these kinase inhibitors are provided below.

Biochemical Kinase Inhibition Assay (Example: DYRK1A)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.

  • Reagents and Materials:

    • Recombinant human DYRK1A enzyme

    • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

    • ATP (concentration at or near the Km for the kinase)

    • Peptide substrate (e.g., a fluorescently labeled peptide)

    • Test compound (e.g., this compound) dissolved in DMSO

    • 96-well or 384-well plates

    • Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add a small volume of the diluted compound to the assay wells.

    • Add the kinase and substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

    • Stop the reaction (if necessary, depending on the detection method).

    • Measure the signal (e.g., fluorescence of the phosphorylated substrate).

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation/Viability Assay (Example: MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

    • Complete cell culture medium

    • Test compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., isopropanol with 0.1N HCl)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Western Blotting for Phosphorylated Proteins (Example: Phospho-Rb)

This technique is used to detect the phosphorylation status of specific proteins, which is often a downstream indicator of kinase activity.

  • Reagents and Materials:

    • Cell line of interest

    • Test compound

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the test compound for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the secondary antibody.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative levels of the phosphorylated protein.

Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow.

Signaling_Pathway cluster_CDK CDK4/6 Pathway cluster_DYRK DYRK1A Pathway Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F releases S-Phase Entry S-Phase Entry E2F->S-Phase Entry promotes Palbociclib Palbociclib Palbociclib->CDK4/6 inhibit Ribociclib Ribociclib Ribociclib->CDK4/6 inhibit Abemaciclib Abemaciclib Abemaciclib->CDK4/6 inhibit ML315 ML315 ML315->CDK4/6 inhibit DYRK1A DYRK1A Tau Tau DYRK1A->Tau phosphorylates NFAT NFAT DYRK1A->NFAT phosphorylates Neurofibrillary Tangles Neurofibrillary Tangles Tau->Neurofibrillary Tangles Gene Transcription Gene Transcription NFAT->Gene Transcription Harmine Harmine Harmine->DYRK1A inhibit ML315_dyrk ML315 ML315_dyrk->DYRK1A inhibit

CDK and DYRK Signaling Pathways

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays cluster_Endpoints Endpoints Compound_Dilution_B Prepare Compound Dilutions Kinase_Reaction Set up Kinase Reaction (Enzyme, Substrate, ATP) Compound_Dilution_B->Kinase_Reaction Incubation_B Incubate Kinase_Reaction->Incubation_B Signal_Detection_B Detect Signal (e.g., Luminescence) Incubation_B->Signal_Detection_B IC50_Calculation_B Calculate IC50 Signal_Detection_B->IC50_Calculation_B Cell_Seeding Seed Cells Compound_Treatment Treat with Compound Cell_Seeding->Compound_Treatment Incubation_C Incubate Compound_Treatment->Incubation_C Assay_Endpoint Measure Endpoint Incubation_C->Assay_Endpoint Data_Analysis Analyze Data Assay_Endpoint->Data_Analysis Viability Cell Viability (MTT, etc.) Apoptosis Apoptosis (Annexin V, etc.) Western_Blot Western Blot (p-Rb, etc.)

General Experimental Workflow for Kinase Inhibitor Evaluation

Apoptosis_Induction_Pathway Kinase_Inhibitor Kinase Inhibitor (e.g., Abemaciclib) CDK_Inhibition CDK Inhibition Kinase_Inhibitor->CDK_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) CDK_Inhibition->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis_Induction can lead to Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Logical Flow of Apoptosis Induction by a CDK Inhibitor

References

Safety Operating Guide

Proper Disposal of ML315 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of ML315 hydrochloride, a compound utilized in scientific research. The following information is intended for researchers, scientists, and drug development professionals to facilitate safe handling and disposal operations.

Chemical and Physical Properties

A summary of the key quantitative data for ML315 hydrochloride is presented below. This information is essential for a comprehensive understanding of the compound's characteristics relevant to its safe handling and disposal.

PropertyValue
Formula C₁₈H₁₄Cl₃N₃O₂
Molecular Weight 410.68 g/mol
CAS Number 2172559-91-8

Hazard Identification and Safety Precautions

ML315 hydrochloride is classified with the following hazards.[1] Adherence to safety precautions is mandatory to mitigate potential risks.

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3) : May cause respiratory irritation.[1]

Precautionary Statements:

  • Prevention : Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • Storage : Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[1]

Step-by-Step Disposal Procedure

The primary directive for the disposal of ML315 hydrochloride is to act in accordance with local, state, and federal regulations.[1] The following steps provide a general framework for safe disposal.

1. Personal Protective Equipment (PPE): Before handling ML315 hydrochloride for disposal, ensure that the appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)
  • Safety goggles or a face shield
  • A lab coat or other protective clothing

2. Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated ML315 hydrochloride powder and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container. The container should be designated for hazardous chemical waste.

  • Liquid Waste: Solutions containing ML315 hydrochloride should be collected in a separate, sealed, and clearly labeled container for liquid hazardous waste. Do not mix with other incompatible waste streams.

3. Accidental Spill Management: In the event of a spill, follow these procedures:

  • Evacuate personnel from the immediate area to a safe location.[1]

  • Ensure adequate ventilation.[1]

  • Wear full personal protective equipment, including respiratory protection if necessary.[1]

  • For liquid spills, absorb the solution with a non-combustible, inert material such as diatomite or universal binders.

  • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect all contaminated materials in a sealed container for hazardous waste disposal.

  • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.

  • Dispose of all contaminated materials as hazardous waste.

4. Final Disposal:

  • All waste containers holding ML315 hydrochloride must be disposed of through an approved hazardous waste management service.

  • Do not dispose of ML315 hydrochloride down the drain.[2]

  • Ensure that all waste containers are properly labeled with the contents and associated hazards.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of ML315 hydrochloride, from the initial handling to the final disposal.

Caption: Workflow for the safe disposal of ML315 hydrochloride.

References

Essential Safety and Logistical Information for Handling ML 315 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of ML 315 Hydrochloride.

This document provides comprehensive, procedural guidance for the safe handling of this compound, a potent inhibitor of Cdc2-like kinases (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinases (Dyrk). Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity.

Summary of Quantitative Data

For ease of reference and comparison, the following table summarizes the key quantitative data for this compound and its non-hydrochloride form, ML 315.

PropertyValueSource
Chemical Formula C₁₈H₁₃Cl₂N₃O₂・HClMedChemExpress SDS
Molecular Weight 410.68 g/mol MedChemExpress SDS
CAS Number 2172559-91-8MedChemExpress SDS
Appearance SolidMedChemExpress SDS
Purity ≥98%R&D Systems
Solubility Soluble to 100 mM in DMSO, Soluble to 50 mM in ethanolR&D Systems
Storage Conditions Store at -20°CR&D Systems
IC₅₀ (Clk1) 68 nMMedChemExpress
IC₅₀ (Clk2) 231 nMMedChemExpress
IC₅₀ (Clk4) 68 nMMedChemExpress
IC₅₀ (Dyrk1A) 282 nMMedChemExpress
IC₅₀ (Dyrk1B) 1156 nMMedChemExpress
Occupational Exposure Limits Not establishedMedChemExpress SDS

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. The primary hazards include:

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3) : May cause respiratory tract irritation.[1]

Mandatory Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsTo prevent eye contact with the solid compound or solutions, which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact, which can cause irritation.[1]
Body Protection Laboratory coatTo protect skin and clothing from accidental spills.
Respiratory Protection Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be required if dust is generated and ventilation is inadequate.To avoid inhalation of dust or aerosols, which can cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from receiving to experimental use.

G cluster_receiving Receiving and Storage cluster_preparation Solution Preparation cluster_experiment Experimental Use Receiving Receive Shipment Inspect Inspect Container for Damage Receiving->Inspect Log Log into Chemical Inventory Inspect->Log Store Store at -20°C in a Locked, Designated Area Log->Store WearPPE Don Appropriate PPE Store->WearPPE FumeHood Work in a Certified Chemical Fume Hood WearPPE->FumeHood Weigh Weigh Solid Compound FumeHood->Weigh Dissolve Dissolve in Appropriate Solvent (e.g., DMSO) Weigh->Dissolve Use Perform Experiment Following Protocol Dissolve->Use Decontaminate Decontaminate Glassware and Surfaces Use->Decontaminate

Figure 1: Workflow for Handling this compound.

Detailed Protocol:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Inventory and Storage: Log the compound into the laboratory's chemical inventory system. Store the container in a locked, designated freezer at -20°C.[1]

  • Preparation for Use:

    • Don all required PPE as specified in the table above.

    • Conduct all manipulations of the solid compound and concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Weighing and Dissolving:

    • Carefully weigh the required amount of this compound.

    • Prepare stock solutions by dissolving the compound in a suitable solvent, such as DMSO.

  • Experimental Procedures: Follow established and approved experimental protocols.

  • Post-Experiment Decontamination: Thoroughly decontaminate all glassware and work surfaces that have come into contact with this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unused solid this compound and any grossly contaminated disposable items (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.

  • Contaminated Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container for hazardous chemical waste.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

  • Storage of Waste: Store hazardous waste containers in a designated, secure secondary containment area away from incompatible materials.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for chemical waste disposal.[1]

Mechanism of Action: Inhibition of Clk/Dyrk Kinases and Impact on mRNA Splicing

ML 315 is a potent and selective inhibitor of the Cdc2-like kinase (Clk) and dual-specificity tyrosine-phosphorylation-regulated kinase (Dyrk) families.[2] These kinases play a critical role in the regulation of pre-mRNA splicing, a fundamental process for the expression of most eukaryotic genes.

The primary mechanism of action of ML 315 is the inhibition of the phosphorylation of serine- and arginine-rich (SR) proteins by Clk and Dyrk kinases.[1] Phosphorylation of SR proteins is essential for their function in the assembly of the spliceosome, the cellular machinery responsible for intron removal and exon ligation. By inhibiting this phosphorylation, ML 315 can modulate alternative splicing events.

cluster_kinase Kinase Activity cluster_splicing mRNA Splicing Regulation ClkDyrk Clk/Dyrk Kinases Phosphorylation Phosphorylation ClkDyrk->Phosphorylation ML315 ML 315 ML315->ClkDyrk Inhibits SR_Proteins SR Proteins SR_Proteins->Phosphorylation Spliceosome Spliceosome Assembly Phosphorylation->Spliceosome Splicing Alternative Splicing Spliceosome->Splicing

Figure 2: Signaling Pathway of ML 315 Inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of this compound against a target kinase, such as Clk1. This protocol can be adapted for other kinases and assay formats (e.g., fluorescence or luminescence-based).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Purified active kinase (e.g., recombinant human Clk1)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Assay plates (e.g., 96-well or 384-well)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Plate reader capable of detecting the assay signal (e.g., luminometer)

Procedure:

  • Compound Dilution: Prepare a serial dilution of the this compound stock solution in the kinase assay buffer to create a range of concentrations for testing. Also, prepare a vehicle control (DMSO in assay buffer).

  • Assay Plate Preparation: Add the diluted this compound solutions and the vehicle control to the wells of the assay plate.

  • Kinase/Substrate Addition: Add the kinase and its corresponding peptide substrate to each well.

  • Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination and Signal Detection: Stop the kinase reaction and measure the kinase activity using a suitable detection reagent and plate reader according to the manufacturer's instructions. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured as a luminescent signal.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

By providing this detailed safety, handling, and experimental information, we aim to be your preferred source for laboratory safety and chemical handling, building trust by delivering value beyond the product itself.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.